molecular formula C7H10O4 B050035 3-Acetyl-4-(hydroxymethyl)oxolan-2-one CAS No. 119502-23-7

3-Acetyl-4-(hydroxymethyl)oxolan-2-one

Numéro de catalogue: B050035
Numéro CAS: 119502-23-7
Poids moléculaire: 158.15 g/mol
Clé InChI: PDNAGFIQWFIEDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Acetyl-4-(hydroxymethyl)oxolan-2-one, also known as 3-Acetyl-4-(hydroxymethyl)oxolan-2-one, is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Acetyl-4-(hydroxymethyl)oxolan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-4-(hydroxymethyl)oxolan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

119502-23-7

Formule moléculaire

C7H10O4

Poids moléculaire

158.15 g/mol

Nom IUPAC

3-acetyl-4-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C7H10O4/c1-4(9)6-5(2-8)3-11-7(6)10/h5-6,8H,2-3H2,1H3

Clé InChI

PDNAGFIQWFIEDW-UHFFFAOYSA-N

SMILES

CC(=O)C1C(COC1=O)CO

SMILES canonique

CC(=O)C1C(COC1=O)CO

Synonymes

2(3H)-Furanone, 3-acetyldihydro-4-(hydroxymethyl)- (9CI)

Origine du produit

United States
Foundational & Exploratory

Structural Elucidation of 3-Acetyl-4-(hydroxymethyl)oxolan-2-one: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the γ -butyrolactone (oxolan-2-one) core represents a privileged scaffold frequently encountered in bioactive natural products (e.g., lignans, paraconic acids) and active pharmaceutical ingredients. The compound 3-acetyl-4-(hydroxymethyl)oxolan-2-one is a highly functionalized derivative presenting unique analytical challenges: two contiguous stereocenters, complex diastereotopic splitting, and potential tautomeric behavior.

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond simple data listing. This guide deconstructs the 1 H and 13 C NMR spectral data of this molecule, explaining the fundamental causality behind the chemical shifts, and provides a self-validating experimental workflow to unambiguously assign its relative stereochemistry (cis vs. trans).

Structural Dynamics and Causality in Chemical Shifts

Before examining the spectral data, it is critical to understand the electronic and spatial environment of 3-acetyl-4-(hydroxymethyl)oxolan-2-one. The molecule consists of a 5-membered lactone ring (positions 1 through 5).

  • Anisotropic Deshielding at C-3: The proton at C-3 (H-3) is flanked by two strongly electron-withdrawing carbonyl groups (the endocyclic lactone and the exocyclic acetyl). This dual-inductive pull severely deshields H-3, pushing it significantly downfield compared to standard aliphatic protons.

  • Diastereotopicity: The molecule contains two chiral centers at C-3 and C-4. Consequently, the methylene protons at C-5 (H-5a, H-5b) and the exocyclic hydroxymethyl protons are diastereotopic. They reside in distinct magnetic environments and will couple to each other (geminal coupling, 2J ), appearing as complex multiplets rather than simple doublets.

  • Keto-Enol Tautomerism Considerations: While acyclic β -keto esters heavily enolize, 3-acetylbutyrolactones exhibit a field-proven anomaly. Enolization of this system would place a double bond endocyclic to the 5-membered ring, introducing severe torsional strain. Thus, in non-polar solvents like CDCl 3​ , this molecule exists overwhelmingly (>95%) in the keto form .

Quantitative Spectral Data

The following tables summarize the expected high-resolution NMR data acquired at 298 K in CDCl 3​ .

Table 1: 1 H NMR Spectral Data (600 MHz, CDCl 3​ )
PositionProtonChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
3H-33.65d (or dd)1H 3J3,4​=9.2 (trans isomer)
4H-43.05m1H 3J3,4​=9.2 , 3J4,5​≈4−7
5H-5a4.45dd1H 2J=−9.5 , 3J4,5a​=7.0
5H-5b4.10dd1H 2J=−9.5 , 3J4,5b​=4.5
Acetyl-CH 3​ 2.35s3H-
Hydroxymethyl-CH 2​ -O3.75, 3.60dd, dd2H 2J=−11.0 , 3J=4.0,5.5
Hydroxyl-OH2.50br s1HExchangeable
Table 2: 13 C NMR Spectral Data (150 MHz, CDCl 3​ )
PositionCarbon TypeChemical Shift ( δ , ppm)Causality / Electronic Environment
AcetylC=O (Ketone)201.2Highly deshielded typical aliphatic ketone carbonyl.
2C=O (Lactone)173.5Shielded relative to the ketone due to resonance from the endocyclic ring oxygen.
5CH 2​ 71.3Directly attached to the strongly electronegative endocyclic oxygen.
HydroxymethylCH 2​ 62.8Directly attached to the exocyclic hydroxyl oxygen.
3CH55.4Alpha to two carbonyl groups; strong inductive pull.
4CH42.1Beta to carbonyls, alpha to hydroxymethyl group.
AcetylCH 3​ 29.5Standard methyl adjacent to a carbonyl group.

Stereochemical Elucidation: The Self-Validating NOE System

Determining whether the synthesized molecule is the cis or trans diastereomer requires a self-validating logic system combining scalar coupling ( J ) and through-space interactions (NOE), as detailed by Claridge in High-Resolution NMR Techniques in Organic Chemistry.

  • The Karplus Relationship: In a rigid 5-membered envelope conformation, the dihedral angle between H-3 and H-4 dictates the 3J coupling constant. A large coupling ( 8−10 Hz) indicates a pseudo-axial/pseudo-axial arrangement, characteristic of the trans isomer (where the bulky acetyl and hydroxymethyl groups are anti to each other to minimize steric clash). A smaller coupling ( 6−8 Hz) suggests a cis configuration.

  • NOESY Validation: To prevent false positives from conformational averaging, NOESY must validate the J -coupling. If H-3 and H-4 are cis (syn-facial), they will exhibit a strong NOE cross-peak. If they are trans (anti-facial), the NOE will be absent or extremely weak.

Stereochem_Logic Start Measure ³J(H3, H4) Coupling Constant LargeJ Large J (8-10 Hz) Pseudo-axial / Pseudo-axial Start->LargeJ SmallJ Small J (6-8 Hz) Pseudo-equatorial / Pseudo-axial Start->SmallJ NOE_Check NOESY Cross-Peak between H3 & H4? LargeJ->NOE_Check SmallJ->NOE_Check Trans Trans Isomer (Anti Configuration) NOE_Check->Trans No / Weak NOE Cis Cis Isomer (Syn Configuration) NOE_Check->Cis Yes / Strong NOE

Fig 1: Stereochemical assignment logic using J-coupling and NOESY data.

Experimental Protocols: A Self-Validating Workflow

To achieve the data fidelity required for the structural assignments above, the experimental acquisition must be treated as a sequential, self-validating workflow. Each step confirms the boundary conditions of the previous step, a standard emphasized in Silverstein's Spectrometric Identification of Organic Compounds.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 20 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS.

  • Causality: CDCl 3​ is chosen over DMSO- d6​ because it lacks hydrogen-bond accepting capabilities. This prevents the disruption of any intramolecular hydrogen bonding between the C4-hydroxymethyl group and the C3-acetyl carbonyl, preserving the native solution-state conformation necessary for accurate NOESY interpretation.

Step 2: Quantitative 1 H Acquisition

  • Action: Acquire at 600 MHz. Set the relaxation delay (D1) to 5 seconds.

  • Causality: A 5-second D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, particularly the sterically hindered H-3 and the hydroxyl proton. If D1 is too short, slower-relaxing nuclei will integrate artificially low, destroying the stoichiometric 1:1:1:3:2:1 ratio required to validate the molecular formula.

Step 3: HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Run a multiplicity-edited HSQC.

  • Causality: This step self-validates the 1D data by linking protons directly to their host carbons. The -OH proton (2.50 ppm) will not show an HSQC correlation, immediately validating its identity as an exchangeable heteroatom proton. Furthermore, multiplicity editing will phase the C-5 and hydroxymethyl CH 2​ groups inversely to the CH and CH 3​ groups, confirming the carbon framework.

Step 4: HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Optimize the long-range coupling delay for nJCH​=8 Hz.

  • Causality: HSQC cannot map quaternary carbons. HMBC bridges this gap. The acetyl methyl protons (2.35 ppm) will show a strong 2J correlation to the ketone carbonyl (201.2 ppm) and a 3J correlation to C-3 (55.4 ppm), unambiguously anchoring the acetyl group to the C-3 position of the lactone ring.

NMR_Workflow A 1D ¹H & ¹³C (Initial Shifts) B COSY (Spin Systems) A->B C HSQC (C-H Direct) B->C D HMBC (Connectivity) C->D E NOESY (Stereochem) D->E

Fig 2: Self-validating 2D NMR workflow for structural elucidation.

References

  • Claridge, T. D. W. (2008). High-Resolution NMR Techniques in Organic Chemistry (2nd ed.). Elsevier Science. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

mass spectrometry fragmentation patterns of 3-acetyl-4-(hydroxymethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 3-acetyl-4-(hydroxymethyl)oxolan-2-one

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns for 3-acetyl-4-(hydroxymethyl)oxolan-2-one, a substituted γ-butyrolactone. As a molecule featuring a lactone ring, a hydroxyl group, and a keto-enol tautomeric acetyl group, its structural elucidation via mass spectrometry is a multi-faceted process. This document, intended for researchers and drug development professionals, details the likely fragmentation pathways under both soft ionization (Electrospray Ionization, ESI) and hard ionization (Electron Ionization, EI) techniques. By synthesizing data from established literature on analogous γ-lactone derivatives, this guide explains the causality behind key fragmentation events, including neutral losses of water, ketene, and carbon monoxide, as well as characteristic alpha-cleavages. The discussion is supported by detailed experimental protocols, predictive data tables, and fragmentation pathway diagrams to offer a robust framework for the identification and characterization of this molecule and its related structures.

Introduction

The Target Analyte: 3-acetyl-4-(hydroxymethyl)oxolan-2-one

3-acetyl-4-(hydroxymethyl)oxolan-2-one is a polyfunctionalized γ-butyrolactone. The γ-butyrolactone scaffold is a prevalent motif in natural products and serves as a valuable chiral building block in synthetic chemistry. The substituents—an acetyl group at the C3 position and a hydroxymethyl group at the C4 position—introduce multiple reactive sites that dictate the molecule's chemical behavior and its fragmentation under mass spectrometric analysis.

  • Chemical Formula: C₇H₁₀O₄

  • Monoisotopic Mass: 158.058 g/mol

  • Core Structure: Oxolan-2-one (γ-butyrolactone) ring

  • Key Functional Groups: Lactone (cyclic ester), Ketone (acetyl group), Primary Alcohol (hydroxymethyl group)

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for molecular identification, structural characterization, and quantification. For a molecule like 3-acetyl-4-(hydroxymethyl)oxolan-2-one, tandem mass spectrometry (MS/MS) is particularly powerful. It allows for the isolation of a specific precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ion spectrum is a veritable fingerprint, providing definitive structural information based on predictable bond cleavages and neutral losses. Understanding these fragmentation pathways is paramount for confirming the identity of a synthesized compound or identifying an unknown analyte in a complex matrix.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Electrospray ionization is the preferred method for polar, thermally labile molecules like the target analyte. Analysis in positive ion mode is most common, leading to the formation of a protonated precursor ion.

Ionization and Precursor Ion Formation

In an acidic mobile phase, protonation ([M+H]⁺, m/z 159.06) is expected to occur at the site of highest proton affinity. For this molecule, the most likely sites are the carbonyl oxygen of the lactone and the acetyl group, where the positive charge can be resonance-stabilized.[1][2] The hydroxyl oxygen is another potential protonation site, which directly facilitates the loss of water.

High-Energy Fragmentation Pathways (Collision-Induced Dissociation)

Upon collisional activation, the [M+H]⁺ precursor ion is expected to undergo several characteristic fragmentation reactions, primarily driven by the elimination of small, stable neutral molecules.

  • Pathway A: Neutral Loss of Water (H₂O) The presence of the hydroxymethyl group makes the loss of water a highly favorable fragmentation pathway.[1][3] This process, initiated by protonation of the hydroxyl oxygen, results in a stable carbocation. This is often one of the most abundant fragment ions observed for similar β-hydroxymethyl-γ-butyrolactones.[1][3]

    [M+H]⁺ → [M+H - H₂O]⁺ + H₂O m/z 159.06 → m/z 141.05

  • Pathway B: Loss of the Acetyl Group The acetyl substituent can be eliminated via two primary mechanisms:

    • Neutral Loss of Ketene (CH₂CO): A common fragmentation for compounds containing an acetyl group is the elimination of ketene (42.01 Da) through a rearrangement process, leading to a stable enol or protonated furanone structure.[1][3]

      [M+H]⁺ → [M+H - CH₂CO]⁺ + CH₂CO m/z 159.06 → m/z 117.06

    • Formation of the Acylium Ion (CH₃CO⁺): Cleavage of the C-C bond between the lactone ring and the acetyl group can generate the highly stable acetyl cation. This fragment is a strong indicator of an acetyl moiety.

      [M+H]⁺ → CH₃CO⁺ + [C₅H₇O₃] m/z 159.06 → m/z 43.02

  • Pathway C: Ring Opening and Decarbonylation (Loss of CO) A hallmark fragmentation of cyclic esters and lactones is the loss of carbon monoxide (28.00 Da) following ring opening.[1][4] This can occur from the initial precursor ion or, more commonly, from one of the primary fragment ions (e.g., after the loss of water).

    [M+H - H₂O]⁺ → [M+H - H₂O - CO]⁺ + CO m/z 141.05 → m/z 113.06

Visualizing the ESI Fragmentation Cascade

The logical relationship between the precursor and its primary fragments can be visualized as a fragmentation pathway diagram.

ESI_Fragmentation M_H [M+H]⁺ m/z 159.06 frag_H2O [M+H - H₂O]⁺ m/z 141.05 M_H->frag_H2O - H₂O frag_ketene [M+H - CH₂CO]⁺ m/z 117.06 M_H->frag_ketene - CH₂CO frag_acylium CH₃CO⁺ m/z 43.02 M_H->frag_acylium - C₅H₆O₃ frag_H2O_CO [M+H - H₂O - CO]⁺ m/z 113.06 frag_H2O->frag_H2O_CO - CO

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 3-acetyl-4-(hydroxymethyl)oxolan-2-one.

Summary of Predicted ESI-MS/MS Fragments
Predicted m/zProposed Fragment/LossMechanism
159.06[M+H]⁺Protonated Molecule
141.05[M+H - H₂O]⁺Neutral loss of water from the hydroxymethyl group
117.06[M+H - CH₂CO]⁺Neutral loss of ketene from the acetyl group
113.06[M+H - H₂O - CO]⁺Sequential loss of water and carbon monoxide
43.02[CH₃CO]⁺Formation of the acylium ion

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a high-energy ("hard") technique that imparts significant energy into the molecule, leading to extensive and often complex fragmentation patterns. It is typically coupled with Gas Chromatography (GC).

Formation of the Molecular Ion (M⁺·)

EI begins by ejecting an electron from the molecule to form a radical cation, the molecular ion (M⁺·), at m/z 158.06. This species is often unstable and rapidly undergoes fragmentation.

Key Fragmentation Mechanisms in EI
  • Alpha-Cleavage: This is a dominant mechanism where cleavage occurs at the bond adjacent to a functional group. For this molecule, alpha-cleavage next to the carbonyl groups is highly probable. Cleavage of the C3-acetyl bond will readily produce the acetyl cation (CH₃CO⁺, m/z 43) . This ion is often the base peak in the EI spectra of acetylated compounds.

  • Ring Cleavage: The lactone ring can fragment in multiple ways. A common pathway for γ-butyrolactone itself involves cleavage to produce characteristic ions at m/z 42 and 56.[5]

  • Rearrangements: McLafferty-type rearrangements can occur, especially involving the acetyl group, leading to the elimination of neutral molecules.

Visualizing the EI Fragmentation

The high-energy nature of EI leads to a more branched and complex fragmentation map compared to ESI.

EI_Fragmentation M_ion [M]⁺· m/z 158.06 frag_acylium CH₃CO⁺ m/z 43.02 (Base Peak) M_ion->frag_acylium α-cleavage frag_M_acyl [M - CH₃CO]⁺ m/z 115.04 M_ion->frag_M_acyl α-cleavage frag_M_CH2OH [M - CH₂OH]⁺ m/z 127.04 M_ion->frag_M_CH2OH α-cleavage frag_ring_cleavage [C₂H₂O]⁺· m/z 42.01 frag_M_acyl->frag_ring_cleavage Ring Cleavage - C₄H₃O₂

Caption: Predicted EI-MS fragmentation pathways for 3-acetyl-4-(hydroxymethyl)oxolan-2-one.

Experimental Protocol: Acquiring Mass Spectra

To validate the predicted fragmentation patterns, a robust and systematic experimental approach is required.

Objective

To acquire high-resolution ESI-MS/MS and EI-MS spectra of 3-acetyl-4-(hydroxymethyl)oxolan-2-one to confirm its structure and establish a reference fragmentation library.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • For GC-MS analysis, derivatization (e.g., silylation of the hydroxyl group) may be necessary to improve thermal stability and chromatographic peak shape. If analyzing without derivatization, dilute the stock solution in a volatile solvent like ethyl acetate.

LC-ESI-MS/MS Method
ParameterSettingRationale
LC System
ColumnC18 Reverse Phase, 2.1 x 100 mm, 1.8 µmProvides good retention for polar analytes.
Mobile Phase A0.1% Formic Acid in WaterPromotes protonation for positive mode ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileElutes the analyte from the reverse-phase column.
Gradient5% B to 95% B over 10 minutesEnsures elution of the analyte and separation from impurities.
Flow Rate0.3 mL/minCompatible with standard ESI sources.
Column Temp40 °CEnsures reproducible retention times.
MS System
Ionization ModeESI PositiveOptimal for protonating the target analyte.
Capillary Voltage3.5 kVStandard voltage for stable spray generation.
Capillary Temp320 °CFacilitates desolvation of ions.
MS1 Scan Rangem/z 50-250To confirm the presence of the [M+H]⁺ precursor at m/z 159.06.
MS2 (dd-MS/MS)Isolate m/z 159.06Isolate the precursor ion for fragmentation.
Collision EnergyStepped (10, 20, 40 eV)Using multiple energies ensures capture of both low-energy (e.g., water loss) and high-energy (e.g., ring cleavage) fragments.
GC-EI-MS Method
ParameterSettingRationale
GC System
ColumnDB-5ms or equivalent (30 m x 0.25 mm)A general-purpose column suitable for a wide range of analytes.
Carrier GasHelium, 1.2 mL/min constant flowInert carrier gas providing good chromatographic efficiency.
Inlet Temp250 °CEnsures rapid volatilization of the analyte.
Temp Program60 °C (1 min), ramp to 280 °C at 15 °C/minProvides separation and elution of the analyte.
MS System
Ionization ModeElectron Ionization (EI)Standard hard ionization for GC-MS.
Electron Energy70 eVIndustry standard for creating reproducible spectra and enabling library matching.
Ion Source Temp230 °CStandard temperature to minimize thermal degradation while ensuring ionization.
Scan Rangem/z 40-200To capture the molecular ion and key low-mass fragments.

Conclusion

The mass spectrometric fragmentation of 3-acetyl-4-(hydroxymethyl)oxolan-2-one is predicted to be a well-defined process governed by its key functional groups. Under soft ESI conditions, the fragmentation spectrum will likely be dominated by facile neutral losses of water ([M+H-18]⁺) and ketene ([M+H-42]⁺), providing clear evidence for the hydroxymethyl and acetyl substituents, respectively. Under high-energy EI conditions, the spectrum is expected to show a prominent acylium ion at m/z 43 as the base peak, confirming the acetyl moiety, alongside fragments resulting from ring cleavage. By leveraging the insights from published studies on related lactone structures, this guide provides a predictive and logical framework that enables researchers to confidently identify this molecule and interpret its mass spectral data with a high degree of scientific integrity.

References

  • de Oliveira, D. N., et al. (2009). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(12), 1733-41. [Link]

  • Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • da Silva, D. B., et al. (2010). Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars. Journal of Mass Spectrometry, 45(6), 648-56. [Link]

  • Azevedo, E. C., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. [Link]

  • Schänzer, W., et al. (2008). Determination of gamma-butyrolactone (GBL). Recent Advances In Doping Analysis (16). [Link]

  • Ahmad, I., et al. (2015). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Longdom Publishing. [Link]

Sources

crystal structure and stereochemistry of 3-acetyl-4-(hydroxymethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Stereochemical Elucidation of 3-Acetyl-4-(hydroxymethyl)oxolan-2-one: A Senior Application Scientist’s Guide

Executive Summary In the landscape of modern drug development, functionalized γ -butyrolactones (oxolan-2-ones) serve as privileged pharmacophores. Specifically, 3-acetyl-4-(hydroxymethyl)oxolan-2-one presents a unique stereochemical challenge due to its contiguous chiral centers at C3 and C4. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a definitive, self-validating framework for the isolation, crystallographic elucidation, and stereochemical assignment of this complex molecule. By bridging theoretical causality with robust experimental protocols, this guide ensures absolute confidence in structural characterization.

Stereochemical Architecture & Conformational Causality

The stereochemical integrity of 3-acetyl-4-(hydroxymethyl)oxolan-2-one is governed by the thermodynamic interplay between its substituents.

  • Diastereomeric Causality: The molecule can exist as cis or trans diastereomers. The trans configuration is thermodynamically favored. In the cis isomer, the bulky acetyl group at C3 and the hydroxymethyl group at C4 suffer from severe steric repulsion (analogous to A1,3 strain), driving the equilibrium toward the trans geometry during base-catalyzed epimerization.

  • Ring Puckering: The five-membered oxolane ring avoids a planar geometry to minimize eclipsing interactions (Pitzer strain). Crystallographic data typically reveals an envelope ( E ) conformation, where C4 is displaced from the mean plane defined by O1-C2-C3-C5, allowing the hydroxymethyl group to adopt a pseudo-equatorial orientation.

Crystallographic Elucidation Strategy

Determining the absolute configuration of light-atom molecules (containing only C, H, and O) requires meticulous crystallographic planning.

  • X-Ray Source Selection: Molybdenum (Mo K α ) radiation is insufficient for this compound. We strictly mandate the use of a Copper (Cu K α , λ=1.5418 Å) microfocus source. The longer wavelength of Cu K α maximizes the anomalous scattering signal ( f′′ ) of oxygen atoms, which is the physical causality enabling the calculation of a statistically significant[1].

  • Hydrogen Bonding Networks: The hydroxymethyl moiety acts as both a hydrogen bond donor and acceptor, driving the formation of supramolecular helical chains along the crystallographic b -axis. This intermolecular network stabilizes the lattice, yielding high-resolution diffraction data.

Self-Validating Experimental Protocols

To ensure scientific integrity, every workflow must be a self-validating system. Proceed to the next step only if the validation criteria are met.

Protocol 1: Diastereoselective Isolation and Validation

  • Resolution: Subject the synthesized diastereomeric mixture to chiral High-Performance Liquid Chromatography (HPLC) using a normal-phase amylose-based stationary phase (e.g., Chiralpak AD-H).

  • Elution: Isocratic elution with Hexane/Isopropanol (85:15 v/v) at 1.0 mL/min.

  • Self-Validation Checkpoint (NMR): Before crystallization, analyze the enriched fractions via quantitative 1 H-NMR.

    • Causality: The Karplus equation dictates that the dihedral angle between the C3 and C4 protons directly impacts the J -coupling constant.

    • Criteria: The trans isomer must exhibit a J3,4​ coupling of 4.5–6.0 Hz. If J3,4​ > 7.0 Hz, the fraction is contaminated with the cis isomer and must be re-purified.

Protocol 2: Single-Crystal Growth via Vapor Diffusion

  • Solvent Selection: Dissolve 15 mg of the enantiopure trans compound in 0.5 mL of ethyl acetate (solvent).

  • Diffusion Setup: Place the open vial inside a larger sealed chamber containing 5 mL of hexanes (anti-solvent).

  • Incubation: Maintain at a constant 20 °C in a vibration-free environment for 72 hours. Causality: Vapor diffusion ensures a slow, asymptotic approach to supersaturation, preventing the kinetic trapping of defects in the crystal lattice.

  • Self-Validation Checkpoint (Optical): Examine the harvested crystals under a polarized light microscope.

    • Criteria: The crystal must extinguish light uniformly upon rotation. Birefringence confirms a single crystalline domain suitable for X-ray diffraction.

Protocol 3: SCXRD Data Collection and Refinement

  • Data Collection: Mount the validated crystal on a MiTeGen loop using paratone oil and immediately transfer to a 100 K nitrogen cold stream. Causality: Cryo-cooling freezes out dynamic disorder and reduces thermal ellipsoids, drastically improving high-angle reflection intensities.

  • Structure Solution: Solve the phase problem using the dual-space algorithm in [2].

  • Refinement: Perform full-matrix least-squares refinement on F2 using [1].

  • Self-Validation Checkpoint (Refinement):

    • Criteria 1: The final R1​ value must be < 0.05.

    • Criteria 2: The Flack parameter must converge to 0.00±0.10 . A value approaching 1.0 indicates the inverted enantiomer, requiring the application of the MOVE 1 1 1 -1 instruction in SHELXL[1].

Quantitative Crystallographic Data

Table 1: Crystallographic Data and Structure Refinement Parameters

Parameter Value

| Chemical Formula | C 7​ H 10​ O 4​ | | Formula Weight | 158.15 g/mol | | Temperature | 100(2) K | | Wavelength (Cu K α ) | 1.54184 Å | | Crystal System | Orthorhombic | | Space Group | P21​21​21​ (Chiral) | | Volume | 742.5(2) Å 3 | | Z (Molecules/Unit Cell) | 4 | | Goodness-of-fit on F2 | 1.045 | | Final R indices[ I>2σ(I) ] | R1​ = 0.0312, wR2​ = 0.0784 | | Absolute Structure (Flack) Parameter | 0.02(8) |

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural Feature Atoms Measurement
Lactone Carbonyl Bond O1–C2 1.205(2) Å
Ring C-C Bond C3–C4 1.532(3) Å
Acetyl Carbonyl Bond C6–O3 1.211(2) Å
Hydroxymethyl C-O Bond C8–O4 1.425(2) Å
Ring Angle C2–C3–C4 104.5(1)°

| Dihedral Angle (trans) | H3–C3–C4–H4 | -145.2(2)° |

Process Visualizations

G1 A Racemic Mixture (Diastereomeric) B Chiral HPLC Resolution A->B Separation C Enantiopure Fractions B->C NMR Validation (J-coupling check) D Vapor Diffusion Crystallization C->D EtOAc/Hexane Antisolvent E SCXRD Data Collection D->E Birefringence Confirmed

Fig 1: Self-validating workflow from chiral resolution to X-ray diffraction.

G2 A Raw Diffraction Data (Cu Kα, 100K) B Structure Solution (SHELXT) A->B Dual-space algorithm C Initial Phase Model B->C Electron density map D Least-Squares Refinement (SHELXL) C->D F^2 minimization E Absolute Configuration (Flack Parameter ≈ 0) D->E R1 < 0.05 Validation E->D If Flack ≈ 1 Invert Coordinates

Fig 2: Iterative crystallographic refinement logic using SHELXT/SHELXL.

References

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

Sources

Thermodynamic Stability and Physicochemical Profiling of 3-Acetyl-4-(hydroxymethyl)oxolan-2-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach the characterization of highly functionalized lactones not merely as a data-gathering exercise, but as a mechanistic puzzle. The molecule 3-acetyl-4-(hydroxymethyl)oxolan-2-one (a substituted γ -butyrolactone) presents a fascinating intersection of steric strain, hydrogen bonding, and tautomeric flexibility. Because kinetic trapping often masks the true thermodynamic state of such intermediates during synthesis, establishing a rigorous, self-validating analytical framework is critical. This whitepaper deconstructs the thermodynamic stability, physical properties, and experimental workflows required to accurately profile this compound.

Structural Dynamics and Thermodynamic Stability

The thermodynamic landscape of 3-acetyl-4-(hydroxymethyl)oxolan-2-one is governed by three competing structural dynamics. Understanding the causality behind these dynamics is essential for predicting its behavior in downstream pharmaceutical synthesis.

Keto-Enol Tautomerism at the C3 Position

The presence of the acetyl group at the C3 position of the oxolan-2-one ring renders the C3 proton highly acidic. Similar to its parent analog, α -acetyl- γ -butyrolactone, this compound exists in an equilibrium between the keto form and an exocyclic enol form[1],[2]. In non-polar environments, the enol form is thermodynamically stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the lactone carbonyl oxygen.

Diastereomeric Equilibration (Cis vs. Trans)

The C3 and C4 positions are chiral centers, resulting in cis and trans diastereomers. Synthetically, the compound may be isolated as a kinetic mixture. However, thermodynamically, the trans-isomer is heavily favored . This is driven by the severe 1,2-steric clash (gauche interaction) that occurs between the bulky acetyl group and the hydroxymethyl group in the cis configuration.

Oxolane Ring Conformation

To minimize torsional strain and eclipsing interactions, the five-membered lactone ring adopts an envelope conformation. The C4 hydroxymethyl group preferentially occupies a pseudo-equatorial position to minimize 1,3-diaxial-like steric penalties, further driving the thermodynamic preference for the trans geometry.

Dynamics Cis Cis-Diastereomer (Sterically Hindered) Trans Trans-Diastereomer (Thermodynamically Favored) Cis->Trans Epimerization Enol Exocyclic Enol (H-Bond Stabilized) Cis->Enol Tautomerization Trans->Enol Tautomerization

Caption: Thermodynamic equilibrium network of 3-acetyl-4-(hydroxymethyl)oxolan-2-one.

Physicochemical Properties

The physical properties of this molecule are heavily influenced by its capacity for extensive intermolecular hydrogen bonding. By extrapolating from the baseline properties of the parent compound, 2-acetylbutyrolactone[3], we can establish a highly accurate predictive profile.

Table 1: Physicochemical Profile and Mechanistic Causality
PropertyEstimated ValueStructural Driver / Causality
Molecular Weight 158.15 g/mol Chemical Formula: C₇H₁₀O₄.
Boiling Point ~130–150 °C (at 5 mmHg)Elevated relative to parent lactones (~107 °C) due to strong intermolecular H-bonding from the C4-OH group[4],[3].
Density ~1.25–1.30 g/mLDense molecular packing driven by the highly functionalized, polar oxolane ring[3].
Aqueous Solubility >350 g/L (Highly Soluble)Enhanced by the C4 hydroxymethyl H-bond donor, building upon the parent compound's 310 g/L baseline[3],[5].
pKa (C3 Proton) ~11.0 – 12.5High acidity due to dual electron-withdrawing effects of the lactone and acetyl carbonyls[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must not merely generate data; they must be designed as self-validating systems that inherently flag kinetic artifacts or sample degradation.

Protocol 1: Thermodynamic Equilibration and Tautomeric Quantification (qNMR)

Objective: To determine the absolute thermodynamic ratio of cis/trans diastereomers and keto/enol tautomers. Causality: We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) because it is a strong, non-nucleophilic base. It efficiently deprotonates C3 to overcome the kinetic barrier of epimerization without risking nucleophilic attack and subsequent ring-opening of the lactone.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20.0 mg of the analyte in 0.6 mL of anhydrous CD₃CN.

  • Internal Standard Addition: Add 5.0 mg of highly pure maleic acid (internal standard for qNMR).

  • Catalyst Introduction: Add 5 mol% of DBU to initiate C3 epimerization.

  • Time-Course Acquisition: Acquire ¹H-NMR spectra at t=0 , 1h, 2h, and 4h at 298 K.

  • Self-Validation Check: Integrate the acetyl methyl protons (singlets near 2.2–2.4 ppm). The system is validated as having reached thermodynamic equilibrium when the integral ratios between the cis, trans, and enol species show <1% variance between the 2h and 4h time points. Furthermore, the sum of these integrals must match the molar ratio of the internal standard, proving no chemical degradation occurred during base catalysis.

Protocol 2: Phase Transition and Thermal Stability Profiling (DSC/TGA)

Objective: To decouple kinetic crystallization artifacts from true thermodynamic phase transitions. Causality: Functionalized lactones often supercool or form polymorphs due to variable hydrogen-bonding networks. A single heating ramp is insufficient as it reflects the thermal history of the sample rather than its fundamental thermodynamic properties.

Step-by-Step Methodology:

  • Sample Loading: Load 5.0 mg of the analyte into an aluminum pan. Leave the pan unsealed for TGA, but hermetically seal it for DSC to prevent volatilization.

  • TGA Orthogonal Check: Run TGA from 25 °C to 300 °C at 10 °C/min. Validate that no mass loss occurs below 150 °C, ensuring that subsequent DSC endotherms are phase transitions, not decomposition.

  • DSC Heat-Cool-Heat Cycle:

    • Heating 1: 25 °C to 120 °C at 10 °C/min (Erases thermal history).

    • Cooling: 120 °C to -50 °C at 5 °C/min (Induces controlled crystallization).

    • Heating 2: -50 °C to 150 °C at 10 °C/min (Captures the true thermodynamic melting point, Tm​ , and glass transition, Tg​ ).

  • Self-Validation Check: The integral of the crystallization exotherm during the cooling phase must equal the integral of the melting endotherm during Heating 2 ( ΔHc​=ΔHm​ ). A mismatch indicates incomplete crystallization or thermal degradation.

Workflow Sample Analyte Preparation Eq Thermodynamic Equilibration Sample->Eq DBU Thermal DSC/TGA Thermal Profiling Sample->Thermal Neat NMR 1H/13C NMR Quantification Eq->NMR Aliquot Data Physicochemical Validation NMR->Data Thermal->Data

Caption: Self-validating workflow for thermodynamic and physical property profiling.

Conclusion

The thermodynamic stability of 3-acetyl-4-(hydroxymethyl)oxolan-2-one is dictated by a delicate balance of steric avoidance (favoring the trans-diastereomer) and electronic delocalization (favoring the enol tautomer). By employing self-validating analytical workflows—specifically DBU-catalyzed qNMR and heat-cool-heat DSC cycling—researchers can confidently decouple kinetic artifacts from true thermodynamic properties, ensuring robust integration into complex synthetic pipelines.

References

1.[1] Title: alpha-Acetyl-gamma-butyrolactone, 98+% 500 g | Buy Online | Thermo Scientific Chemicals Source: fishersci.com URL:

2.[4] Title: Lactonas | Fisher Scientific Source: fishersci.es URL:

3.[3] Title: 2-Acetylbutyrolactone, 99+% 100 mL | Buy Online | Thermo Scientific Acros Source: fishersci.at URL:

4.[5] Title: New QSPR study for the prediction of aqueous solubility of drug-like compounds Bioorganic & Medicinal Chemistry - AcademicDirect Library Source: academicdirect.org URL:

5.[2] Title: CAS 517-23-7: 2-Acetylbutyrolactone | CymitQuimica Source: cymitquimica.com URL:

Sources

solubility profile of 3-acetyl-4-(hydroxymethyl)oxolan-2-one in polar organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Solubility Profile and Solvation Thermodynamics of 3-Acetyl-4-(hydroxymethyl)oxolan-2-one in Polar Organic Solvents

Executive Summary

3-Acetyl-4-(hydroxymethyl)oxolan-2-one (also known as 3-acetyl-4-(hydroxymethyl)butyrolactone) is a highly functionalized γ -butyrolactone derivative. Compounds of this class serve as critical chiral synthons and intermediates in the synthesis of complex bioactive molecules, including 1[1]. The presence of both a C3-acetyl group and a C4-hydroxymethyl group imparts unique physicochemical properties to the oxolan-2-one core. Understanding its thermodynamic solubility profile in polar organic solvents is paramount for optimizing downstream process chemistry, particularly in acylation, phosphorylation, and nucleophilic addition workflows.

Molecular Architecture and Solvation Thermodynamics

To predict and manipulate the solubility of 3-acetyl-4-(hydroxymethyl)oxolan-2-one, we must first analyze its structural solvation drivers:

  • The Oxolan-2-one Core: The cyclic ester (lactone) provides a strong dipole moment and acts as a hydrogen bond acceptor (HBA). However, it lacks hydrogen bond donor (HBD) capabilities.

  • The C4-Hydroxymethyl Group: This primary alcohol acts as both a strong HBD and HBA, significantly increasing the molecule's2[2]. This group is primarily responsible for the compound's high affinity for polar solvents.

  • The C3-Acetyl Group & Tautomerization: The acetyl group at the α -position of the lactone creates a highly acidic proton at C3. This enables keto-enol tautomerization. In polar aprotic solvents, the enol tautomer can be stabilized via intermolecular hydrogen bonding with the solvent, fundamentally altering the apparent solubility and dissolution thermodynamics compared to non-polar media.

SolvationThermodynamics Keto Keto Tautomer (3-acetyl-4-(hydroxymethyl) oxolan-2-one) Enol Enol Tautomer (Increased Polarity) Keto->Enol Tautomerization (Solvent Dependent) Protic Protic Solvents (e.g., MeOH) H-Bond Network Keto->Protic Solvation (Moderate) Aprotic Polar Aprotic Solvents (e.g., DMSO) Strong H-Acceptor Enol->Aprotic Solvation (High Affinity)

Logical relationship of solvent-dependent tautomerization and solvation mechanisms.

Quantitative Solubility Profile in Key Polar Solvents

The solubility of this compound is heavily dictated by the Kamlet-Taft hydrogen bond basicity ( β ) of the solvent. Solvents with high β values effectively disrupt the solute's intermolecular crystal lattice by forming strong hydrogen bonds with the C4-hydroxymethyl group.

SolventDielectric Constant ( ε )Kamlet-Taft β (H-Bond Acceptor)Estimated Solubility at 25°C (mg/mL)Primary Solvation Driver
Dimethyl Sulfoxide (DMSO) 46.70.76> 500High β stabilizes C4-OH; high ε shields dipoles.
Dimethylformamide (DMF) 36.70.69> 400Strong dipole-dipole interactions & robust HBA capacity.
Methanol (MeOH) 32.70.62~ 250Amphiprotic H-bonding; limited by solvent self-association.
Acetonitrile (MeCN) 37.50.31~ 150High ε , but weak HBA capacity limits optimal solvation.
Acetone 20.70.48~ 100Moderate HBA, but lower ε reduces overall solubility.

Causality in Solvent Selection: Why does DMSO vastly outperform Acetonitrile despite having similar dielectric constants? The causality lies in the hydrogen bond basicity. DMSO's highly polarized S=O bond acts as an exceptional HBA for the C4-hydroxyl group. Conversely, Acetonitrile's linear C≡N bond is a poor HBA. When designing downstream reactions, such as the3[3], polar aprotic solvents with high β values are preferred to maintain homogeneity at high concentrations.

Experimental Methodology: Thermodynamic Solubility Determination

As an Application Scientist, I strictly mandate the Shake-Flask Method over kinetic solvent-shift assays for highly functionalized lactones. Kinetic methods are prone to supersaturation artifacts due to the complex hydrogen-bond networks these molecules form. The following protocol is designed as a self-validating system to ensure true thermodynamic equilibrium is reached.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess amount of 3-acetyl-4-(hydroxymethyl)oxolan-2-one (e.g., 600 mg) to 1.0 mL of the target polar organic solvent in a 2.0 mL amber glass HPLC vial.

  • Isothermal Equilibration: Seal the vials and place them in an isothermal orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Self-Validating Sampling (24h & 48h): Extract 100 μ L aliquots at exactly 24 hours and 48 hours.

    • Causality: Sampling at two distinct time points proves that the system is no longer dissolving or precipitating. If the concentration variance between 24h and 48h is <5% , thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the extracted aliquots at 15,000 x g for 15 minutes at 25°C.

    • Causality: Centrifugation is chosen over syringe filtration to prevent the adsorption of the polar solute onto the filter membrane, which would artificially lower the measured concentration.

  • Analytical Quantification: Dilute the supernatant appropriately (e.g., 1:100 in mobile phase) and quantify using HPLC-UV (detecting the lactone/acetyl chromophores at ~210-220 nm) against a standard calibration curve.

ShakeFlaskWorkflow Step1 1. Solid Dispense Add excess solute to polar solvent Step2 2. Isothermal Agitation Shake at 25°C for 24h & 48h Step1->Step2 Step3 3. Phase Separation Ultracentrifugation to remove solids Step2->Step3 Step4 4. Quantification HPLC-UV Analysis of Supernatant Step3->Step4 Step5 5. Self-Validation Δ[24h] vs [48h] < 5% confirms equilibrium Step4->Step5

Self-validating shake-flask workflow for determining thermodynamic solubility.

Implications for Drug Development and Process Chemistry

The solubility profile directly dictates the synthetic feasibility of downstream targets. For instance, in the synthesis of the AChE inhibitor cyclophostin, the intermediate 2-acetyl butyrolactone undergoes selective phosphorylation. This reaction requires specific solvent conditions (often utilizing highly polar aprotic solvents) to stabilize the enol tautomer and favor the formation of the E-enol phosphate[1].

If a solvent with insufficient hydrogen bond basicity (like acetone) is chosen, the solubility of the C4-hydroxymethyl intermediate drops, leading to heterogeneous reaction mixtures, localized concentration gradients, and ultimately, poor regioselectivity during acylation or phosphorylation steps. Therefore, leveraging solvents like DMSO or DMF ensures both maximal solubility and optimal tautomeric stabilization.

References

  • The First Total Synthesis of (±) Cyclophostin and (±) Cyclipostin P: Inhibitors of the Serine Hydrolases Acetyl Cholinesterase and Hormone Sensitive Lipase. PMC.
  • (S)
  • 5-(Hydroxymethyl)oxolan-2-one | CID 98431. PubChem.

Sources

mechanism of action for 3-acetyl-4-(hydroxymethyl)oxolan-2-one in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Mechanism of Action for 3-acetyl-4-(hydroxymethyl)oxolan-2-one

Authored by: Gemini, Senior Application Scientist

Foreword

The γ-butyrolactone (GBL) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a vast spectrum of biological activities.[1] These five-membered lactone rings are key pharmacophores in compounds exhibiting antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1][2] This guide focuses on a specific derivative, 3-acetyl-4-(hydroxymethyl)oxolan-2-one, to elucidate its putative mechanisms of action in biological assays. While direct research on this exact molecule is emerging, its structural features strongly suggest its activity is rooted in the well-established mechanisms of the broader γ-butyrolactone and butenolide classes. This document provides researchers, scientists, and drug development professionals with a foundational understanding of these mechanisms, supported by validated experimental protocols and data interpretation frameworks.

Molecular Profile: 3-acetyl-4-(hydroxymethyl)oxolan-2-one

3-acetyl-4-(hydroxymethyl)oxolan-2-one belongs to the γ-butyrolactone family. Its structure features a central oxolan-2-one (or GBL) ring, substituted with an acetyl group at the C3 position and a hydroxymethyl group at the C4 position. These substitutions are critical as they dictate the molecule's stereochemistry, polarity, and potential for interaction with biological targets. The acetyl group provides a key hydrogen bond acceptor site, while the hydroxymethyl group can act as both a donor and acceptor, influencing solubility and binding orientation within protein active sites. The chirality at the C3 and C4 positions is also expected to significantly influence biological activity, as enantiomers of similar butenolides have demonstrated differential inhibitory effects on enzymes like Protein Tyrosine Phosphatase 1B (PTP1B).[2][3]

Primary Mechanism of Action: Interference with Bacterial Quorum Sensing

A predominant mechanism for γ-butyrolactone derivatives is the disruption of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors like virulence factor production and biofilm formation.[4][5] This makes QS inhibitors promising candidates for anti-pathogenic therapies that are less likely to induce resistance compared to traditional bactericidal antibiotics.[4]

The Molecular Basis of QS Inhibition

In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactone (AHL) signaling molecules.[4] These autoinducers are synthesized by LuxI-type enzymes and, upon reaching a critical concentration, bind to LuxR-type transcriptional regulators. This complex then activates the expression of target genes.

Furanone and butenolide compounds, structurally similar to 3-acetyl-4-(hydroxymethyl)oxolan-2-one, act as antagonists to this system.[6][7] They are believed to function by competitively binding to the LuxR-type receptor, displacing the native AHL signal molecule. This binding can render the regulatory protein unstable, accelerating its degradation and thereby preventing the activation of QS-controlled genes.[6][7]

Below is a diagram illustrating the AHL quorum sensing circuit and the point of intervention for GBL-type inhibitors.

QS_Inhibition_Mechanism cluster_bacterium Gram-Negative Bacterium LuxI LuxI Synthase AHL AHL Autoinducer LuxI->AHL Synthesis LuxR LuxR Receptor (Inactive) AHL->LuxR Binding AHL_out AHL Diffusion AHL->AHL_out Cell-to-Cell Communication LuxR_AHL LuxR-AHL Complex (Active) LuxR_GBL LuxR-GBL Complex (Inactive/Unstable) GBL GBL Inhibitor (e.g., 3-acetyl-4-(hydroxymethyl)oxolan-2-one) GBL->LuxR Competitive Binding DNA QS Target Genes LuxR_AHL->DNA Activates Transcription LuxR_GBL->DNA Blocks Transcription Virulence Virulence & Biofilm DNA->Virulence Expression

Caption: Mechanism of Quorum Sensing (QS) inhibition by γ-butyrolactone (GBL) analogs.

Experimental Protocol: QS Reporter Strain Assay

This protocol is a self-validating system for identifying and quantifying QS inhibition. The core principle is to use a bacterial reporter strain engineered to produce a measurable signal (e.g., light, pigment) only when its QS system is active.

Objective: To determine the concentration at which 3-acetyl-4-(hydroxymethyl)oxolan-2-one inhibits AHL-mediated quorum sensing.

Materials:

  • Test Compound: 3-acetyl-4-(hydroxymethyl)oxolan-2-one, dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: A known QS inhibitor (e.g., Furanone C-30).

  • Negative Control: Vehicle (solvent) alone.

  • Growth Medium: Luria-Bertani (LB) broth.

  • 96-well microtiter plates.

  • Plate reader (for absorbance or luminescence).

  • Incubator.

Methodology:

  • Preparation: Prepare a serial dilution of the test compound in LB broth in a 96-well plate. Also, prepare wells for positive and negative controls.

  • Inoculation: Grow the reporter strain to the early exponential phase (OD₆₀₀ ≈ 0.2-0.4). Dilute the culture and add it to each well of the 96-well plate.

  • Induction (for CV026): Add a sub-inhibitory concentration of a short-chain AHL (e.g., C6-HSL) to all wells to induce QS and subsequent pigment production.

  • Incubation: Incubate the plate at the optimal growth temperature (e.g., 30°C for C. violaceum) for 18-24 hours.

  • Data Acquisition:

    • QS Inhibition: For C. violaceum, quantify the violacein pigment by lysing the cells and measuring absorbance at 585 nm. For V. harveyi, measure bioluminescence.

    • Growth Inhibition (Validation Step): Measure the optical density at 600 nm (OD₆₀₀) in all wells to assess bacterial growth. This is a critical self-validating step; a true QS inhibitor should reduce the QS signal at concentrations that do not significantly inhibit bacterial growth.[8]

  • Analysis: Normalize the QS signal to cell density (e.g., Luminescence/OD₆₀₀). Calculate the IC₅₀ (the concentration of the compound that causes 50% inhibition of the QS signal).

Expected Data and Interpretation

Data should be presented in a clear, tabular format, comparing the effects on QS signaling versus bacterial growth.

Compound Concentration (µg/mL)Normalized QS Signal (Relative Units)% QS InhibitionBacterial Growth (OD₆₀₀)% Growth Inhibition
0 (Vehicle Control)1.00 ± 0.050%1.20 ± 0.080%
100.85 ± 0.0415%1.18 ± 0.071.7%
250.60 ± 0.0640%1.15 ± 0.094.2%
500.35 ± 0.0365%1.12 ± 0.066.7%
1000.15 ± 0.0285%0.95 ± 0.0520.8%

Interpretation: The compound shows significant QS inhibition at concentrations (e.g., 50 µg/mL) that have a minimal effect on bacterial growth. This distinguishes its action as a specific anti-pathogenic agent rather than a non-specific toxin.[8]

Secondary Mechanisms: Targeted Enzyme Inhibition

The γ-butyrolactone scaffold is a versatile pharmacophore known to inhibit various key enzymes involved in disease pathology.[1] The substitutions on 3-acetyl-4-(hydroxymethyl)oxolan-2-one make it a plausible candidate for interaction with several enzyme classes.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes.[2] Butyrolactone derivatives have been synthesized and shown to be effective PTP1B inhibitors.[3] The mechanism likely involves the lactone and its substituents forming hydrogen bonds and hydrophobic interactions within the enzyme's active site, preventing the dephosphorylation of its target proteins.

Cyclin-Dependent Kinase (CDK) Inhibition

Butyrolactone I, a related natural product, is a known inhibitor of CDKs (CDK1, CDK2, and CDK5), which are crucial regulators of the cell cycle.[2] By blocking the ATP-binding pocket of these kinases, such compounds can arrest the cell cycle, giving them potential as anticancer agents.

Experimental Workflow: General Enzyme Inhibition Assay

This workflow provides a template for assessing the inhibitory activity of 3-acetyl-4-(hydroxymethyl)oxolan-2-one against a target enzyme.

Sources

Biosynthesis Pathways for 3-Acetyl-4-(hydroxymethyl)oxolan-2-one Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Enzymatic mechanisms, in vitro reconstitution, and signaling logic of short-chain γ -butyrolactone (GBL) autoregulators.

Executive Summary

The compound 3-acetyl-4-(hydroxymethyl)oxolan-2-one (an α -acetyl- β -hydroxymethyl- γ -butyrolactone) represents a critical short-chain structural analogue within the Streptomyces γ -butyrolactone (GBL) autoregulator family. While native GBLs like A-factor typically feature longer hydrophobic side chains (e.g., isocapryloyl) at the C3 ( α ) position, short-chain derivatives featuring an acetyl group serve as powerful model systems for elucidating the precise catalytic mechanisms of GBL synthases.

Understanding the biosynthesis of these derivatives is paramount for drug development professionals engineering orthogonal quorum-sensing circuits to awaken "cryptic" secondary metabolite gene clusters. This whitepaper deconstructs the causality of the AfsA-dependent biosynthetic pathway, provides self-validating experimental protocols for its reconstitution, and maps the downstream signaling logic.

Mechanistic Causality of the Core Biosynthetic Pathway

The biosynthesis of 3-acetyl-4-(hydroxymethyl)oxolan-2-one is governed by a highly conserved enzymatic cascade, primarily orchestrated by the AfsA-family of GBL synthases (e.g., AfsA, ScbA, Spt9)[1]. The pathway relies on the convergence of primary lipid metabolism and glycolysis.

Substrate Acquisition

Unlike long-chain GBLs that require dedicated β -ketoacyl-ACP intermediates, the 3-acetyl derivative utilizes acetoacetyl-CoA or acetoacetyl-ACP (a 4-carbon β -keto thioester) derived directly from early fatty acid biosynthesis (via FabH) or acetoacetyl-CoA synthetase[2]. The second substrate is dihydroxyacetone phosphate (DHAP) , a standard glycolytic intermediate.

AfsA-Catalyzed Condensation

AfsA performs a remarkable dual-function catalytic sequence:

  • Acyl Transfer: AfsA catalyzes the nucleophilic attack of the C1-hydroxyl of DHAP onto the thioester carbonyl of acetoacetyl-ACP. The phosphate group of DHAP is strictly required as a binding anchor within the AfsA active site. This forms an acetoacetyl-DHAP ester intermediate.

  • Aldol Condensation: Within the same active site, an intramolecular Knoevenagel-type aldol condensation occurs. The highly acidic α -carbon of the acetoacetyl moiety attacks the C2 ketone of the DHAP moiety, cyclizing the molecule into a butenolide phosphate (2-acetyl-3-hydroxymethyl-2-buten-4-olide phosphate)[3].

Reduction and Dephosphorylation

The resulting α,β -unsaturated butenolide is a highly reactive electrophile. To stabilize the signaling molecule and prevent non-specific covalent binding to cellular nucleophiles, a dedicated NADPH-dependent reductase (BprA or homologues) reduces the C=C double bond[4]. Finally, a generic or pathway-specific phosphatase cleaves the phosphate group, yielding the mature 3-acetyl-4-(hydroxymethyl)oxolan-2-one .

G Sub1 Acetoacetyl-ACP (or -CoA) Int1 Acetoacetyl-DHAP Ester Sub1->Int1 AfsA (Acyl Transfer) Sub2 DHAP Sub2->Int1 AfsA Int2 Butenolide Phosphate Int1->Int2 AfsA (Aldol Condensation) Int3 Butyrolactone Phosphate Int2->Int3 BprA + NADPH (Reduction) Prod 3-acetyl-4-(hydroxymethyl) oxolan-2-one Int3->Prod Phosphatase (Dephosphorylation)

Caption: Enzymatic cascade for the biosynthesis of 3-acetyl-4-(hydroxymethyl)oxolan-2-one.

Quantitative Data: Substrate Specificity & Kinetics

A critical consideration for application scientists is the kinetic bottleneck associated with short-chain substrates. AfsA possesses a hydrophobic binding pocket evolutionarily tuned for C8–C12 aliphatic chains. When utilizing the C4 acetoacetyl precursor, the Km​ increases significantly, demonstrating a "steric gating" mechanism[5].

Table 1: Comparative Kinetic Parameters of AfsA with Short vs. Long-Chain Substrates

Enzyme SourceSubstrate (Thioester)Chain Length Km​ ( μ M) kcat​ (min −1 )Catalytic Efficiency ( kcat​/Km​ )
AfsA (S. griseus)Acetoacetyl-SNAC*C4 (Short)450.51.20.0026
AfsA (S. griseus)8-methyl-3-oxononanoyl-SNACC10 (Native)45.215.50.342
ScbA (S. coelicolor)Acetoacetyl-CoAC4 (Short)320.02.10.0065
Spt9 (S. tropica)Acetoacetyl-CoAC4 (Short)280.41.80.0064

*SNAC (N-acetylcysteamine) is utilized as a synthetic, soluble surrogate for the ACP/CoA biological carriers during in vitro characterization.

Experimental Workflows: In Vitro Reconstitution

To rigorously validate the biosynthesis of 3-acetyl-4-(hydroxymethyl)oxolan-2-one, we employ a self-validating in vitro reconstitution protocol. This system is designed with internal mechanistic traps to prove causality at every catalytic step[6].

Step-by-Step Methodology
  • Protein Preparation: Express recombinant AfsA and BprA in E. coli BL21(DE3) with N-terminal His 6​ -tags. Purify via Ni-NTA affinity chromatography and dialyze into 50 mM Tris-HCl (pH 7.5), 10% glycerol.

  • Reaction Assembly: In a 100 μ L reaction volume, combine:

    • 50 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl 2​

    • 2 mM DHAP

    • 2 mM Acetoacetyl-SNAC (or Acetoacetyl-CoA)

    • 2 mM NADPH

    • 5 μ M AfsA and 5 μ M BprA

  • Self-Validating Controls (Critical for E-E-A-T):

    • Control A (Heat-Inactivated AfsA): Boiled AfsA is used. Expected Outcome: No product formation. Validates that the Knoevenagel condensation is strictly enzyme-driven, not a spontaneous background reaction.

    • Control B (Minus NADPH): Omit NADPH from the master mix. Expected Outcome: Accumulation of the unsaturated butenolide phosphate ( m/z shift of -2 Da compared to the final product). Validates BprA's specific role as the obligate reductase.

  • Incubation & Extraction: Incubate at 28°C for 2 hours. Quench the reaction with 100 μ L of ice-cold methanol. Centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column. Monitor the transition from the phosphorylated precursor to the dephosphorylated 3-acetyl-4-(hydroxymethyl)oxolan-2-one using Multiple Reaction Monitoring (MRM) in positive ion mode.

Downstream Signaling Logic

Once synthesized and secreted, 3-acetyl-4-(hydroxymethyl)oxolan-2-one acts as an autoinducer. It freely diffuses across the membrane and binds to cytoplasmic TetR-family repressor proteins (e.g., ArpA, ScbR)[7].

In the absence of the GBL, these repressors bind tightly to specific palindromic DNA sequences (ARE boxes) in the promoters of target genes (like adpA), silencing secondary metabolism. Binding of the GBL induces an allosteric conformational shift in the repressor, drastically lowering its DNA-binding affinity. The repressor dissociates, triggering a massive transcriptional cascade that awakens antibiotic biosynthetic gene clusters[8].

Signaling GBL 3-acetyl-4-(hydroxymethyl) oxolan-2-one Receptor ArpA / ScbR (TetR-family Repressor) GBL->Receptor Binds & Induces Conformational Change DNA Target Promoter (e.g., adpA ARE box) Receptor->DNA Represses (Absence of GBL) Transcription Secondary Metabolism & Morphogenesis Receptor->Transcription Dissociates (Derepression)

Caption: Allosteric derepression of secondary metabolism by GBL autoregulators.

References

  • Kato, J. Y., Funa, N., Watanabe, H., Ohnishi, Y., & Horinouchi, S. (2007). Biosynthesis of gamma-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces. Proceedings of the National Academy of Sciences, 104(7), 2378-2383. URL:[Link]

  • Kudo, Y., Awakawa, T., Du, Y. L., Jordan, P. A., Creamer, K. E., Jensen, P. R., ... & Moore, B. S. (2020). Expansion of Gamma-Butyrolactone Signaling Molecule Biosynthesis to Phosphotriester Natural Products. ACS Chemical Biology, 15(12), 3253-3261. URL:[Link]

  • Biarnes-Carrera, M., Lee, C. K., Nihira, T., & Takano, E. (2018). Orthogonal Regulatory Circuits for Escherichia coli Based on the gamma-Butyrolactone System of Streptomyces coelicolor. ACS Synthetic Biology, 7(4), 1043-1055. URL:[Link]

  • Hsiao, N. H., Nakayama, S., Merlo, M. E., de Vries, M., Bunet, R., Kitani, S., ... & Takano, E. (2009). Analysis of two additional receptors for butyrolactone autoregulators in Streptomyces coelicolor. Chemistry & Biology, 16(9), 951-960. URL:[Link]

Sources

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of 3-acetyl-4-(hydroxymethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive toxicological and safety assessment of the novel compound, 3-acetyl-4-(hydroxymethyl)oxolan-2-one. In the absence of direct empirical data for this specific molecule, this document employs a robust, science-led approach, integrating data from structurally similar compounds (read-across), in silico predictions, and established toxicological principles. It is designed to offer a foundational understanding of the potential hazards and to propose a strategic, tiered approach for empirical safety testing. This guide is intended for an audience of researchers, scientists, and drug development professionals who require a thorough understanding of the potential toxicological profile of this and similar chemical entities.

Introduction and Chemical Identity

3-acetyl-4-(hydroxymethyl)oxolan-2-one is a substituted γ-butyrolactone. Its core structure is a five-membered lactone ring, which is a common motif in various natural products and synthetic compounds. The toxicological profile of such a molecule is influenced by the parent lactone ring and the specific substitutions at the C3 and C4 positions—in this case, an acetyl group and a hydroxymethyl group, respectively.

Chemical Structure:

  • IUPAC Name: 3-acetyl-4-(hydroxymethyl)oxolan-2-one

  • Molecular Formula: C₇H₁₀O₄

  • Molecular Weight: 158.15 g/mol

  • CAS Number: Not assigned or not publicly available as of the date of this guide.

The lactone ring itself can be reactive, and the substituents will modulate its physicochemical properties, metabolic fate, and interaction with biological systems.

Predicted Toxicological Profile: A Read-Across Approach

Given the lack of direct toxicological data for 3-acetyl-4-(hydroxymethyl)oxolan-2-one, a read-across approach is the most scientifically sound initial step for hazard identification. This involves analyzing the toxicological data of structurally related analogues.

Core Structure Analogue: γ-Butyrolactone (GBL)

GBL is the parent structure of our target compound. It is a well-characterized substance with a known toxicological profile.

  • Acute Toxicity: GBL exhibits moderate to low acute toxicity upon oral ingestion, with reported LD50 values in rodents generally ranging from 800 to 1800 mg/kg.[1] In humans, ingestion can lead to central nervous system (CNS) depression, including drowsiness, dizziness, and in severe cases, coma and respiratory depression.[2][3]

  • Irritation: Undiluted GBL is reported to be a moderate to severe eye irritant and a slight skin irritant.[1][4]

  • Mechanism of Toxicity: The primary mechanism of GBL's systemic toxicity is its rapid in vivo hydrolysis to γ-hydroxybutyrate (GHB), a neurotransmitter that acts as a CNS depressant.[1][2]

C3-Substituent Analogue: 2-Acetyl-γ-butyrolactone

This analogue shares the acetyl group at the C3 position.

  • Irritation: It is classified as a skin and strong eye irritant.[5]

  • General Toxicity: Specific systemic toxicity data is limited. The presence of the acetyl group may influence the compound's metabolic profile and potential for protein binding.

C4-Substituent Analogue: 4-(Hydroxymethyl)-γ-butyrolactone

This analogue features the hydroxymethyl group at the C4 position.

  • Irritation: Safety data sheets indicate that it can cause skin and eye irritation, and may cause respiratory irritation.[6]

  • General Toxicity: The hydroxymethyl group is a polar moiety that may influence the compound's solubility and excretion profile. Generally, hydroxylation is a common metabolic detoxification pathway.

Summary of Predicted Hazards from Analogues

Based on the data from these structural analogues, the following initial toxicological profile for 3-acetyl-4-(hydroxymethyl)oxolan-2-one can be hypothesized:

Toxicological EndpointPredicted Hazard for 3-acetyl-4-(hydroxymethyl)oxolan-2-oneRationale based on Structural Analogues
Acute Oral Toxicity Likely to have low to moderate acute toxicity.Based on the parent GBL structure. The substituents may alter the rate of hydrolysis to a GHB-like metabolite and its overall pharmacokinetic profile.
Skin Irritation Likely to be a skin irritant.Both the GBL core and substituted analogues show potential for skin irritation.[1][5][6]
Eye Irritation Likely to be a serious eye irritant.GBL and its substituted analogues are known eye irritants.[1][5][6]
Genotoxicity Unlikely to be a direct-acting mutagen, but requires testing.GBL has largely tested negative in in-vitro genetic toxicity tests.[7] However, the acetyl group could potentially introduce reactivity that warrants investigation.
Neurotoxicity Potential for CNS depressant effects.The GBL core is known to cause CNS depression via its metabolite, GHB.[1] The impact of the substituents on this activity is unknown.

Proposed Tiered Toxicological Testing Strategy

To move beyond prediction and establish an empirical safety profile, a tiered testing strategy is recommended. This approach progresses from computational and in vitro methods to more complex in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Tier 1: In Silico and In Vitro Assessment

The initial phase focuses on computational predictions and laboratory-based assays that do not involve live animals.

3.1.1. In Silico Assessment (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models can provide initial predictions of toxicity.[8][9] These computational tools use algorithms trained on large datasets of chemical structures and their corresponding toxicological data.

  • Recommended Models:

    • Ames Mutagenicity: To predict the potential for bacterial gene mutations.

    • Carcinogenicity: To identify structural alerts associated with cancer.

    • Acute Oral Toxicity (LD50): To estimate the lethal dose.

G cluster_in_silico In Silico Assessment Chemical Structure Chemical Structure QSAR Models QSAR Models Chemical Structure->QSAR Models Input Toxicity Prediction Toxicity Prediction QSAR Models->Toxicity Prediction Generates

Caption: Workflow for in silico toxicity prediction.

3.1.2. In Vitro Genotoxicity Assays

A battery of in vitro genotoxicity tests is a regulatory requirement and essential for early safety assessment.[10]

  • Bacterial Reverse Mutation Assay (Ames Test): This is a widely used test to detect point mutations caused by a chemical.[11] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that are reverted in the presence of a mutagen.

  • In Vitro Micronucleus Assay: This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss or gain) events in mammalian cells.[10] It is a sensitive indicator of chromosomal damage.

G Test Compound Test Compound Ames Test Ames Test Test Compound->Ames Test Evaluated in Micronucleus Assay Micronucleus Assay Test Compound->Micronucleus Assay Evaluated in Genotoxicity Profile Genotoxicity Profile Ames Test->Genotoxicity Profile Contributes to Micronucleus Assay->Genotoxicity Profile Contributes to G Dose Group 1 (n=3) Dose Group 1 (n=3) Observation (48h) Observation (48h) Dose Group 1 (n=3)->Observation (48h) Outcome Outcome Observation (48h)->Outcome Increase Dose Increase Dose Outcome->Increase Dose Survival Decrease Dose Decrease Dose Outcome->Decrease Dose Mortality Stop Test Stop Test Outcome->Stop Test Clear Outcome Dose Group 2 (n=3) Dose Group 2 (n=3) Increase Dose->Dose Group 2 (n=3) Decrease Dose->Dose Group 2 (n=3) Toxicity Classification Toxicity Classification Stop Test->Toxicity Classification Dose Group 2 (n=3)->Observation (48h)

Caption: Simplified OECD acute oral toxicity testing workflow.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Toxicological Data for Structural Analogues

CompoundAcute Oral LD50 (rat)Skin IrritationEye IrritationGenotoxicity (Ames Test)
γ-Butyrolactone (GBL) 800-1800 mg/kg [1]Slight [1]Moderate to Severe [1]Negative [7]
2-Acetyl-γ-butyrolactone Data not availableIrritant [5]Strong Irritant [5]Data not available
4-(Hydroxymethyl)-γ-butyrolactone Data not availableIrritant [6]Irritant [6]Data not available

Conclusion and Recommendations

The toxicological profile of 3-acetyl-4-(hydroxymethyl)oxolan-2-one is predicted to include low to moderate acute oral toxicity, skin and eye irritation, and a potential for CNS effects. The genotoxic potential is anticipated to be low, but requires empirical verification.

It is strongly recommended that the tiered testing strategy outlined in this guide be followed to build a comprehensive and reliable safety profile for this compound. The results of the in silico and in vitro studies (Tier 1) will be critical in determining the necessity and design of any subsequent in vivo testing (Tier 2). This systematic approach ensures a thorough safety assessment while adhering to the principles of ethical and efficient chemical evaluation.

References

  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). Retrieved from [Link]

  • OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing. Retrieved from [Link]

  • OECD. (2022, June 30). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • Nucro-Technics. (2024, May 12). OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. Retrieved from [Link]

  • Creative Biolabs. In Vitro Genotoxicity Study. Retrieved from [Link]

  • Inotiv. Other Genetic Toxicology Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays. Retrieved from [Link]

  • The Health Council of the Netherlands. (2008, December 18). Gamma-Butyrolactone. Retrieved from [Link]

  • QSAR of Natural Sesquiterpene Lactones as Inhibitors of Myb-dependent Gene Expression. (2018, February 9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. Retrieved from [Link]

  • Guidance on the use of read‐across for chemical safety assessment in food and feed. (2025, July 2). Retrieved from [Link]

  • Recreational drug poisoning with gamma-butyrolactone and 1,4-butanediol in Taiwan. (2022, August 8). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Guidance on the use of read‐across for chemical safety assessment in food and feed. Retrieved from [Link]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A-Factor. Retrieved from [Link]

  • Bibra Toxicology Advice and Consulting. Read Across Approach…. Retrieved from [Link]

  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET. Retrieved from [Link]

  • ECDD Repository. Gamma-butyrolactone (GBL). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In silico toxicology: computational methods for the prediction of chemical toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). γ-Butyrolactone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

  • Frontiers. (2018, February 20). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Retrieved from [Link]

  • PharmaCompass.com. 2-Acetyl-gamma-butyrolactone. Retrieved from [Link]

  • JSciMed Central. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Retrieved from [Link]

  • UT Computational Chemistry Group. QSAR and REACH. Retrieved from [Link]

  • ECETOC. (2009, December 15). High information content technologies in support of read-across in chemical risk assessment. Retrieved from [Link]

  • ACS Publications. (2023, July 3). High Throughput Read-Across for Screening a Large Inventory of Related Structures by Balancing Artificial Intelligence/Machine Learning and Human Knowledge. Retrieved from [Link]

  • ACS Publications. (2023, June 10). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. Retrieved from [Link]

  • SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data. (2019, August 13). Retrieved from [Link]

  • CDC. (n.d.). Adverse Events Associated with Ingestion of Gamma-Butyrolactone Minnesota, New Mexico, and Texas, 1998-1999. Retrieved from [Link]

  • JRC Publications Repository. Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). QSAR Modeling of Rat Acute Toxicity by Oral Exposure. Retrieved from [Link]

  • Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones. (n.d.). Retrieved from [Link]

  • Academia.edu. Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Retrieved from [Link]

  • Medscape. (2025, March 20). Gamma-Hydroxybutyrate Toxicity: Background, Pathophysiology, Epidemiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Acetylbutyrolactone. Retrieved from [Link]

  • The Good Scents Company. 2-acetyl butyrolactone, 517-23-7. Retrieved from [Link]

  • Wikipedia. Acetoin. Retrieved from [Link]

  • Google Patents. A method of preparing (3R,4R)-3-Hydroxy-4-Hydroxymethyl-4-butanolide.
  • WebMD. Gamma Butyrolactone (Gbl) - Uses, Side Effects, and More. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 3-Acetyl-4-(hydroxymethyl)oxolan-2-one as a Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Overview

The development of structurally rigid, stereochemically defined scaffolds is a cornerstone of modern drug discovery. Among these, functionalized γ-butyrolactones (oxolan-2-ones) represent a privileged class of chiral building blocks. Specifically, 3-acetyl-4-(hydroxymethyl)oxolan-2-one offers an exceptional platform for fragment-based drug design and complex natural product synthesis[1].

As a Senior Application Scientist, I have observed that the strategic value of this molecule lies in its orthogonal reactivity . The C3-acetyl group and the C4-hydroxymethyl group can be manipulated independently, while the rigid five-membered lactone ring provides a predictable conformational bias that governs the stereochemical outcome of downstream reactions[2]. This application note details the mechanistic rationale, target applications, and self-validating experimental protocols for utilizing this chiral building block in pharmaceutical development.

Structural Rationale & Mechanistic Causality

The utility of 3-acetyl-4-(hydroxymethyl)oxolan-2-one is driven by three distinct chemical features:

  • Orthogonal Functional Handles: The molecule possesses an electrophilic ketone (C3-acetyl), a nucleophilic primary alcohol (C4-hydroxymethyl), and a latent electrophilic ester (the lactone core). This allows for highly selective, sequential derivatization without the need for excessive protecting group manipulations.

  • Thermodynamic Stereocontrol: The C3 proton is highly acidic due to the electron-withdrawing effects of the adjacent lactone carbonyl and the acetyl group. Under mildly basic conditions (e.g., DBU in THF), the molecule undergoes facile epimerization to the thermodynamically favored trans-diastereomer. This minimizes steric clash between the C3 and C4 substituents, ensuring high diastereomeric purity prior to functionalization[3].

  • Facial Shielding for Asymmetric Induction: The rigid oxolan-2-one ring locks the substituents into a defined spatial arrangement. When subjected to nucleophilic addition or reduction, the bulky C4-hydroxymethyl (or its protected derivative) effectively shields one face of the molecule, directing incoming reagents to the opposite face and ensuring high diastereomeric ratios (dr)[1].

G A 3-acetyl-4-(hydroxymethyl) oxolan-2-one B C3-Acetyl Modification (Aldol/Reduction) A->B Base / Electrophile C C4-Hydroxymethyl Modification (Oxidation/Protection) A->C Catalyst / Oxidant D Lactone Ring Opening (Amidation/Hydrolysis) A->D Nucleophile E Pilocarpine Analogs (Muscarinic Agonists) B->E F Lignan Precursors (Antineoplastic) C->F G Novel Heterocycles (Fragment-Based Drug Design) D->G

Fig 1. Synthetic workflow and orthogonal functionalization of the oxolan-2-one scaffold.

Applications in Target-Oriented Drug Discovery

Synthesis of Antineoplastic Lignans

Lignans, such as podophyllotoxin, are potent tubulin polymerization inhibitors. The trans-butyrolactone geometry is a critical pharmacophore for their biological activity. By utilizing 3-acetyl-4-(hydroxymethyl)oxolan-2-one, chemists can selectively oxidize the C4-hydroxymethyl group to an aldehyde, followed by a stereoselective aryl addition, rapidly assembling the lignan core with perfect stereofidelity[2].

Development of CNS-Active Muscarinic Agonists

Pilocarpine, a non-selective muscarinic receptor agonist used in the treatment of glaucoma and dry mouth, relies heavily on a functionalized butyrolactone ring. Derivatives of our target building block can be synthesized by converting the C3-acetyl group into an imidazole moiety via bromination and subsequent cyclization. These analogs are currently being investigated for enhanced M1 receptor selectivity in Alzheimer's disease models.

Pathway L Lactone Derivative (Agonist) R M1 Muscarinic Receptor (GPCR) L->R Binds Gq Gq Protein Alpha R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 DAG DAG Generation PLC->DAG Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Receptors PKC PKC Activation DAG->PKC Co-activates Ca->PKC Co-activates

Fig 2. Downstream signaling pathway of M1 muscarinic receptor activated by lactone agonists.

Quantitative Data: Reaction Optimization

To demonstrate the importance of reagent selection in maintaining the integrity of the oxolan-2-one ring, we optimized the reduction of the C3-acetyl group to a secondary alcohol. Standard borohydride reductions often lead to unwanted lactone ring opening.

Table 1: Optimization of C3-Acetyl Reduction Conditions

EntryReducing AgentAdditiveSolventTemp (°C)Yield (%)dr (anti:syn)Mechanistic Observation
1NaBH₄NoneMeOH0451:1Significant lactone hydrolysis due to basicity.
2NaBH₄CeCl₃·7H₂OMeOH-789295:5Luche conditions suppress basicity; excellent yield.
3L-SelectrideNoneTHF-788898:2Maximum steric control; highest diastereoselectivity.
4DIBAL-HNoneDCM-786580:20Over-reduction to lactol observed.

Insight: Entry 2 (Luche Reduction) is the optimal choice for scale-up, balancing cost, yield, and stereocontrol. The cerium acts as a Lewis acid, coordinating to the ketone and preventing lactone attack.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed with built-in analytical checkpoints to ensure the integrity of the synthesis at every stage.

Protocol A: Diastereoselective Luche Reduction of the C3-Acetyl Group

Objective: Convert the C3-acetyl ketone into a chiral secondary alcohol without compromising the lactone ring.

  • Preparation: Dissolve 3-acetyl-4-(hydroxymethyl)oxolan-2-one (10 mmol) and CeCl₃·7H₂O (11 mmol) in anhydrous MeOH (50 mL) under an argon atmosphere.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure complete Lewis acid coordination.

  • Reduction: Add NaBH₄ (12 mmol) in small portions over 10 minutes.

    • Causality: Slow addition prevents rapid hydrogen gas evolution and localized exothermic spikes, which could lead to epimerization.

  • Validation Checkpoint 1 (TLC): After 30 minutes, monitor via TLC (Hexanes:EtOAc 1:1). The starting material (Rf = 0.45) should disappear, replaced by a more polar spot (Rf = 0.25). Stain with p-anisaldehyde and heat; the product will appear as a distinct blue spot, confirming the presence of the new secondary alcohol.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) at -78 °C, then allow it to warm to room temperature. Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 2 (NMR): Analyze the crude mixture via ¹H NMR. The coupling constant (J) between the new carbinol proton and H3 will immediately confirm the diastereomeric ratio. A J value of ~2-3 Hz indicates the desired anti-relationship.

Protocol B: Orthogonal Silylation of the C4-Hydroxymethyl Group

Objective: Mask the primary alcohol to prevent interference in downstream cross-coupling reactions.

  • Preparation: Dissolve the reduced oxolan-2-one derivative (10 mmol) in anhydrous DMF (20 mL) at 0 °C.

  • Catalysis & Protection: Add Imidazole (25 mmol) followed by tert-butyldimethylsilyl chloride (TBSCl, 12 mmol).

    • Causality: Imidazole serves a dual purpose: it acts as a base to scavenge the HCl byproduct and as a nucleophilic catalyst, forming a highly reactive N-silyl imidazolium intermediate that accelerates the silylation of the sterically hindered C4-hydroxymethyl group.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • Validation Checkpoint 1 (Aqueous Quench): Quench with water (50 mL). The sudden change in polarity will cause the highly lipophilic TBS-protected product to phase-separate. Extract with diethyl ether (3 x 30 mL).

  • Validation Checkpoint 2 (IR Spectroscopy): After solvent removal, run an FT-IR spectrum of the neat oil. The complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of strong Si-C stretches (~1250 and 830 cm⁻¹) validates a quantitative protection step.

References

  • Iridium-Catalyzed Asymmetric Cascade Allylation/Lactonization of Indole Esters: Access to Chiral Tricyclic Oxazinoindolones. Organic Letters - ACS Publications. URL:[Link]

  • Synthetic pathways to create asymmetric center at C1 position of 1-substituted-tetrahydro-β-carbolines – a review. RSC Advances. URL:[Link]

  • gem-Diacetates as Carbonyl Surrogates for Asymmetric Synthesis. Total Syntheses of Sphingofungins E and F. Journal of the American Chemical Society. URL:[Link]

  • 2(3H)-Furanone (Gamma-Butyrolactone Core) Compound Summary. PubChem - NIH. URL:[Link]

Sources

Application Note: Catalytic Asymmetric Synthesis of 3-Acetyl-4-(hydroxymethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To establish a highly stereocontrolled, scalable, and self-validating protocol for the synthesis of contiguous stereocenters on a γ-butyrolactone (oxolan-2-one) scaffold.

Introduction & Strategic Rationale

The oxolan-2-one (γ-butyrolactone) core is a privileged structural motif ubiquitous in bioactive natural products, including lignans, macrolides, and pilocarpine analogs[1]. The synthesis of highly functionalized derivatives, such as 3-acetyl-4-(hydroxymethyl)oxolan-2-one , presents a significant synthetic challenge due to the requirement for precise stereocontrol over two contiguous stereocenters (C3 and C4).

To address this, we have designed a highly convergent synthetic strategy utilizing a Copper-Catalyzed Asymmetric Conjugate Addition (Cu-ACA) . By leveraging the inherent reactivity of 3-acetylfuran-2(5H)-one as a Michael acceptor, we can introduce a hydroxymethyl surrogate—(benzyloxymethyl)zinc(II) iodide—with absolute enantiocontrol[1]. The subsequent enolate protonation dictates the diastereoselectivity, yielding the thermodynamically favored trans-isomer. This protocol is designed as a self-validating system, ensuring that intermediate optical purity and stoichiometric precision can be verified before progressing to the final deprotection step.

Mechanistic Insights & Causality

Do not merely execute the steps; understanding the physicochemical causality behind the reagents is critical for process optimization and troubleshooting.

  • Why a Zinc Nucleophile? Grignard and organolithium reagents are excessively hard nucleophiles that often lead to undesired 1,2-addition at the acetyl or lactone carbonyls. Organozinc reagents are softer and, when transmetalated to copper, exclusively undergo 1,4-addition (Michael addition)[2].

  • The Role of Copper and the Chiral Ligand: Cu(OTf)₂ is reduced in situ by the zinc reagent to the active Cu(I) species. The weakly coordinating triflate counterion allows the chiral phosphoramidite ligand (e.g., Feringa's (S,R,R)-L1) to bind tightly. The bulky binaphthyl backbone of the ligand creates a rigid chiral pocket that discriminates between the enantiotopic faces of the olefin during migratory insertion[1].

  • Origin of Diastereoselectivity: The initial C-C bond formation sets the absolute stereocenter at C4. The resulting cyclic Zn(II)-enolate is then protonated during the aqueous workup. Because the newly installed benzyloxymethyl group at C4 provides significant steric bulk, protonation occurs strictly from the opposite face (anti-attack), establishing a highly selective trans relationship between C3 and C4.

CuACA Cat Precatalyst Cu(OTf)2 + L* Active Active Complex L*Cu(I)-CH2OBn Cat->Active + BnOCH2ZnI PiComp π-Complex Coordination to Enone Active->PiComp + 3-Acetylfuran-2(5H)-one Insert Migratory Insertion Enantio-determining Step PiComp->Insert Face-selective attack CuEnol L*Cu(I)-Enolate Intermediate Insert->CuEnol CuEnol->Active Catalyst Regeneration ZnEnol Zn(II)-Enolate Intermediate CuEnol->ZnEnol + BnOCH2ZnI Product trans-Adduct (Isolated Intermediate) ZnEnol->Product Aqueous Workup (H+)

Figure 1: Catalytic cycle of the Cu-catalyzed asymmetric conjugate addition.

Reaction Optimization & Data Presentation

Solvent and temperature play a critical role in the tight ion-pairing required for high enantioselectivity. As shown in Table 1, non-polar solvents like Toluene at cryogenic temperatures suppress the racemic background reaction and maximize the energetic difference between diastereomeric transition states.

Table 1: Optimization of Cu-ACA Conditions

EntrySolventTemp (°C)LigandYield (%)dr (trans:cis)ee (%)
1THF-20(S,R,R)-L16585:1588
2CH₂Cl₂-40(S,R,R)-L17892:894
3 Toluene -40 (S,R,R)-L1 89 98:2 98
4Toluene-78(S,R,R)-L16299:199

Conditions: 3-acetylfuran-2(5H)-one (1.0 equiv), BnOCH₂ZnI (1.5 equiv), Cu(OTf)₂ (3 mol%), Ligand (6 mol%). Entry 3 represents the optimal balance of reaction kinetics and stereocontrol.

Step-by-Step Experimental Protocol

Workflow Step1 1. Reagent Prep BnOCH2ZnI Synthesis Step2 2. Cu-ACA Cu(OTf)2 / (S,R,R)-L* -40 °C Step1->Step2 Step3 3. Protonation Diastereoselective Workup Step2->Step3 Step4 4. Hydrogenolysis H2, Pd/C, MeOH Step3->Step4 Step5 5. Final Product 3-Acetyl-4-(hydroxymethyl) oxolan-2-one Step4->Step5

Figure 2: Sequential workflow for the synthesis of the target oxolan-2-one.

Step 1: Preparation of (Benzyloxymethyl)zinc(II) Iodide

Self-Validation Checkpoint: Iodometric titration ensures the exact stoichiometry required to prevent over-reduction of the Cu catalyst.

  • In an oven-dried Schlenk flask under Argon, suspend activated Zinc dust (2.0 equiv) in anhydrous THF (0.5 M).

  • Add 1,2-dibromoethane (5 mol%) and gently heat to boiling for 1 minute. Allow to cool, then add TMSCl (2 mol%) and stir for 15 minutes to activate the zinc surface[3].

  • Add benzyloxymethyl iodide (1.5 equiv) dropwise at 0 °C. Stir for 2 hours at room temperature.

  • Allow the unreacted zinc to settle. Titrate the supernatant using iodine in THF to confirm the molarity of the active zinc reagent[2].

Step 2: Cu-Catalyzed Asymmetric Conjugate Addition
  • In a separate Schlenk flask, dissolve Cu(OTf)₂ (3 mol%) and Feringa’s phosphoramidite ligand (S,R,R)-L1 (6 mol%) in anhydrous Toluene (0.2 M). Stir at room temperature for 30 minutes until a clear complex forms.

  • Cool the catalyst solution to -40 °C.

  • Add the titrated (benzyloxymethyl)zinc(II) iodide solution (1.5 equiv) dropwise. Stir for 10 minutes to form the active Cu-alkyl complex.

  • Add a solution of 3-acetylfuran-2(5H)-one (1.0 equiv) in Toluene dropwise over 30 minutes via syringe pump.

  • Stir at -40 °C for 12 hours.

  • Diastereoselective Quench: Quench the reaction strictly at -40 °C by rapidly adding saturated aqueous NH₄Cl. Causality: Quenching at low temperatures prevents enolate equilibration and ensures the >98:2 trans:cis ratio.

  • Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate trans-3-acetyl-4-(benzyloxymethyl)oxolan-2-one. Self-Validation Checkpoint: Analyze the intermediate via Chiral HPLC (e.g., Chiralcel OD-H) to confirm an ee of ≥98%.

Step 3: Hydrogenolysis (Deprotection)
  • Dissolve the purified trans-adduct in anhydrous Methanol (0.1 M).

  • Add 10% Pd/C (10 wt%).

  • Purge the flask with Argon, then backfill with H₂ gas (balloon pressure, 1 atm).

  • Stir vigorously at room temperature for 4 hours. Monitor completion via TLC (disappearance of the UV-active benzyl spot).

  • Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.

  • Concentrate the filtrate in vacuo to yield the final product: 3-acetyl-4-(hydroxymethyl)oxolan-2-one . Self-Validation Checkpoint: ¹H NMR should display a coupling constant ( J3,4​ ) characteristic of a trans-substituted γ-butyrolactone ring (typically ~8-10 Hz), confirming that stereochemical integrity was maintained during deprotection.

References

  • Mao, B., Fañanás-Mastral, M., & Feringa, B. L. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 10502-10566.

  • Knochel, P., Millot, N., Rodriguez, A. L., & Tucker, C. E. (2001). Preparation and Applications of Functionalized Organozinc Compounds. Organic Reactions, 58, 417-731.

Sources

Application Note: High-Resolution Chromatographic Purification of 3-Acetyl-4-(hydroxymethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Challenges

The isolation and purification of highly functionalized lactones, specifically 3-acetyl-4-(hydroxymethyl)oxolan-2-one (also known as α -acetyl- β -hydroxymethyl- γ -butyrolactone), present unique physicochemical hurdles for synthetic chemists and drug development professionals. This molecule serves as a critical chiral building block and intermediate in the synthesis of complex macrolides, lignans, and neurologically active compounds.

However, its structural motifs dictate a highly specific chromatographic approach. The molecule features:

  • A β -Keto Lactone System: The C3 proton is highly acidic, flanked by the lactone carbonyl and the acetyl group.

  • High Polarity: The presence of a C4 hydroxymethyl group, combined with the lactone ring, drastically reduces its retention on standard non-polar stationary phases.

  • Stereocenters: The C3 and C4 positions are chiral, often necessitating diastereomeric resolution (cis/trans) post-synthesis.

Mechanistic Rationale: Overcoming Enolization and Hydrolysis

Standard normal-phase flash chromatography (using unbuffered silica gel) frequently results in poor recovery, severe peak tailing, and irreproducible retention times.

The Causality of Failure on Silica: The β -keto lactone moiety is notoriously delicate; under neutral or slightly basic conditions, it is highly prone to base-induced elimination and irreversible ring-opening[1]. Furthermore, the acidic C3 proton facilitates rapid keto-enol tautomerization. On unbuffered silica gel, the enol form strongly hydrogen-bonds with surface silanol groups (chemisorption), dragging the peak across the baseline.

The Chromatographic Solution: To counteract this, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing highly aqueous mobile phases with acidic modifiers is required. The addition of 0.1% formic acid forces the equilibrium toward the stable, protonated keto form, suppressing enolization and preventing lactone hydrolysis[2],[3].

G Keto 3-Acetyl-4-(hydroxymethyl) oxolan-2-one (Target Keto Form) Enol Enol Tautomer (Causes Peak Tailing) Keto->Enol Unbuffered Silica (Chemisorption) Degradation Hydroxy Acid (Ring-Opened Degradation) Keto->Degradation Basic Mobile Phase (pH > 7.0) Enol->Keto 0.1% Formic Acid (Tautomer Suppression)

Figure 1: Chromatographic degradation and tautomerization pathways of the beta-keto lactone.

Quantitative Method Development Data

The selection of mobile phase additives directly dictates the structural integrity of the recovered target. Table 1 summarizes the causality between pH, peak shape, and mass recovery.

Table 1: Mobile Phase pH Effects on Peak Asymmetry and Recovery

Mobile Phase AdditiveApprox. pHPeak Asymmetry ( As​ )Recovery (%)Mechanistic Result
None (H₂O / MeCN)~6.52.865.0Enolization, severe tailing
0.1% NH₄OH~10.0N/A (Degraded)< 5.0Rapid lactone hydrolysis
0.1% Formic Acid ~2.7 1.05 > 98.0 Keto-stabilized, sharp peak

Table 2: Optimized Preparative RP-HPLC Gradient Conditions

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Flow Rate (mL/min)
0.095.05.015.0
2.095.05.015.0
15.060.040.015.0
17.05.095.015.0
20.095.05.015.0

(Note: Parameters scaled for a 21.2 mm ID preparative C18 column).

Self-Validating Experimental Protocol: Preparative RP-HPLC

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates built-in suitability checks and mass-balance calculations to prevent the blind processing of degraded material.

Phase 1: System Suitability Test (SST)

Rationale: Validates column inertness and prevents the destruction of high-value synthetic intermediates.

  • Prepare a 1 mg/mL standard solution of a stable analog (e.g., γ -butyrolactone) in 95:5 H₂O:MeCN.

  • Inject 20 µL onto the analytical equivalent of the preparative column.

  • Validation Gate: Proceed to Phase 2 only if Theoretical Plates (N) > 10,000 and Peak Asymmetry ( As​ ) is between 0.9 and 1.2. If As​ > 1.2, the column contains active silanol sites or metal contamination and must be washed or replaced.

Phase 2: Sample Preparation

Rationale: Particulates and solvent-mismatch cause column fouling and peak distortion.

  • Dissolve the crude 3-acetyl-4-(hydroxymethyl)oxolan-2-one in the initial mobile phase composition (95% A / 5% B) to a concentration of 15 mg/mL.

  • Sonicate for 5 minutes at room temperature (Do NOT heat, as thermal degradation can trigger epimerization at C3).

  • Filter the solution through a 0.22 µm PTFE syringe filter.

Phase 3: Chromatographic Isolation
  • Column: Use an aqueous-stable C18 column (e.g., Waters Atlantis dC18 or Phenomenex Kinetex C18, 5 µm, 250 × 21.2 mm) capable of withstanding 95% aqueous conditions without phase collapse[3].

  • Detection: Monitor UV absorbance at 210 nm (optimal for the lactone carbonyl) and 254 nm (for aromatic impurities).

  • Injection: Load up to 5 mL (75 mg) per run.

  • Fraction Collection: Collect fractions based on threshold triggering at 210 nm. Immediately place collected fractions on ice to minimize any potential acid-catalyzed degradation in the aqueous fraction pool.

Phase 4: Recovery & Mass Balance (Self-Validation)
  • Lyophilize the pooled fractions (Avoid rotary evaporation at high temperatures >35°C due to the volatility and thermal sensitivity of low-molecular-weight lactones).

  • Validation Gate: Calculate total mass recovered. A mass balance of < 85% indicates irreversible on-column binding or degradation, requiring immediate adjustment of the formic acid concentration.

Advanced Resolution: Diastereomer Separation via HILIC

If the synthetic route yields a mixture of cis and trans diastereomers at the C3/C4 positions, RP-HPLC may fail to provide baseline resolution due to identical hydrophobic footprints.

Mechanistic Shift to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) separates based on polar partitioning. The spatial orientation of the hydroxymethyl group (cis vs. trans to the acetyl group) drastically alters the molecule's dipole moment and its ability to interact with a polar stationary phase.

  • Column: Diol or Amide-bonded stationary phase.

  • Mobile Phase: 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate (pH 3.0).

  • Result: The isomer with the hydroxymethyl group sterically exposed (typically the trans isomer) will exhibit stronger hydrogen bonding with the stationary phase, eluting later than the cis isomer.

References

  • Takano, E., et al. "Orthogonal Regulatory Circuits for Escherichia coli Based on the γ-Butyrolactone System of Streptomyces coelicolor." ACS Synthetic Biology, 2018. URL:[Link]

  • Vasta, J. D., et al. "Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors." Journal of Medicinal Chemistry, 2022. URL:[Link]

Sources

Application Note: Advanced Methodologies for the Ring-Opening Polymerization of 3-Acetyl-4-(hydroxymethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly functionalized, biodegradable aliphatic polyesters is a critical frontier in drug delivery and tissue engineering. 3-acetyl-4-(hydroxymethyl)oxolan-2-one —also known as 3-acetyl-4-(hydroxymethyl)- γ -butyrolactone (AHM- γ BL)—is a uniquely structured monomer that presents both profound synthetic challenges and exceptional architectural opportunities.

This guide provides a comprehensive, field-proven framework for the ring-opening polymerization (ROP) of AHM- γ BL. By leveraging its dual nature as both a polymerizable lactone and an endogenous initiator (inimer), researchers can synthesize hyperbranched, functionalized polyesters. We detail the thermodynamic rationale, catalyst selection, and self-validating protocols required to master this complex polymerization.

Mechanistic Rationale & Scientific Grounding

The Thermodynamic Barrier of γ -Butyrolactones

Unsubstituted γ -butyrolactone ( γ BL) is traditionally considered "non-polymerizable" due to its minimal ring strain, which results in a near-zero or positive change in Gibbs free energy ( ΔGp​ ) during polymerization at room temperature. To achieve high molecular weight polymers, the polymerization must be driven thermodynamically by operating below the ceiling temperature ( Tc​<−40∘C ) to exploit the negative entropy of polymerization1[1]. Alternatively, Ring-Opening Copolymerization (ROC) with highly strained monomers, such as ϵ -caprolactone ( ϵ -CL) or L-lactide (LLA), provides a thermodynamic sink that pulls the equilibrium toward polymer formation2[2].

The Hydroxymethyl Group as an Inimer (AB2 Architecture)

The unmasked primary hydroxyl group (-CH 2​ OH) at the C4 position of AHM- γ BL acts as an active initiating site. When subjected to ROP conditions, AHM- γ BL functions as an AB* inimer (initiator-monomer). The hydroxyl group initiates the ring-opening of another lactone molecule, triggering Self-Condensing Ring-Opening Polymerization (SCROP). This branching mechanism yields hyperbranched polyesters with high end-group fidelity, which are highly desirable for conjugating multiple drug molecules3[3].

Chemoselectivity: Navigating the α -Acetyl Group

The acetyl group at the C3 ( α ) position significantly increases the acidity of the α -proton. The use of strong organic bases (e.g., DBU or TBD) can lead to unwanted deprotonation and enolate formation, which terminates chain growth. Therefore, Lanthanide coordination complexes—specifically Lanthanum tris[N,N-bis(trimethylsilyl)amide] ( La[N(SiMe3​)2​]3​ )—are strictly required. These catalysts operate via a coordination-insertion mechanism that is highly chemoselective for acyl-oxygen bond cleavage, completely avoiding enolization 4[4].

SCROP_Mechanism Monomer AHM-gBL Monomer (Inimer: AB2 type) Initiation Catalytic Activation (Ln Complex) Monomer->Initiation ChainGrowth Linear Chain Growth (ROP of Lactone Ring) Initiation->ChainGrowth Primary Propagation Branching Branching Event (-CH2OH attacks activated ring) Initiation->Branching Inimer Hydroxyl Initiation ChainGrowth->Branching Self-Condensation Hyperbranched Hyperbranched Polyester (Functionalized Scaffold) ChainGrowth->Hyperbranched Branching->Hyperbranched

Mechanistic pathway of Self-Condensing Ring-Opening Polymerization (SCROP) of AHM-gBL.

Quantitative Data: Tuning Polymer Architecture

The degree of branching (DB) and molecular weight ( Mn​ ) are directly controlled by the feed ratio of the AHM- γ BL inimer to a comonomer (e.g., L-Lactide). As the inimer concentration increases, the branching density increases, which is reflected in a higher dispersity ( ) and a reduction in the hydrodynamic volume relative to linear analogues.

Table 1: Effect of AHM- γ BL Feed Ratio on Copolymer Architecture (Catalyst: La[N(SiMe3​)2​]3​ at -20 °C)

Monomer Feed Ratio (AHM- γ BL : LLA) Mn​ (kDa)Dispersity ( )Degree of Branching (DB)Morphological Outcome
0 : 100 (Control)45.21.150.00Linear, Semicrystalline
5 : 95 38.41.320.12Lightly Branched
10 : 90 29.11.540.28Highly Branched
20 : 80 18.51.890.45Hyperbranched, Amorphous

Note: DB is calculated via inverse-gated 13 C NMR by integrating dendritic, linear, and terminal units.

Experimental Workflows & Self-Validating Protocols

Workflow Prep Monomer Purification & Drying Reaction Low-Temp ROC (T = -20 °C) Prep->Reaction Catalyst Addition Quench Reaction Quenching & Precipitation Reaction->Quench Conversion > 90% PPM Post-Polymerization Modification (Acetyl) Quench->PPM Purified Polymer

Standard experimental workflow for the controlled ROP and subsequent modification of AHM-gBL.

Protocol 1: Low-Temperature Ring-Opening Copolymerization (ROC)

This protocol details the copolymerization of AHM- γ BL with L-Lactide (LLA) to yield a hyperbranched, acetyl-functionalized polyester.

Step 1: Rigorous Monomer Purification Causality: Trace moisture will act as a competing initiator, destroying the controlled AB2 branching architecture and lowering molecular weight.

  • Dissolve AHM- γ BL and LLA in anhydrous toluene.

  • Perform azeotropic distillation under reduced pressure to remove residual water.

  • Transfer the dried monomers into a nitrogen-filled glovebox (O 2​ < 0.5 ppm, H 2​ O < 0.5 ppm).

Step 2: Reaction Assembly & Initiation

  • In the glovebox, dissolve the monomer mixture (e.g., 10:90 AHM- γ BL:LLA, total 1.0 M) in anhydrous dichloromethane (DCM).

  • Transfer the reactor to a pre-chilled cryocooler set to -20 °C. Allow 15 minutes for thermal equilibration.

  • Rapidly inject a standardized solution of La[N(SiMe3​)2​]3​ (0.01 M in DCM) to achieve a [Monomer]:[Catalyst] ratio of 200:1.

Step 3: In-Process Validation (Self-Validation System) Causality: To ensure living character, conversion must be tracked before quenching.

  • At t=4 h , extract a 50 μ L aliquot using a micro-syringe.

  • Quench the aliquot in CDCl 3​ containing 1 drop of acetic acid.

  • Analyze via 1 H NMR. Calculate conversion by comparing the LLA methine quartet ( δ 5.0) to the polymer methine broad multiplet ( δ 5.1-5.2). Proceed to Step 4 only if conversion > 90%.

Step 4: Quenching and Isolation

  • Quench the bulk reaction by adding 1.0 mL of acidic methanol (5% HCl in MeOH) to terminate the Lanthanide coordination.

  • Precipitate the polymer dropwise into 10 volumes of cold, vigorously stirred methanol.

  • Recover the hyperbranched polymer via centrifugation (8000 rpm, 10 min) and dry in a vacuum oven at 40 °C to constant weight.

Protocol 2: Post-Polymerization Modification (Oxime Ligation)

The pendant acetyl groups provided by AHM- γ BL are highly reactive toward alkoxyamines, allowing for bio-orthogonal functionalization (e.g., attaching targeting peptides or fluorophores) without degrading the polyester backbone.

  • Dissolution: Dissolve 500 mg of the hyperbranched copolymer in 5.0 mL of anhydrous THF.

  • Reagent Addition: Add 3.0 equivalents (relative to the acetyl group content determined by NMR) of an O-functionalized hydroxylamine (e.g., O-benzylhydroxylamine hydrochloride) and 3.0 equivalents of anhydrous pyridine as an acid scavenger.

  • Reaction: Stir the mixture at 50 °C for 24 hours under a nitrogen atmosphere. Causality: The mild heating accelerates oxime formation while remaining well below the thermal degradation threshold of the aliphatic polyester backbone.

  • Purification: Concentrate the mixture to 2 mL via rotary evaporation, then precipitate into cold diethyl ether. Wash twice with ether to remove unreacted hydroxylamine.

  • Validation: Confirm quantitative oxime ligation via FTIR (disappearance of the ketone C=O stretch at 1715 cm −1 and appearance of the C=N stretch at 1650 cm −1 ).

References

  • Hong, M., & Chen, E. Y.-X. (2016). Completely recyclable biopolymers with linear and cyclic topologies via ring-opening polymerization of γ -butyrolactone. Nature Chemistry, 8(1), 42-49.[Link]

  • Wolf, F. K., Frey, H., et al. (2009). Inimer-Promoted Synthesis of Branched and Hyperbranched Polylactide Copolymers. Macromolecules, 42(24), 9443-9456.[Link]

  • Gowda, R. R., & Chen, E. Y.-X. (2024). Chemosynthetic P4HB: A Ten-Year Journey from a “Non-Polymerizable” Monomer to a High-Performance Biomaterial. Accounts of Materials Research.[Link]

  • Hong, M., & Chen, E. Y.-X. (2014). Coordination Ring-Opening Copolymerization of Naturally Renewable α -Methylene- γ -butyrolactone into Unsaturated Polyesters. Macromolecules, 47(11), 3614-3624.[Link]

Sources

Application Note: Biocatalytic Production of 3-Acetyl-4-(hydroxymethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized γ -butyrolactones, such as 3-acetyl-4-(hydroxymethyl)oxolan-2-one, presents a significant challenge in modern drug development. These motifs are critical pharmacophores in the synthesis of bioactive lignans and pilocarpine analogs. Traditional transition-metal catalyzed hydrogenations often struggle to stereoselectively install the contiguous C3 and C4 stereocenters and require hazardous high-pressure H 2​ gas.

This application note details a highly efficient, self-validating biocatalytic workflow utilizing Ene-Reductases (EREDs) from the Old Yellow Enzyme (OYE) family. By leveraging the exquisite stereocontrol of EREDs under ambient conditions, this protocol achieves the asymmetric reduction of the corresponding butenolide precursor with near-perfect enantiomeric and diastereomeric excess.

Mechanistic Rationale & Biocatalytic Pathway

Ene-reductases are flavin-dependent oxidoreductases renowned for the asymmetric reduction of activated α,β -unsaturated alkenes, including substituted lactones[1]. The selection of an ERED for this transformation is driven by its predictable and rigid catalytic mechanism.

The native catalytic cycle relies on a trans-hydrogenation process. The non-covalently bound flavin mononucleotide (FMN) cofactor is first reduced by NADPH to its hydroquinone state (FMNhq). The FMNhq then transfers a hydride to the electrophilic β -carbon (C4) of the butenolide substrate. Subsequently, a conserved active-site tyrosine residue acts as a general acid, delivering a proton to the α -carbon (C3) from the opposite face[2]. This precise spatial arrangement dictates a strict anti-addition stereochemistry, which is the primary determinant of the enzyme's stereoselectivity[3].

To make this process economically viable at scale, a cofactor recycling system utilizing Glucose Dehydrogenase (GDH) is coupled to the primary reaction, driving the thermodynamic equilibrium forward while requiring only catalytic amounts of NADP + .

Pathway Sub 3-acetyl-4-(hydroxymethyl) furan-2(5H)-one (Substrate) ERED Ene-Reductase (FMN-dependent) Sub->ERED Reduction Prod (3R,4S)-3-acetyl-4-(hydroxymethyl) oxolan-2-one (Product) ERED->Prod NADP NADP+ ERED->NADP GDH Glucose Dehydrogenase NADP->GDH NADPH NADPH + H+ NADPH->ERED Hydride Transfer GDH->NADPH GlcL D-Glucono-1,5-lactone GDH->GlcL Glc D-Glucose Glc->GDH

Fig 1. ERED-catalyzed asymmetric reduction of butenolides with GDH-mediated cofactor recycling.

System Validation & Experimental Controls

To ensure trustworthiness and eliminate false positives caused by background chemical reduction, this protocol is designed as a self-validating system . Every experimental run must include the following parallel controls:

  • Negative Control A (Heat-Killed Enzyme): Validates that conversion is strictly enzymatic.

  • Negative Control B (Cofactor-Free): Validates the absolute dependency on the NADP + /NADPH cycle.

  • Positive Control (Standard Substrate): Use N -ethylmaleimide to verify the specific activity of the ERED batch prior to testing the target lactone.

Experimental Protocol

Reagent Preparation & Causality
  • Reaction Buffer: 50 mM Potassium phosphate buffer (pH 7.0). Causality: The conserved active-site tyrosine requires a specific protonation state to act as a general acid[2]. Deviations in pH disrupt the proton transfer network, drastically reducing catalytic turnover.

  • Substrate Stock: 1.0 M 3-acetyl-4-(hydroxymethyl)furan-2(5H)-one in DMSO. Causality: The final reaction will contain 5% v/v DMSO. This strikes the optimal balance between solvating the hydrophobic lactone and preserving the ERED's tertiary structure.

  • Cofactor Mix: 10 mM NADP + and 3.0 M D-Glucose in reaction buffer. Causality: A 3-fold molar excess of glucose (relative to the final substrate concentration) ensures the GDH equilibrium is overwhelmingly driven toward NADPH regeneration.

Biotransformation Workflow
  • Assembly: In a 50 mL sterile bioreactor tube, add 17.0 mL of Reaction Buffer.

  • Cofactor Addition: Inject 1.0 mL of the Cofactor Mix (Final concentrations: 0.5 mM NADP + , 150 mM D-Glucose).

  • Enzyme Loading: Add 100 U of Glucose Dehydrogenase (GDH-105) and 20 mg of purified ERED (e.g., OYE1 or YqjM cell-free extract). Gently invert to mix; do not vortex to avoid protein denaturation.

  • Initiation: Slowly add 1.0 mL of the Substrate Stock dropwise while swirling (Final substrate concentration: 50 mM).

  • Incubation: Seal the tube and incubate at 30°C with orbital shaking at 150 rpm for 24 hours. Ensure the reaction is protected from intense light, as free flavins can undergo photo-degradation.

Downstream Processing
  • Quenching: Terminate the reaction by adding 20 mL of cold Ethyl Acetate (EtOAc). The organic solvent will precipitate the enzymes and halt catalysis.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 4,000 × g for 10 minutes to separate the phases and compact the protein pellet at the interface.

  • Recovery: Extract the upper organic layer. Wash the aqueous layer with an additional 20 mL of EtOAc. Combine the organic layers.

  • Drying & Concentration: Dry the combined organic extracts over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude 3-acetyl-4-(hydroxymethyl)oxolan-2-one.

Quantitative Data: Biocatalyst Screening

Different ERED homologs exhibit distinct stereochemical preferences (stereocomplementarity) due to variations in their active site architectures. Table 1 summarizes the expected screening data for the reduction of the target butenolide.

Table 1: Biocatalyst Screening for the Reduction of 3-acetyl-4-(hydroxymethyl)furan-2(5H)-one

EntryBiocatalystOriginConversion (%)syn:anti RatioEnantiomeric Excess (ee %)
1OYE1Saccharomyces carlsbergensis>992:98>99 (3R, 4S)
2OYE2Saccharomyces cerevisiae925:9596 (3R, 4S)
3YqjMBacillus subtilis>9998:2>99 (3S, 4S)
4XenAPseudomonas putida6045:5575 (Mixed)

Insight: YqjM provides access to the opposite stereoisomer compared to the yeast-derived OYEs, allowing for divergent synthesis of specific diastereomers depending on the target drug profile.

Analytical Validation Methods

  • Conversion & Enantiomeric Excess (ee): Determined via Chiral Gas Chromatography (GC-FID) using a Hydrodex β -TBDAc column. The crude extract is diluted in hexane prior to injection.

  • Diastereomeric Ratio (dr): Determined via 1 H-NMR (400 MHz, CDCl 3​ ). The syn and anti isomers are distinguished by the coupling constants ( J ) between the H3 and H4 protons on the lactone ring (typically Jsyn​≈7−8 Hz, Janti​≈3−4 Hz).

Sources

in vitro assay reagent preparation using 3-acetyl-4-(hydroxymethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The γ-butyrolactone (GBL) scaffold is a core structural motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The diverse biological functions of GBL derivatives have made them attractive targets for synthetic and medicinal chemistry efforts aimed at the discovery of novel therapeutic agents. This application note describes a detailed protocol for the in vitro evaluation of a novel γ-butyrolactone derivative, 3-acetyl-4-(hydroxymethyl)oxolan-2-one, hereafter referred to as AHO-21 , for its potential cytotoxic and anti-proliferative effects against the human lung carcinoma cell line, A549.

The A549 cell line, derived from a human lung adenocarcinoma, is a well-established and widely used model for in vitro cancer research and initial toxicological screening of novel chemical entities.[2][3] This protocol employs the highly sensitive and reproducible Resazurin reduction assay to determine cell viability following treatment with AHO-21.[4][5]

Principle of the Assay

The Resazurin assay is a colorimetric and fluorometric method used to quantify viable, metabolically active cells.[5] The key component, Resazurin (also known as AlamarBlue®), is a blue, non-fluorescent, and cell-permeable dye. In living cells, mitochondrial reductases and other metabolic enzymes reduce Resazurin to the pink, highly fluorescent resorufin.[4] This conversion is directly proportional to the number of viable cells.[5] The fluorescent signal is measured using a microplate reader, and the intensity of the signal correlates with the number of living cells in the well. A decrease in signal intensity in treated cells compared to untreated controls indicates a reduction in cell viability, which can be attributed to cytotoxicity or inhibition of cell proliferation.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
3-acetyl-4-(hydroxymethyl)oxolan-2-one (AHO-21)Not Commercially AvailableN/A
A549 Human Lung Carcinoma Cell LineATCCCCL-185
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS), Heat-InactivatedVWR97068-085
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Resazurin Sodium SaltSigma-AldrichR7017
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
96-well, clear-bottom, black-walled tissue culture platesCorning3603
Sterile microcentrifuge tubesEppendorf022363204
Sterile serological pipettes and pipette tipsVWRVarious

Experimental Protocols

Preparation of AHO-21 Stock Solution

Causality: The preparation of a high-concentration stock solution in a suitable solvent is crucial for the accurate and reproducible dilution of the test compound. DMSO is a commonly used solvent for dissolving novel organic compounds for in vitro assays due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.[6]

  • Weigh out a precise amount of AHO-21 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of cell culture grade DMSO to achieve a final stock concentration of 100 mM.

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Culture and Maintenance

Causality: Proper cell culture technique is fundamental to obtaining reliable and reproducible results. Maintaining cells in a logarithmic growth phase ensures that they are healthy and metabolically active, which is essential for the Resazurin assay.

  • A549 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2][3]

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[2][3]

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

  • To passage the cells, aspirate the old medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.[2]

Cell Viability Assay using Resazurin

Causality: This protocol is designed to expose the cells to a range of concentrations of AHO-21 to determine the dose-dependent effect on cell viability. The use of a 96-well plate format allows for high-throughput screening and statistical analysis.

Day 1: Cell Seeding

  • Trypsinize and count the A549 cells using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in complete DMEM to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well black-walled, clear-bottom plate (5,000 cells/well).

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach and resume logarithmic growth.

Day 2: Treatment with AHO-21

  • Prepare serial dilutions of the 100 mM AHO-21 stock solution in complete DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500, and 1000 µM).

  • Carefully aspirate the medium from the wells.

  • Add 100 µL of the prepared AHO-21 dilutions to the respective wells.

  • Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest AHO-21 concentration.

  • Include a "no-cell control" group with medium only to measure background fluorescence.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

Day 4: Resazurin Incubation and Data Acquisition

  • Prepare a 0.15 mg/mL working solution of Resazurin in sterile PBS and filter-sterilize it.[4]

  • Add 20 µL of the Resazurin working solution to each well, including the no-cell controls.[4]

  • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[4]

Data Analysis

Causality: The following data analysis workflow allows for the normalization of the raw fluorescence data and the calculation of the IC50 value, which is a quantitative measure of the potency of a compound in inhibiting a biological or biochemical function.

  • Background Subtraction: Subtract the average fluorescence of the no-cell control wells from all other wells.

  • Normalization: Express the viability of the treated cells as a percentage of the vehicle control cells using the following formula: % Viability = (Fluorescence of Treated Cells / Average Fluorescence of Vehicle Control Cells) x 100

  • IC50 Determination: Plot the % Viability against the logarithm of the AHO-21 concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of AHO-21 that causes a 50% reduction in cell viability.[7][8][9][10]

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis AHO_stock Prepare 100 mM AHO-21 Stock in DMSO Treat_cells Treat cells with serial dilutions of AHO-21 AHO_stock->Treat_cells Cell_culture Culture and Maintain A549 Cells Seed_cells Seed 5,000 cells/well in 96-well plate Cell_culture->Seed_cells Incubate_24h_1 Incubate 24h Seed_cells->Incubate_24h_1 Incubate_24h_1->Treat_cells Incubate_48h Incubate 48h Treat_cells->Incubate_48h Add_resazurin Add Resazurin Solution Incubate_48h->Add_resazurin Incubate_4h Incubate 2-4h Add_resazurin->Incubate_4h Read_fluorescence Read Fluorescence (560nm Ex / 590nm Em) Incubate_4h->Read_fluorescence Normalize_data Normalize Data to Vehicle Control Read_fluorescence->Normalize_data Plot_curve Plot Dose-Response Curve Normalize_data->Plot_curve Calculate_IC50 Calculate IC50 Value Plot_curve->Calculate_IC50 G cluster_cell Cytoplasm AHO21 AHO-21 Cell_Membrane Cell Membrane PI3K PI3K AHO21->PI3K Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation

Caption: Hypothetical signaling pathway potentially modulated by AHO-21.

Safety and Handling Precautions

As a novel chemical entity, AHO-21 should be handled with care. Assume the compound is hazardous until proven otherwise.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling AHO-21. [11][12]* Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. [13]Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [13]* Storage: Store the pure compound in a tightly sealed container in a cool, dry place, protected from light. * Waste Disposal: Dispose of all waste containing AHO-21 in appropriately labeled chemical waste containers according to institutional guidelines.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Contamination of media or reagents with bacteria or yeast.Use fresh, sterile reagents and maintain aseptic technique.
Low fluorescence signal Insufficient cell number or low metabolic activity.Optimize cell seeding density and ensure cells are in a healthy, logarithmic growth phase.
High variability between replicate wells Uneven cell seeding or pipetting errors.Ensure a homogenous cell suspension before seeding and use calibrated pipettes.
AHO-21 precipitates in media Poor solubility of the compound at high concentrations.Check the solubility of AHO-21 in the final assay medium. If necessary, lower the highest concentration tested or use a different solvent system (with appropriate vehicle controls).

References

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • UCSC Genome Browser. (2008, August 27). A549 (ATCC number CCL-185) cell culture and formaldehyde cross-linking. Retrieved from [Link]

  • Tip Biosystems. (2017, March). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Retrieved from [Link]

  • iGEM. (n.d.). Passaging of HeLa cells. Retrieved from [Link]

  • UCSC Genome Browser. (2008, August 27). Cell Growth Protocol for A549 Cell Line. Retrieved from [Link]

  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • Al-Adham, I. S. I., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. Retrieved from [Link]

  • Al-Adham, I. S. I., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PubMed. Retrieved from [Link]

  • Bio-protocol. (n.d.). HeLa cell culture. Retrieved from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]

  • iGEM. (n.d.). Passaging of HeLa cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006. Retrieved from [Link]

  • Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]

  • REPROCELL. (n.d.). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell Culture Protocols, HeLa and CHO cells. Retrieved from [Link]

  • ABM Inc. (n.d.). A549/GFP Cell Line. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • melp.nl. (n.d.). Flow charts in code: enter graphviz and the "dot" language. Retrieved from [Link]

  • Ellappan, S., & Ganesan, S. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Retrieved from [Link]

  • Martínez-Arias, C., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. Retrieved from [Link]

  • Lee, S., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. PMC. Retrieved from [Link]

  • Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Sharma, S., et al. (2011). Approaches for Dissolution Testing of Novel Drug Delivery Systems. Journal of Pharmaceutical Research. Retrieved from [Link]

  • Chen, C. H., et al. (2000). Synthesis and cytotoxic evaluation of a series of gamma-substituted gamma-aryloxymethyl-alpha-methylene-gamma-butyrolactones against cancer cells. PubMed. Retrieved from [Link]

  • Emami, J. (2025). Advanced Dissolution Testing for Novel Drug Formulations: Challenges, Emerging Methods, and Regulatory Perspectives. Eman. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Frontiers. (n.d.). Repurposing of substances with lactone moiety for the treatment of γ-Hydroxybutyric acid and γ-Butyrolactone intoxication through modulating paraoxonase and PPARγ. Retrieved from [Link]

  • Wikipedia. (n.d.). DOT (graph description language). Retrieved from [Link]

  • Yamamiya, I., et al. (2010). Formation pathways of gamma-butyrolactone from the furan ring of tegafur during its conversion to 5-fluorouracil. PubMed. Retrieved from [Link]

  • Austin Publishing Group. (n.d.). Development of an In Vitro Dissolution Method for Novel Formulation: A Systematic and Scientific Approach. Retrieved from [Link]

  • Graphviz. (2022, October 2). dot. Retrieved from [Link]

  • FIP/AAPS Joint Workshop Report. (2009). Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. PMC. Retrieved from [Link]

  • Preprints.org. (2026, January 13). Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Retrieved from [Link]

  • ACS Chemical Biology. (2023, June 20). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. Retrieved from [Link]

  • UC Davis Engineering. (n.d.). Graphviz. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-acetyl-4-(hydroxymethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-acetyl-4-(hydroxymethyl)oxolan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. As a key chiral building block in the development of novel therapeutics, mastering its synthesis is critical. This document provides in-depth, field-proven insights based on established principles of organic chemistry.

I. Overview of the Synthetic Challenge

The synthesis of 3-acetyl-4-(hydroxymethyl)oxolan-2-one, a substituted γ-butyrolactone (GBL), presents several challenges. The molecule contains two adjacent stereocenters and multiple reactive functional groups. The core of the synthesis typically involves the C-acylation of a 4-(hydroxymethyl)oxolan-2-one precursor. Key challenges include achieving selective C-acylation over O-acylation, preventing side reactions like lactone ring-opening, and controlling the stereochemical outcome.

Below is a generalized workflow for the synthesis, which will serve as the framework for our troubleshooting guide.

Synthetic_Workflow SM 4-(hydroxymethyl)oxolan-2-one PG Protection of Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) SM->PG Protected Protected Lactone PG->Protected Acylation C-Acylation (e.g., LDA, Acetyl Chloride) Protected->Acylation Acylated Protected Target Molecule Acylation->Acylated Deprotection Deprotection (e.g., TBAF) Acylated->Deprotection Product 3-acetyl-4-(hydroxymethyl)oxolan-2-one Deprotection->Product Purification Purification (Chromatography) Product->Purification

Caption: General synthetic workflow for 3-acetyl-4-(hydroxymethyl)oxolan-2-one.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Question 1: My reaction yield is very low, or I'm recovering only starting material. What's going wrong?

This is a common issue often traced back to the critical C-acylation step. The reaction involves the formation of a lactone enolate, which is then trapped by an acylating agent.

Possible Cause A: Inefficient Enolate Formation

The proton at the C-3 position of the lactone is only weakly acidic. Incomplete deprotonation is a primary reason for reaction failure.

  • Expert Insight: The choice of base is paramount. A strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is a common choice, but its effectiveness can be hampered by impurities or improper preparation.

  • Solution:

    • Base Selection: Use a strong, sterically hindered base like LDA or Lithium Hexamethyldisilazide (LiHMDS). Ensure the base is fresh or has been recently titrated.

    • Temperature Control: Form the enolate at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control.

    • Solvent Purity: Use a dry, aprotic solvent like tetrahydrofuran (THF). Any protic impurity (e.g., water) will quench the base and the enolate. Ensure your glassware is rigorously flame-dried under vacuum.

Possible Cause B: Interference from the Unprotected Hydroxymethyl Group

The free hydroxyl group on the C-4 substituent is acidic enough to be deprotonated by a strong base like LDA. This consumes your base, prevents enolate formation at C-3, and can lead to a complex mixture of byproducts.

  • Expert Insight: A robust protecting group strategy is not optional; it is essential for success. The ideal protecting group should be stable to the basic conditions of acylation and easily removable at the end of the synthesis.

  • Solution:

    • Protect the Hydroxyl Group: Before acylation, protect the hydroxymethyl group as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn). A TBDMS ether is often preferred due to its stability and ease of removal with fluoride reagents (e.g., TBAF).

    • Verification: Confirm complete protection by NMR or TLC analysis before proceeding to the acylation step.

Question 2: I've isolated a product, but my yield is poor due to significant byproducts. How can I improve selectivity?

The formation of byproducts often points to issues with reaction selectivity (C- vs. O-acylation) or competing reaction pathways.

Possible Cause A: Competing O-Acylation

Lactone enolates are ambident nucleophiles, meaning they can react at either the carbon (C-3) or the oxygen atom. O-acylation leads to a stable but undesired enol ester byproduct.

  • Expert Insight: The cation associated with the enolate influences the C/O selectivity. Lithium cations (from LDA or LiHMDS) chelate the oxygen atoms, increasing the electron density on the carbon and favoring C-acylation. Kinetic control (low temperature, rapid trapping) also favors the C-acylated product.

  • Solution:

    • Use Lithium Bases: Stick with LDA or LiHMDS to promote C-acylation.

    • Acylating Agent: Use a highly reactive acylating agent like acetyl chloride. Add it neat and quickly to the cold enolate solution to ensure rapid trapping.

    • Maintain Low Temperature: Do not allow the reaction to warm up before quenching, as this can favor the thermodynamically more stable O-acylated product.

Possible Cause B: Lactone Ring-Opening

γ-Butyrolactones are susceptible to hydrolysis or nucleophilic attack, especially under basic conditions, which can lead to ring-opening.[1]

  • Expert Insight: While the bases used for enolate formation are non-nucleophilic, impurities or prolonged reaction times at higher temperatures can promote this side reaction.

  • Solution:

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are free of water.

    • Controlled Stoichiometry: Use a slight excess of base (e.g., 1.05-1.1 equivalents) to ensure full deprotonation without having a large excess that could promote side reactions.

    • Short Reaction Times: Quench the reaction as soon as TLC analysis indicates the consumption of the starting material.

Troubleshooting_Low_Yield Start Low or No Yield Check_Base Is the base strong enough and freshly prepared/titrated? Start->Check_Base Check_OH Is the hydroxymethyl group protected? Check_Base->Check_OH Yes Sol_Base Solution: Use fresh LDA/LiHMDS. Titrate before use. Check_Base->Sol_Base No Check_Conditions Are reaction conditions strictly anhydrous and at -78°C? Check_OH->Check_Conditions Yes Sol_Protect Solution: Protect OH as TBDMS or Bn ether. Confirm protection via NMR/TLC. Check_OH->Sol_Protect No Sol_Conditions Solution: Flame-dry glassware. Use freshly distilled anhydrous solvent. Check_Conditions->Sol_Conditions No Success Improved Yield Check_Conditions->Success Yes Sol_Base->Success Sol_Protect->Success Sol_Conditions->Success

Sources

troubleshooting unwanted lactone hydrolysis in 3-acetyl-4-(hydroxymethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Acetyl-4-(hydroxymethyl)oxolan-2-one

A Researcher's Guide to Preventing and Troubleshooting Unwanted Lactone Hydrolysis

Welcome to the dedicated technical support guide for 3-acetyl-4-(hydroxymethyl)oxolan-2-one. As a valued member of the scientific community, you are likely working with this versatile building block for complex molecule synthesis. However, its γ-lactone core, while synthetically useful, is susceptible to hydrolysis, which can lead to low yields, purification challenges, and inconsistent results.

This guide is structured to provide you with immediate, actionable solutions and a deeper mechanistic understanding to maintain the integrity of your compound throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is lactone hydrolysis and why is it a problem for my compound?

Lactone hydrolysis is the chemical reaction in which the cyclic ester (the lactone ring) of your 3-acetyl-4-(hydroxymethyl)oxolan-2-one molecule is cleaved by reacting with water to form the corresponding open-chain hydroxy-carboxylic acid.[1] This is a significant issue because the resulting compound has vastly different chemical properties (polarity, reactivity, biological activity) from the parent lactone, leading to failed reactions, decreased yields, and difficulties in isolating the desired product.

Q2: What specific factors make the lactone ring in my compound susceptible to opening?

The susceptibility of your γ-lactone is primarily governed by the following factors:

  • pH: The rate of hydrolysis is highly dependent on pH. It is significantly accelerated under both basic (alkaline) and acidic conditions.[2][3] Basic conditions are particularly detrimental, leading to rapid and often irreversible ring-opening.[3][4]

  • Temperature: Higher temperatures increase the kinetic rate of the hydrolysis reaction.[3]

  • Solvent Choice: Protic solvents, especially water and alcohols, can act as nucleophiles to attack the carbonyl group, leading to hydrolysis or transesterification.[5][6][7]

  • Presence of Catalysts: Acids, bases, and certain enzymes (esterases) can act as catalysts, dramatically speeding up the rate of hydrolysis.[8][9]

Q3: How can I quickly determine if my sample of 3-acetyl-4-(hydroxymethyl)oxolan-2-one has undergone hydrolysis?

There are several analytical techniques to detect hydrolysis. The choice depends on the equipment available and the required level of detail.

Analytical MethodKey Indicator of HydrolysisNotes
Mass Spectrometry (MS) A mass increase of 18.0106 Da (mass of H₂O) in the observed molecular ion peak.[10][11]This is one of the most definitive and sensitive methods. MS/MS fragmentation patterns can also differentiate the lactone from the acid.[10]
¹H NMR Spectroscopy Disappearance of characteristic lactone proton signals and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).Changes in the chemical shifts of protons adjacent to the newly formed alcohol and carboxylic acid groups will also be observed.
Infrared (IR) Spectroscopy Disappearance of the γ-lactone carbonyl (C=O) stretch (approx. 1770 cm⁻¹) and appearance of a carboxylic acid C=O stretch (approx. 1700-1730 cm⁻¹) and a broad O-H stretch (approx. 2500-3300 cm⁻¹).Provides a quick qualitative assessment.
Thin-Layer Chromatography (TLC) The hydrolyzed product is significantly more polar. It will have a much lower Rf value and may "streak" up the plate, especially on silica gel.A simple and rapid check for the presence of the more polar impurity.
High-Performance Liquid Chromatography (HPLC) The hydrolyzed product will have a different, typically shorter, retention time on a reverse-phase column due to its increased polarity.[12]Excellent for quantifying the extent of hydrolysis.

Troubleshooting Guide: Scenarios & Solutions

This section addresses common experimental scenarios where unwanted hydrolysis occurs and provides direct, field-proven solutions.

Scenario 1: Significant product loss is observed after an aqueous workup.
  • Probable Cause: Your workup conditions are either too acidic or too basic, catalyzing hydrolysis. Standard quenches with solutions like 1M HCl or 1M NaOH are often too harsh for this sensitive lactone.

  • Immediate Solution:

    • Neutralize Carefully: If you must neutralize the reaction mixture, use a buffered solution. A phosphate buffer at pH 7 or a saturated ammonium chloride (NH₄Cl) solution (mildly acidic, pH ~4.5-6.0) are excellent choices.

    • Minimize Contact Time: Perform the aqueous wash as quickly as possible and use cold (0-5 °C) solutions to slow the rate of hydrolysis.

    • Use Brine: After the initial wash, perform a final wash with saturated sodium chloride (brine) to remove the bulk of the water from the organic layer before drying.

  • Long-Term Prevention: Design your synthesis to avoid harsh aqueous workups. If possible, quench the reaction with a solid or anhydrous reagent and filter the mixture, bypassing an aqueous wash entirely.

Scenario 2: My purified product degrades during storage.
  • Probable Cause: The compound is exposed to atmospheric moisture and/or residual acidic or basic impurities from purification.

  • Immediate Solution:

    • Re-purify: If degradation is significant, re-purify the material via flash chromatography using anhydrous solvents.

    • Solvent Removal: Ensure the purified compound is completely free of protic solvents by drying it under a high vacuum for several hours.

  • Long-Term Prevention:

    • Storage Conditions: Store the final compound as a dry, solid film or dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, ethyl acetate) under an inert atmosphere (Argon or Nitrogen).

    • Temperature: Store at low temperatures, preferably -20 °C or below.

    • Purity: Ensure the compound is free from any acidic or basic residues. If purifying via chromatography on silica gel (which is acidic), consider flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (0.1-0.5%) before loading your compound, then returning to a neutral solvent system for elution.

Scenario 3: Low yield in a reaction using a basic or acidic catalyst.
  • Probable Cause: The catalyst required for your desired transformation is also catalyzing the hydrolysis of your starting material or product, especially if trace water is present.

  • Immediate Solution:

    • Analyze the Crude Mixture: Before workup, take a small aliquot of the crude reaction mixture and analyze it by LC-MS or TLC to determine if the hydrolysis is happening during the reaction itself or during the subsequent workup.

  • Long-Term Prevention:

    • Anhydrous Conditions: Use rigorously dried solvents and glassware. Run the reaction under an inert atmosphere.

    • Catalyst Choice: If possible, switch to a non-nucleophilic base (e.g., DBU, DIPEA) or a Lewis acid that is less prone to promoting hydrolysis.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate.

Mechanistic Overview of Lactone Hydrolysis

Understanding the mechanism is key to preventing it. Both acid- and base-catalyzed hydrolysis proceed through a nucleophilic acyl substitution pathway, involving a tetrahedral intermediate.

Hydrolysis_Mechanism cluster_paths Lactone 3-Acetyl-4-(hydroxymethyl)oxolan-2-one (Lactone) Intermediate Tetrahedral Intermediate Lactone->Intermediate Nucleophilic Attack (Rate-Limiting Step) Product Open-Chain Hydroxy Acid (Hydrolyzed Product) Intermediate->Product Collapse of Intermediate (Ring Opening) Base_Catalyst OH⁻ (Base-Catalyzed) Base_Catalyst:s->Lactone:n Acid_Catalyst H₃O⁺ (Acid-Catalyzed) Acid_Catalyst:n->Lactone:s Water_Loss H₂O

Caption: General mechanism for base- and acid-catalyzed lactone hydrolysis.

In base-catalyzed hydrolysis (BAC2) , a hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon.[5][13] This is typically a fast and irreversible process as the resulting carboxylate is deprotonated and resonance-stabilized.

In acid-catalyzed hydrolysis (AAC2) , the carbonyl oxygen is first protonated by a hydronium ion (H₃O⁺), making the carbonyl carbon much more electrophilic.[14][15] A weak nucleophile, like water, can then attack. This process is often reversible, and an equilibrium between the lactone and the hydroxy acid may be established.[1][4]

Key Experimental Protocols

Protocol 1: Recommended Mild Aqueous Workup

This protocol is designed to neutralize a reaction mixture and extract the product while minimizing hydrolysis.

  • Cool the Reaction: Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath. This slows down all chemical processes, including potential hydrolysis.

  • Quench: Add cold, saturated aqueous ammonium chloride (NH₄Cl) solution to the reaction mixture with stirring. Add slowly until the reaction is quenched (e.g., bubbling ceases if a reactive reagent was used).

  • Extract: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Wash: Combine the organic layers and wash them once with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution only if the reaction was acidic, followed by one wash with cold brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C).

Protocol 2: HPLC Method for Monitoring Hydrolysis

This method allows for the quantification of the lactone and its hydrolyzed product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometer.

  • Expected Elution: The more polar hydrolyzed product will elute earlier than the parent lactone.

Troubleshooting Decision Workflow

Use this flowchart to diagnose the source of hydrolysis in your workflow.

Troubleshooting_Workflow Start Hydrolysis Detected (via TLC, LC-MS, etc.) Q_When When was it detected? Start->Q_When A_Reaction During Reaction (Crude Analysis) Q_When->A_Reaction In-situ A_Workup After Workup Q_When->A_Workup Post-quench A_Purification After Purification Q_When->A_Purification Post-column A_Storage During Storage Q_When->A_Storage Over time Cause_Reaction Cause: • Trace H₂O • Harsh Catalyst (pH) • High Temp A_Reaction->Cause_Reaction Cause_Workup Cause: • Strong Acid/Base Quench • Prolonged H₂O Contact • High Temp A_Workup->Cause_Workup Cause_Purification Cause: • Acidic Silica Gel • Protic Solvents in Eluent A_Purification->Cause_Purification Cause_Storage Cause: • Atmospheric Moisture • Residual Impurities • Ambient Temp A_Storage->Cause_Storage Sol_Reaction Solution: • Use Anhydrous Conditions • Use Milder Catalyst • Lower Reaction Temp Cause_Reaction->Sol_Reaction Sol_Workup Solution: • Use Buffered/Mild Quench • Work Quickly at 0°C • Use Brine Wash Cause_Workup->Sol_Workup Sol_Purification Solution: • Use Neutral Alumina or  Deactivated Silica • Use Anhydrous Solvents Cause_Purification->Sol_Purification Sol_Storage Solution: • Store under Inert Gas • Ensure High Purity • Store at -20°C Cause_Storage->Sol_Storage

Caption: A decision tree for troubleshooting unwanted hydrolysis.

References

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Physical Chemistry B, 117(28), 8498–8508. [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(14), 6880–6889. [Link]

  • Zhang, Y., & Flaherty, D. (2020). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 25(23), 5764. [Link]

  • Yi, L., et al. (2005). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. Analytical Chemistry, 77(20), 6655–6663. [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Lactone. Wikipedia. [Link]

  • Manso, J. A., et al. (2008). Solvent Effects on the Enthalpy and Entropy of Activation for the Hydrolysis of β-Lactones. Journal of Solution Chemistry, 37, 451–457. [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Heriot-Watt Research Portal. [Link]

  • Balakrishnan, M., et al. (1982). Mechanism of alkaline hydrolysis of lactones: dipolar aprotic versus protic solvent effects as a diagnostic tool. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. PubMed. [Link]

  • Ciolino, L. A., et al. (2001). Qualitative Analysis of Gamma-Butyrolactone with GC/MS. Forensic Science Communications. [Link]

  • Teiber, J. F., & Draganov, D. I. (2015). High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases. ResearchGate. [Link]

  • Hennessy, S. A., et al. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Semantic Scholar. [Link]

  • Hennessy, S. A., et al. (2004). The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. ASTM International. [Link]

  • Pletcher, J., et al. (1976). Hydrolysis of D-glucono-.delta.-lactone. I. General acid-base catalysis, solvent deuterium isotope effects, and transition state characterization. Journal of the American Chemical Society. [Link]

  • Hennessy, S. A., et al. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. PubMed. [Link]

  • Ortner, H., et al. (2005). Analysis of N-acylhomoserine lactones after alkaline hydrolysis and anion-exchange solid-phase extraction by capillary zone electrophoresis-mass spectrometry. PubMed. [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Wikipedia. [Link]

  • Yi, L., et al. (2005). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. PubMed. [Link]

  • Le, T., et al. (2023). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. PMC. [Link]

  • Yi, L., et al. (2005). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for 3-Acetyl-4-(hydroxymethyl)oxolan-2-one Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing the liquid-liquid extraction (LLE) of 3-acetyl-4-(hydroxymethyl)oxolan-2-one. Authored for scientists by scientists, this resource moves beyond basic protocols to explain the underlying principles of solvent selection and troubleshooting, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-acetyl-4-(hydroxymethyl)oxolan-2-one to consider for LLE?

A1: Understanding the structure of 3-acetyl-4-(hydroxymethyl)oxolan-2-one is crucial. It is a derivative of γ-butyrolactone.[1] Key features include a polar lactone ring, a hydroxyl group, and an acetyl group. These functional groups contribute to its overall polarity and potential for hydrogen bonding, making it soluble in a range of organic solvents.[1][2] The presence of both polar and non-polar moieties means that solvent selection requires a careful balance of properties to achieve efficient partitioning from an aqueous phase.

Q2: Which solvent properties are most critical for a successful extraction?

A2: The most critical solvent properties are polarity, selectivity, and the partition coefficient (LogP). For polar analytes like our target compound, an organic solvent with a higher polarity index should be chosen to maximize recovery from the aqueous sample.[3][4] The goal is to select a solvent that has a high affinity for 3-acetyl-4-(hydroxymethyl)oxolan-2-one but is immiscible with the aqueous phase. Matching the polarity of the analyte with the extraction solvent is a fundamental principle for optimizing recovery.[4]

Q3: Can I use a solvent mixture for the extraction?

A3: Yes, using a solvent mixture can be highly effective. Blending solvents allows for the fine-tuning of the overall polarity and solubilizing power of the extraction phase.[5] For instance, adding a more polar solvent like ethanol or methanol to a less polar one can significantly enhance the extraction of polar lactones.[5][6] This approach is particularly useful when a single solvent does not provide adequate recovery.

Q4: How does pH of the aqueous phase affect the extraction efficiency?

A4: For ionizable compounds, adjusting the pH of the aqueous sample is critical. The goal is to ensure the analyte is in its neutral form, which will favor partitioning into the organic phase.[3] For acidic analytes, the pH should typically be adjusted to two units below the pKa, while for basic analytes, it should be two units above.[3] While 3-acetyl-4-(hydroxymethyl)oxolan-2-one is not strongly acidic or basic, minor pH adjustments can still influence its solubility and partitioning behavior.

Troubleshooting Guide

This section addresses common problems encountered during the liquid-liquid extraction of 3-acetyl-4-(hydroxymethyl)oxolan-2-one.

Issue 1: Low Recovery of the Target Compound
Potential Cause Suggested Solution
Inappropriate Solvent Polarity: The chosen organic solvent may be too non-polar to effectively extract the polar 3-acetyl-4-(hydroxymethyl)oxolan-2-one.Optimize Solvent Selection: Select a solvent with a polarity that more closely matches the analyte. Consider solvents like ethyl acetate, dichloromethane, or n-butanol. For highly polar compounds, a mixture of solvents, such as dichloromethane/butanol or methanol/water, can drastically alter partitioning.[7]
Insufficient Phase Contact: Inadequate mixing of the aqueous and organic phases can lead to poor extraction efficiency.Improve Mixing Technique: Instead of vigorous shaking which can cause emulsions, use gentle swirling or inversion of the separatory funnel.[8] This increases the surface area for mass transfer without creating a stable emulsion. For larger scale operations, ensure impellers are not worn to maintain consistent phase contact.[9]
Analyte is in an Ionized State: If the aqueous phase pH is not optimal, the compound may be in a charged form, which is more soluble in the aqueous layer.Adjust Aqueous Phase pH: As a best practice, evaluate the effect of pH on extraction efficiency. Test conditions such as pH 2.5 and 4 for potentially acidic analytes, and pH 9 and 11 for basic ones.[4]
"Salting Out" Effect Not Utilized: For hydrophilic analytes, high concentrations in the aqueous phase can hinder extraction.Incorporate a "Salting Out" Step: Add a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous phase until saturation.[7] This increases the ionic strength of the aqueous layer, decreases the solubility of the organic analyte, and promotes its transfer into the organic phase.[4][8]
Issue 2: Emulsion Formation at the Solvent Interface

Emulsions are a common issue in LLE, particularly when dealing with complex matrices that may contain surfactant-like molecules.[3][8]

Potential Cause Suggested Solution
High Mixing Intensity: Vigorous shaking is a primary cause of emulsion formation.[9]Gentle Agitation: Reduce the mixing intensity. Gentle swirling maintains the necessary surface area for extraction while minimizing emulsion formation.[8]
Presence of Surfactant-like Impurities: Samples may contain compounds that stabilize emulsions.Break the Emulsion: Several techniques can be employed: - Add Brine: Introducing a saturated salt solution increases the ionic strength of the aqueous phase, which can destabilize the emulsion.[8] - Change Solvent Composition: Adding a small amount of a different organic solvent can alter the properties of the interface and break the emulsion.[8] - Centrifugation: This can help to physically separate the layers.[8] - Filtration: Passing the mixture through glass wool or a phase separation filter can be effective.[8]
Low Interfacial Tension: The chemical properties of the two phases can lead to a stable emulsion.Modify the System: Consider changing the solvent system entirely if emulsions are a recurring problem.[9] Supported Liquid Extraction (SLE) is an alternative technique for samples prone to emulsion formation.[8]
Issue 3: Co-extraction of Impurities
Potential Cause Suggested Solution
Low Selectivity of the Solvent: The chosen solvent may have a high affinity for both the target compound and impurities.Back Extraction: Perform a back extraction to purify the extract. This involves transferring the analyte to a new aqueous phase with a different pH, leaving impurities behind in the organic layer. The pH of the new aqueous phase is then adjusted to re-extract the analyte into a fresh organic solvent.[4]
Similar Solubility of Compound and Impurities: Impurities with similar polarity to the target analyte will be co-extracted.Optimize with a Solvent System: Use thin-layer chromatography (TLC) to screen various solvent mixtures to find a system that provides better separation between the target compound and impurities.[10] This optimized system can then be used for the LLE.

Experimental Protocols & Data

Protocol 1: Solvent Screening for Optimal Extraction

This protocol outlines a systematic approach to selecting the best solvent for the LLE of 3-acetyl-4-(hydroxymethyl)oxolan-2-one.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Dissolve a known quantity of your crude product containing 3-acetyl-4-(hydroxymethyl)oxolan-2-one in the initial aqueous phase (e.g., deionized water).

  • Aliquoting: Distribute equal volumes of the aqueous stock solution into several small vials.

  • Solvent Addition: To each vial, add an equal volume of a different immiscible organic solvent being tested (e.g., ethyl acetate, dichloromethane, n-butanol, methyl isobutyl ketone).

  • Extraction: Gently agitate each vial for a consistent period (e.g., 5-10 minutes) to allow for partitioning.

  • Phase Separation: Allow the phases to separate completely. If emulsions form, refer to the troubleshooting guide above.

  • Analysis: Carefully collect a sample from the organic layer of each vial. Analyze the concentration of 3-acetyl-4-(hydroxymethyl)oxolan-2-one in each organic extract using a suitable analytical technique (e.g., HPLC, GC-MS).

  • Evaluation: Compare the recovery percentages for each solvent to identify the most efficient one.

Data Presentation: Solvent Properties and Performance

The following table provides a comparison of common solvents and their relevant properties for the extraction of polar lactone compounds.

SolventPolarity IndexHildebrand Solubility Parameter (δ)Extraction Efficiency for Lactones
Methanol6.614.5High, but often miscible with water.[5][6]
Ethanol5.212.9Good, especially in aqueous mixtures.[5][11]
Ethyl Acetate4.49.1Commonly used, good for moderately polar compounds.
Dichloromethane3.19.7Effective for a range of polarities.
n-Butanol4.011.4Good for extracting highly polar compounds from water.[7]
Acetone5.19.9Often used in aqueous mixtures.[11]

Note: The ideal Hildebrand solubility parameter for diterpenoid lactones has been found to be around 14.80, with methanol being a highly effective solvent.[5]

Visualizing the Workflow

Diagram 1: Decision Tree for Solvent Selection

SolventSelection Start Start: Aqueous solution of 3-acetyl-4-(hydroxymethyl)oxolan-2-one AssessPolarity Assess Analyte Polarity (Moderately to Highly Polar) Start->AssessPolarity InitialScreen Initial Solvent Screen (e.g., Ethyl Acetate, DCM, n-Butanol) AssessPolarity->InitialScreen LowRecovery Low Recovery? InitialScreen->LowRecovery HighRecovery Proceed with Extraction LowRecovery->HighRecovery No Troubleshoot Troubleshoot Low Recovery LowRecovery->Troubleshoot Yes UseMixture Consider Solvent Mixture (e.g., DCM/Butanol) Troubleshoot->UseMixture SaltingOut Add Salt ('Salting Out') Troubleshoot->SaltingOut AdjustpH Adjust pH Troubleshoot->AdjustpH ReEvaluate Re-evaluate Recovery UseMixture->ReEvaluate SaltingOut->ReEvaluate AdjustpH->ReEvaluate ReEvaluate->HighRecovery

Caption: A decision tree to guide solvent selection and optimization.

Diagram 2: Troubleshooting Emulsion Formation

EmulsionTroubleshooting Start Emulsion Formed during LLE ReduceMixing Reduce Mixing Intensity (Gentle Swirling) Start->ReduceMixing CheckSeparation Does Emulsion Break? ReduceMixing->CheckSeparation Resolved Continue Extraction CheckSeparation->Resolved Yes Intervention Apply Intervention Techniques CheckSeparation->Intervention No AddBrine Add Saturated Brine Intervention->AddBrine Centrifuge Centrifuge the Mixture Intervention->Centrifuge Filter Filter through Glass Wool or Phase Separation Paper Intervention->Filter Persistent Emulsion Persists? AddBrine->Persistent Centrifuge->Persistent Filter->Persistent ChangeSolvent Consider Alternative Solvent System or SLE Persistent->Resolved No Persistent->ChangeSolvent Yes

Caption: A workflow for systematically troubleshooting emulsion issues.

References

  • Kumoro, A. C., Hasan, M., & Singh, H. (2009). Effects of solvent properties on the Soxhlet extraction of diterpenoid lactones from Andrographis paniculata leaves. ScienceAsia, 35(3), 306-309. [Link]

  • Al-Saeed, M., Al-Ghamdi, S., Al-Zahrani, A., & El-Hady, D. A. (2024). Method development and validation for the extraction and quantification of sesquiterpene lactones in Dolomiaea costus. BMC Chemistry, 18(1), 1-13. [Link]

  • Kumoro, A. C., Hasan, M., & Singh, H. (2009). Effects of Solvent Properties on the Soxhlet Extraction of Diterpenoid Lactones from Andrographis Paniculata Leaves. ResearchGate. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • SCION Instruments. (2025). How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments. [Link]

  • Various Authors. (2014). How can I isolate a highly polar compound from an aqueous solution?. ResearchGate. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Culleré, L., Cacho, J., & Ferreira, V. (2007). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of AOAC International, 90(4), 1079-1087. [Link]

  • PubChem. (2026). 3-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one. PubChem. [Link]

  • National Center for Biotechnology Information. (2024). Hit-to-lead optimization of 4,5-dihydrofuran-3-sulfonyl scaffold against Leishmania amazonensis. Effect of an aliphatic moiety. PubMed. [Link]

  • ChemSynthesis. (2025). 3-acetyl-4-hydroxy-2H-chromen-2-one. ChemSynthesis. [Link]

  • Al-Sehemi, A. G., & El-Ghayoury, A. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 18(5), 450-479. [Link]

  • National Center for Biotechnology Information. (2024). Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. PubMed. [Link]

  • ResearchGate. (2025). Exploring the mechanism of membrane fouling alleviation with furanone and its derivatives addition as quorum sensing inhibitors. ResearchGate. [Link]

  • Wikipedia. (n.d.). 2-Acetylbutyrolactone. Wikipedia. [Link]

  • ResearchGate. (n.d.). Biosynthesis of furanol and other aroma imparting 3(2H)‐furanone derivatives. ResearchGate. [Link]

  • Semantic Scholar. (2021). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. [Link]

  • MDPI. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. MDPI. [Link]

  • The Good Scents Company. (n.d.). 2-acetyl butyrolactone, 517-23-7. The Good Scents Company. [Link]

  • Stenutz. (n.d.). oxolan-2-one. Stenutz. [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of 1,5-diketones from 3-acetyl-4-hydroxycoumarin and effective cyclization to unexpected 3,4-dihydropyridines. Organic & Biomolecular Chemistry. [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Organic Syntheses. (n.d.). N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. Organic Syntheses. [Link]

Sources

Technical Support Center: Preventing Thermal Degradation of 3-Acetyl-4-(hydroxymethyl)oxolan-2-one During Distillation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify highly functionalized, sensitive intermediates. 3-Acetyl-4-(hydroxymethyl)oxolan-2-one (a substituted γ -butyrolactone) is a notoriously fragile molecule. Its structural triad—a cyclic ester, an acidic α -proton adjacent to an acetyl group, and a nucleophilic primary hydroxyl group—creates a perfect storm for thermal degradation.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure high-yield, high-purity distillation without compromising the structural integrity of your target molecule.

Part 1: Mechanistic Analysis of Thermal Degradation (The "Why")

To prevent degradation, we must first understand the causality behind it. When subjected to standard distillation temperatures (>120°C) and prolonged residence times, this molecule undergoes three primary degradation pathways:

  • Intermolecular Transesterification (Oligomerization): The unprotected primary hydroxyl group (-CH₂OH) acts as a nucleophile, attacking the lactone carbonyl or acetyl carbonyl of adjacent molecules. This cross-linking is exponentially accelerated by heat and trace alkali metals, resulting in a viscous, intractable gel[1].

  • Dehydration ( β -Elimination): The highly acidic C3 proton (flanked by two carbonyls) facilitates the loss of water from the C4 hydroxymethyl group, yielding an exocyclic 4-methyleneoxolan-2-one derivative.

  • Epimerization (Keto-Enol Tautomerization): Even if the molecule survives intact, thermal stress promotes tautomerization at the C3 position, leading to a loss of stereochemical integrity (racemization).

DegradationPathways Target 3-Acetyl-4-(hydroxymethyl) oxolan-2-one Heat Thermal Stress (>120°C) Target->Heat Distillation Path1 Pathway A: Transesterification Heat->Path1 Trace Base Path2 Pathway B: Dehydration Heat->Path2 Prolonged Heat Path3 Pathway C: Epimerization Heat->Path3 Acidic C3 H+ Result1 Polymeric Gel Path1->Result1 OH attack Result2 Exocyclic Alkene Path2->Result2 Elimination Result3 Loss of Stereopurity Path3->Result3 Enolization

Logical relationship of thermal degradation pathways for the target lactone.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my product turn into a dark, viscous gel during standard fractional vacuum distillation? A: You are observing heat-catalyzed intermolecular transesterification. Standard fractional distillation involves a boiling pot where the compound is subjected to high temperatures for hours. The primary hydroxyl group polymerizes the batch. You must switch to a single-pass, continuous distillation method like Short-Path Distillation (SPD) or Wiped-Film Evaporation (WFE) to reduce the residence time to mere seconds[2].

Q2: I am using a standard rotary vane vacuum pump (~10 mbar), but I still see water in the receiving flask and low yields. What is wrong? A: A vacuum of 10 mbar is insufficient for this molecule. At 10 mbar, the boiling point remains high enough to trigger β -elimination (dehydration), hence the water in your receiver. You must utilize a high-vacuum system (diffusion pump or turbomolecular pump) capable of achieving < 0.1 mbar[3]. This lowers the evaporation temperature below the activation energy threshold for dehydration.

Q3: We are scaling up and cannot use a standard lab-scale short-path setup. What is the industry standard for this? A: For scale-up, Wiped-Film Evaporation (WFE) is the gold standard. WFE mechanically spreads the crude liquid into a thin film against a heated cylinder under high vacuum. The residence time is typically 1 to 10 seconds, which has been proven highly effective for purifying complex, thermally labile lactones in pharmaceutical synthesis[4].

Q4: We do not have access to WFE or high-vacuum SPD. Is there a chemical workaround? A: Yes. You can transiently mask the nucleophilicity of the hydroxyl group. By reacting the crude mixture with Trimethylsilyl chloride (TMS-Cl) and a mild base (e.g., imidazole), you convert the hydroxymethyl group to a TMS ether. This eliminates hydrogen bonding, drastically lowers the boiling point, and prevents transesterification. After standard vacuum distillation, the TMS group is easily cleaved with mild acid or fluoride sources.

Part 3: Experimental Protocols

Protocol A: High-Vacuum Short-Path Distillation (Lab Scale) This protocol is designed as a self-validating system: Step 4 acts as a strict gating mechanism. If the system cannot hold the required vacuum, the distillation must not be initiated, as heating under insufficient vacuum guarantees thermal degradation.

  • Pre-Neutralization: Dissolve the crude reaction mixture in ethyl acetate. Wash with a pH 6.8 phosphate buffer.

    • Causality: Trace alkali metals (often left over from previous condensation steps) act as potent catalysts for ring-opening polymerization. Neutralization arrests this pathway.

  • Solvent Removal: Evaporate the solvent on a rotary evaporator, strictly keeping the water bath < 40°C.

  • Glassware Passivation: Rinse the entire short-path distillation apparatus with 0.1 M HCl, followed by distilled water and acetone, then bake dry.

    • Causality: Standard borosilicate glass contains active silanol sites that act as Lewis acids, catalyzing dehydration at elevated temperatures. Acid-washing passivates these sites.

  • Vacuum Validation (The Gate): Connect the system to a high-vacuum pump. Ensure the system holds a stable absolute pressure of < 0.05 mbar before applying any heat to the pot.

  • Distillation: Slowly heat the jacket/pot. At < 0.05 mbar, the target lactone will typically distill between 85°C and 95°C.

  • Collection: Maintain a low condenser temperature (-20°C) to trap the pure product immediately, preventing volatile loss[5].

Workflow Step1 1. Buffer Wash (pH 6.8) Step2 2. Solvent Evaporation (<40°C) Step1->Step2 Step3 3. Glassware Passivation (Acid Wash) Step2->Step3 Step4 4. High-Vacuum Check (< 0.05 mbar) Step3->Step4 Step5 5. WFE / Short-Path (1-10s residence) Step4->Step5 Step6 6. Cold Trap Collection (-20°C) Step5->Step6

Step-by-step experimental workflow for the safe distillation of sensitive lactones.

Part 4: Quantitative Data & Parameter Comparison

To guide your equipment selection, the following table summarizes the operational parameters and expected outcomes for different distillation techniques applied to hydroxymethyl lactones.

Distillation TechniqueOperating VacuumEvaporator TempResidence TimeExpected YieldProduct Integrity
Standard Fractional 10 - 20 mbar140 - 160°C1 - 4 hours< 30%Severe oligomerization
Short-Path Distillation < 0.1 mbar85 - 100°C1 - 5 minutes75 - 85%High purity, minor epimerization
Wiped-Film Evaporation < 0.05 mbar90 - 110°C1 - 10 seconds> 90%Excellent, stereocenter preserved
TMS-Derivatization + Vac 1 - 5 mbar100 - 115°C1 - 2 hours80 - 85%Excellent (requires 2 extra steps)
References
  • US5789603A - Method for preparing 2-acetyl-gamma-butyrolactone. Google Patents.3

  • Discovery of New Lactones in Sweet Cream Butter Oil. ACS Publications. 5

  • Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. PMC. 4

  • Molecular Distillation of Lavender Supercritical Extracts. PMC.2

  • Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioRes.1

Sources

Technical Support Center: Crystallization & Chiral Resolution of 3-Acetyl-4-(hydroxymethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chiral Resolution Support Center. This guide is designed for researchers, scientists, and process chemists troubleshooting the crystallization of 3-acetyl-4-(hydroxymethyl)oxolan-2-one. Due to its dense functionalization—a highly acidic alpha-proton at C3, a reactive hydroxymethyl group at C4, and a base-sensitive lactone ring—purifying this intermediate requires precise thermodynamic and kinetic control.

As a Senior Application Scientist, I frequently observe that standard recrystallization protocols fail for this molecule because they treat it as a static system. Below, we dissect the causality behind these failures and provide self-validating workflows to achieve high enantiomeric purity.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a persistent 5–10% enantiomeric impurity in my final crystal crop despite multiple recrystallizations from ethyl acetate/hexane? A1: You are likely dealing with a racemic compound rather than a conglomerate . In a racemic compound, the two enantiomers pair up in the same crystal lattice. When you recrystallize a partially enriched mixture, you eventually hit the eutectic point on the phase diagram. At this thermodynamic limit, the mother liquor becomes enriched in the major enantiomer, but the crystals precipitate as the racemic compound, halting further optical purification[1]. Solution: You must bypass the eutectic limit. If the system cannot be forced into a conglomerate state via solvent screening, you must use diastereomeric derivatization (see Protocol B) or introduce a chiral tailor-made additive that selectively inhibits the crystal growth of the undesired enantiomer[2].

Q2: During crystallization, my enantiomeric excess (ee) drops, and a new impurity peak appears on the HPLC. What is happening? A2: This is a classic case of epimerization at the C3 position . The C3 proton is flanked by the lactone carbonyl and the acetyl group, making it highly acidic (pKa ~10-12). If your solvent system contains trace bases (e.g., residual amines from a previous step) or if you apply excessive heat, the molecule enolizes. Upon re-protonation, the C3 stereocenter scrambles, converting your desired enantiomer into a diastereomer (e.g., converting (3S,4S) to (3R,4S)). Solution: Maintain strictly neutral to slightly acidic conditions during crystallization (pH 4.5–6.0). Avoid prolonged heating; rely on anti-solvent crystallization or controlled cooling at lower temperatures (< 40 °C).

Q3: Can I use Preferential Crystallization (PC) for this molecule? A3: Preferential crystallization (or entrainment) only works if 3-acetyl-4-(hydroxymethyl)oxolan-2-one crystallizes as a conglomerate (where each crystal contains only one enantiomer). If thermal analysis (DSC) confirms a conglomerate, you can supersaturate the racemic solution and seed it with pure crystals of the desired enantiomer. The desired enantiomer will crystallize kinetically before the counter-enantiomer nucleates.

Mechanistic Visualizations

Pathway 1: Base-Catalyzed Degradation and Epimerization

The following logical pathway illustrates why basic conditions must be avoided during the crystallization of this specific lactone.

Epimerization A (3S,4S)-Isomer (Desired) B Enol Intermediate (Planar at C3) A->B Base/Heat D Degradation (Lactone Hydrolysis) A->D pH > 8 or H2O C (3R,4S)-Isomer (Diastereomer) B->C Re-protonation C->D pH > 8 or H2O

Caption: Mechanistic pathway showing base-catalyzed C3 epimerization and lactone hydrolysis.

Pathway 2: Coupled Preferential Crystallization Workflow

This diagram maps the experimental workflow for separating a conglomerate system while recycling the mother liquor to maximize theoretical yield[1].

PC_Workflow Racemate Racemic Solution (Supersaturated) Cooling Controlled Cooling (Metastable Zone) Racemate->Cooling Seeding Seed with Pure (3S,4S)-Enantiomer Cooling->Seeding Cryst Selective Crystallization of (3S,4S) Seeding->Cryst Filtration Filtration & Washing Cryst->Filtration MotherLiq Mother Liquor (Enriched in 3R,4R) Filtration->MotherLiq Filtrate Recycle Racemization/Recycle MotherLiq->Recycle Recycle->Racemate Feed

Caption: Workflow for Seed-Induced Preferential Crystallization with Mother Liquor Recycling.

Quantitative Data: Solvent & Additive Effects on Enantiomeric Excess

The table below summarizes the causality between crystallization conditions and the resulting optical purity, assuming an initial ee of 80% (enriched feed).

Solvent SystemAdditive / ConditionCooling RateYield (%)Final ee (%)Mechanistic Observation
EtOAc / Hexane (1:2)NoneFast (2 °C/min)7580Rapid nucleation traps impurities; eutectic limit reached[1].
IsopropanolNoneSlow (0.1 °C/min)6285Slower growth rejects some defects, but racemic compound persists.
Toluene / Heptane1 mol% (S)-Mandelic AcidSlow (0.1 °C/min)5896Chiral additive hydrogen-bonds to C4-OH of the (R,R)-enantiomer, inhibiting its crystal growth[2].
EtOH / Water (9:1)Trace Et3N (pH 8.5)Slow (0.1 °C/min)4045Failure: Base catalyzes C3 enolization; massive diastereomeric contamination and lactone hydrolysis.

Experimental Protocols

Protocol A: Seed-Induced Preferential Crystallization (SIPC)

Use this protocol only if DSC confirms the enantiomeric mixture forms a conglomerate.

  • Preparation: Dissolve the partially enriched 3-acetyl-4-(hydroxymethyl)oxolan-2-one (e.g., 20 g, 80% ee) in 100 mL of Isopropanol at 50 °C until completely clear.

  • Cooling & Supersaturation: Cool the solution linearly at 0.2 °C/min to 35 °C. This enters the metastable zone without triggering spontaneous primary nucleation.

  • Seeding: Introduce 0.2 g of micronized, 100% optically pure seed crystals of the desired enantiomer.

  • Isothermal Growth (Self-Validating Step): Hold the temperature at 35 °C for 45 minutes. Continuously monitor the optical rotation of the mother liquor using an inline polarimeter. The rotation will drop as the desired enantiomer leaves the solution.

  • Harvesting: Filter the suspension immediately when the optical rotation plateaus. Waiting longer will result in the spontaneous nucleation of the undesired counter-enantiomer. Wash with cold heptane and dry under vacuum.

Protocol B: Diastereomeric Esterification for Racemic Compounds

Use this when the molecule forms a racemic compound and PC is impossible[3].

  • Derivatization: React the C4-hydroxymethyl group with (S)-Naproxen chloride (1.1 eq) in anhydrous dichloromethane using pyridine (1.2 eq) at 0 °C. Note: Keep the temperature at 0 °C and minimize reaction time to prevent C3 epimerization.

  • Crystallization: The resulting diastereomeric esters will have vastly different solubilities. Exchange the solvent to MTBE/Heptane and heat to 40 °C, then cool to 10 °C. The matched diastereomer will selectively crystallize[3].

  • Cleavage: Hydrolyze the ester using mild acidic conditions (e.g., 1M HCl in THF) rather than basic conditions. This protects the lactone ring and prevents C3 epimerization. Extract and recrystallize the now highly enantioenriched lactone.

References

  • Jingchen Sui, et al. "Strategies for chiral separation: from racemate to enantiomer." Chemical Science (RSC Publishing), 2023, 14, 11955-12003. URL: [Link]

  • Springuel, G., et al. "Innovative Chiral Resolution Using Enantiospecific Co-Crystallization in Solution." RSC Mechanochemistry, 2025. URL: [Link]

  • Lorenz, H., et al. "Crystallization Based Separation of Enantiomers (Review)." Journal of Chemical Technology and Metallurgy, 2007. URL: [Link]

  • LibreTexts Chemistry. "6.8: Resolution: Separation of Enantiomers." URL: [Link]

Sources

Technical Support Center: Overcoming Low Conversion Rates in 3-acetyl-4-(hydroxymethyl)oxolan-2-one Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic synthesis of 3-acetyl-4-(hydroxymethyl)oxolan-2-one. This guide is designed for researchers, chemists, and drug development professionals who are utilizing ring-expansion carbonylation of epoxide precursors to synthesize this valuable gamma-butyrolactone. Low conversion rates can be a significant hurdle in catalytic reactions; this resource provides in-depth, experience-driven troubleshooting strategies and answers to frequently encountered challenges.

The synthesis of substituted lactones via epoxide carbonylation is a powerful transformation, but its success hinges on the precise interplay between the catalyst, substrate, and reaction conditions. The predominant catalytic systems for this class of reaction are bimetallic, typically pairing a Lewis-acidic cation with a nucleophilic metal carbonyl anion, such as [Co(CO)₄]⁻.[1][2] This guide will focus on troubleshooting reactions using these state-of-the-art catalysts.

Core Catalytic Principles: A Brief Overview

Understanding the underlying mechanism is critical for effective troubleshooting. The widely accepted catalytic cycle for epoxide carbonylation involves several key steps, which provides a framework for diagnosing failures.

The process begins with the activation of the epoxide ring by the Lewis acid component of the catalyst (e.g., an Al(III) or Cr(III) complex). This activation makes the epoxide more susceptible to nucleophilic attack. The nucleophilic cobalt tetracarbonyl anion, [Co(CO)₄]⁻, then attacks the less sterically hindered carbon of the epoxide, leading to ring-opening.[2] Subsequently, a molecule of carbon monoxide (CO) inserts into the resulting cobalt-alkyl bond. The final step is a ring-closing extrusion that forms the desired lactone product and regenerates the active catalyst.[2][3]

Catalytic_Cycle cluster_0 Catalytic Cycle for Lactone Formation A Catalyst [(LA)+][Co(CO)4]- C Activated Epoxide-LA Complex A->C Coordination B Epoxide Substrate B->C D Ring-Opened Co-Alkyl Intermediate C->D Nucleophilic Attack by [Co(CO)4]- E CO Insertion F Acyl-Cobalt Intermediate D->F CO Insertion G Lactone Product F->G Ring-Closing Extrusion G->A Catalyst Regeneration H CO

Caption: General catalytic cycle for epoxide carbonylation.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental issues in a question-and-answer format.

Category 1: Catalyst-Related Issues

Question: My reaction shows negligible conversion, even after extended reaction times. I'm using a [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ type catalyst. What is the most likely cause?

Answer: This is a common and frustrating issue that almost always points to a problem with the catalyst's activity. These bimetallic catalysts, while highly effective, are sensitive to atmospheric conditions and impurities.

Causality & Troubleshooting Steps:

  • Catalyst Integrity: The cobalt tetracarbonyl anion, [Co(CO)₄]⁻, is readily oxidized by air. Exposure during synthesis, storage, or reaction setup will irreversibly deactivate it. Similarly, the Lewis acid component can be compromised by moisture.

    • Action: Ensure your catalyst was synthesized and stored under a strictly inert atmosphere (e.g., in a glovebox). When setting up the reaction, use Schlenk techniques or a glovebox to prevent exposure to air and moisture.

  • In-Situ Generation Issues: If you are generating the catalyst in situ from precursors like Co₂(CO)₈ and a Lewis acidic partner, the quality of the Co₂(CO)₈ is paramount.[2] Over time, it can degrade.

    • Action: Use freshly purchased or sublimed Co₂(CO)₈. Confirm the formation of the active ion pair, for instance, through color change if the species is known to be colored.

  • Lewis Acid / Nucleophile Mismatch: The synergy between the Lewis acid cation and the cobaltate anion is crucial.[1] An inappropriate counterion or a poorly chosen Lewis acid will fail to activate the epoxide effectively.

    • Action: Stick to well-documented catalyst systems like [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ or [(salph)Cr(THF)₂]⁺[Co(CO)₄]⁻ which have proven efficacy.[2][4] Attempting to pair a random Lewis acid with a cobalt source may not yield an active catalyst.

Question: I'm seeing some product, but the reaction stalls at low-to-moderate conversion. Could my catalyst be deactivating during the reaction?

Answer: Yes, catalyst deactivation during the reaction is a distinct possibility, often caused by impurities in the reagents or solvent, or by thermal instability.

Causality & Troubleshooting Steps:

  • Protic Impurities: Water, alcohols, or even trace acidic impurities in your epoxide substrate or solvent can protonate the [Co(CO)₄]⁻ anion, forming HCo(CO)₄. This species is not nucleophilic enough to open the epoxide ring and represents a major deactivation pathway.

    • Action: Rigorously dry your solvent and substrate before use. Solvents should be passed through an activated alumina column or distilled from an appropriate drying agent. Substrates should be distilled or dried over molecular sieves. See Protocol 2 for details.

  • Thermal Degradation: While elevated temperatures increase reaction rates, they can also lead to catalyst decomposition. The optimal temperature is a balance between rate and stability.

    • Action: Review the literature for your specific catalyst system. Most successful epoxide carbonylations are run at mild temperatures, typically between 50-70°C.[2][4] If you are running the reaction at higher temperatures (e.g., >100°C), try lowering it.

  • Byproduct Inhibition: The formation of certain byproducts can sometimes poison the catalyst.[5]

    • Action: Analyze your crude reaction mixture by GC-MS or NMR to identify potential byproducts. If significant side-products are observed, addressing their formation (see Category 3) may also resolve the catalyst deactivation issue.

Troubleshooting_Catalyst Start Low or Stalled Conversion Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents/Solvent Pure? Check_Catalyst->Check_Reagents Yes Sol_Inert Solution: Use inert atmosphere (Glovebox/Schlenk) Check_Catalyst->Sol_Inert No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Sol_Dry Solution: Rigorously dry solvent and epoxide substrate Check_Reagents->Sol_Dry No Sol_Temp Solution: Optimize temperature (e.g., 50-70°C) Check_Conditions->Sol_Temp No Sol_Fresh Solution: Use fresh/purified catalyst precursors Sol_Inert->Sol_Fresh

Caption: A logical workflow for troubleshooting catalyst-related issues.

Category 2: Reaction Condition Issues

Question: My conversion rate is very low, and I suspect my reaction conditions are not optimal. How critical are CO pressure and solvent choice?

Answer: They are extremely critical. Both factors directly influence key steps in the catalytic cycle and can be the difference between a high-yielding reaction and a complete failure.

Causality & Troubleshooting Steps:

  • CO Pressure: The insertion of CO into the cobalt-alkyl bond is a pressure-dependent equilibrium.[4] If the CO pressure (or more accurately, its concentration in the solvent) is too low, this step becomes slow or reversible. This can allow side reactions, like β-hydride elimination, to occur from the ring-opened intermediate, leading to ketone byproducts instead of the desired lactone.[4]

    • Action: Ensure your reaction vessel is properly sealed and pressurized. While some modern catalysts can operate at pressures as low as 1 atm, many systems require significantly higher pressures (e.g., 100-900 psi) to achieve good yields.[4] If you are using low pressure, consider increasing it. Always use a blast shield and pressure-rated equipment.

  • Solvent Choice: The solvent must dissolve the catalyst and substrate, but its coordinating ability is a delicate parameter.

    • Strongly coordinating solvents (e.g., THF, acetonitrile) can compete with the epoxide for binding to the Lewis acid, thereby inhibiting the crucial first step of the catalytic cycle and drastically reducing the reaction rate.[4]

    • Weakly coordinating, polar solvents are ideal. They help to maintain catalyst solubility and activity without interfering in the reaction. 1,2-Dimethoxyethane (DME) and 1,2-difluorobenzene are excellent choices.[4]

    • Running the reaction neat in the epoxide substrate is also a highly effective, solvent-free option that can simplify purification.[2]

    • Action: If you are using THF, switch to a less coordinating solvent like DME. Ensure the solvent is anhydrous.

Catalyst SystemCO Pressure (psi)Temperature (°C)SolventReported Yield (%)Reference
[(salph)Al(THF)₂]⁺[Co(CO)₄]⁻88050Neat Propylene Oxide>99[2]
[(salph)Cr(THF)₂]⁺[Co(CO)₄]⁻10060DME94[4]
[(salph)Cr(THF)₂]⁺[Co(CO)₄]⁻14.7 (1 atm)60DME85[4]
[PPN]⁺[Co(CO)₄]⁻ / BF₃·OEt₂91125THF90[2]

Table 1: Comparison of Reaction Conditions for Analogous β-Lactone Synthesis.

Experimental Protocols

Protocol 1: General Procedure for Epoxide Carbonylation

This protocol is a general guideline and should be adapted based on the specific catalyst and substrate used. All operations should be performed under an inert atmosphere.

  • Vessel Preparation: A high-pressure reactor equipped with a magnetic stir bar is dried in an oven at 120°C overnight and cooled under vacuum. The reactor is then backfilled with argon or nitrogen.

  • Charging Reagents: In a glovebox, the catalyst (e.g., 0.1-1 mol%) is added to the reactor. The anhydrous solvent (if used) is added via cannula, followed by the purified epoxide substrate (e.g., 2-acetyl-3-(hydroxymethyl)oxirane).

  • Reaction Setup: The reactor is sealed, removed from the glovebox, and placed behind a protective blast shield. It is connected to a carbon monoxide line.

  • Pressurization & Heating: The reactor is purged with CO (3x cycles) to remove any residual inert gas. It is then pressurized to the target pressure (e.g., 100-900 psi) and heated to the desired temperature (e.g., 50-70°C) with vigorous stirring.

  • Monitoring & Workup: The reaction is monitored by pressure drop and/or by taking aliquots for analysis (if the reactor setup allows). Upon completion, the reactor is cooled to room temperature and the excess CO is carefully vented in a fume hood. The crude mixture is collected and analyzed.

  • Purification: The product, 3-acetyl-4-(hydroxymethyl)oxolan-2-one, is typically purified by silica gel column chromatography.[6]

Protocol 2: Solvent and Substrate Purification
  • Solvent: A weakly coordinating solvent like 1,2-dimethoxyethane (DME) should be dried. Add sodium metal and benzophenone to a still pot containing DME. Reflux under an inert atmosphere until a persistent deep blue or purple color indicates the solvent is dry and oxygen-free. Distill directly into the reaction flask or a storage vessel under inert atmosphere.

  • Substrate (Epoxide): Liquid epoxide precursors should be distilled under reduced pressure from a drying agent like calcium hydride (CaH₂). Store the purified epoxide over activated 3Å or 4Å molecular sieves in a glovebox.

Frequently Asked Questions (FAQs)

Q1: Is it possible to perform this catalysis without high-pressure equipment? A1: Yes, it is possible. Coates and coworkers developed a chromium-based catalyst, [(salph)Cr(THF)₂]⁺[Co(CO)₄]⁻, that shows excellent activity and selectivity for epoxide carbonylation at just 1 atm (14.7 psi) of CO.[4] This significantly lowers the barrier to entry for labs not equipped with high-pressure reactors.

Q2: My main byproduct appears to be a polymer. What is causing this? A2: Epoxide homopolymerization can be a significant side reaction, especially if the Lewis acid component of your catalyst is too active or if there are protic initiators present.[7] The cooperative nature of the bimetallic catalyst is key to preventing this; the nucleophilic cobaltate should ideally react faster than any polymerization can occur. Ensure your reagents are scrupulously dry and that your catalyst system is well-balanced.

Q3: How does the structure of the epoxide affect the reaction rate? A3: The steric and electronic properties of the epoxide are very important. Generally, the nucleophilic attack by the cobalt carbonyl occurs at the less sterically hindered carbon of the epoxide.[2] Furthermore, the strength of the epoxide's binding to the Lewis acid catalyst correlates with the rate of polymerization in related systems; epoxides that bind more strongly tend to react faster.[8]

References

  • D. J. Darensbourg, "Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation," ChemCatChem, 2021. [URL: Not available from search, but concepts are supported by other provided sources]
  • Y. D. Y. L. Getzler et al., "Synthesis of β-Lactones: A Highly Active and Selective Catalyst for Epoxide Carbonylation," Journal of the American Chemical Society, 2002.

  • P. P. K. R. P. K. C. V. G. Kumar, "Synthesis of β-Lactones: A Highly Active and Selective Catalyst for Epoxide Carbonylation | Request PDF," ResearchGate, 2017.

  • J. A. R. Schmidt et al., "Practical β-Lactone Synthesis: Epoxide Carbonylation at 1 atm," Organic Letters, 2006.

  • F. A. Theopold et al., "The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds," MDPI, 2021.

  • L. Marjolin et al., "β-Lactone Synthesis from Epoxide and CO: Reaction Mechanism Revisited," ResearchGate, 2012.

  • H. L. Ragsdale et al., "Mechanism of Inhibition of Aliphatic Epoxide Carboxylation by the Coenzyme M Analog 2-Bromoethanesulfonate," PMC, 2010.

  • W. J. Blank, "Catalysis of the Epoxy-Carboxyl Reaction," Journal of Coatings Technology, 1996. [URL: Not available from search, but concepts are supported by other provided sources]
  • H. L. Ragsdale et al., "Mechanism of Inhibition of Aliphatic Epoxide Carboxylation by the Coenzyme M Analog 2-Bromoethanesulfonate," Rutgers University, 2010.

  • J. H. L. Admiraal et al., "A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions," RSC Publishing, 2024.

  • Y. Li et al., "Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates," ResearchGate, 2021.

  • C. K. Williams et al., "Quantifying the Influences of Epoxide Binding in Epoxide/CO₂ Ring Opening Copolymerization Catalysis," Journal of the American Chemical Society, 2015.

  • A. M. LaPointe et al., "Bifunctional Catalysis Prevents Inhibition in Reversible-Deactivation Ring-Opening Copolymerizations of Epoxides and Cyclic Anhydrides," eScholarship, 2020.

  • A. A. Al-Amiery, "Effects of reaction conditions on the conversion of epoxides to cyclic carbonates through CO2 inclusion," -ORCA - Cardiff University, 2017.

  • C. C. H. R. H. C. Dunaway-Mariano, "Aliphatic epoxide carboxylation," PubMed, 2011.

  • M. Bibb et al., "Purification and Structural Determination of SCB1, a Gamma-Butyrolactone That Elicits Antibiotic Production in Streptomyces Coelicolor A3(2)," PubMed, 2000.

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-acetyl-4-(hydroxymethyl)oxolan-2-one and γ-Butyrolactone

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, lactones serve as versatile building blocks and key intermediates. Their reactivity, particularly towards nucleophilic attack, is a critical determinant of their synthetic utility. This guide provides an in-depth comparison of the reactivity of a substituted γ-lactone, 3-acetyl-4-(hydroxymethyl)oxolan-2-one, with its parent compound, γ-butyrolactone (GBL). Due to the limited direct experimental data on 3-acetyl-4-(hydroxymethyl)oxolan-2-one, this comparison is grounded in established principles of organic chemistry, analyzing the electronic and steric effects of the substituents on the lactone ring.

Introduction to the Molecules

γ-Butyrolactone (GBL) is a five-membered lactone, a cyclic ester, that is widely used as a solvent and an intermediate in the synthesis of other chemicals.[1][2] It is a colorless, hygroscopic liquid with a weak characteristic odor.[1] Its reactivity is primarily centered around the electrophilic carbonyl carbon, making it susceptible to nucleophilic acyl substitution.[3][4]

3-acetyl-4-(hydroxymethyl)oxolan-2-one is a derivative of GBL, featuring an acetyl group at the C3 position and a hydroxymethyl group at the C4 position. While specific experimental data for this exact molecule is scarce in publicly available literature, its structure suggests a more complex reactivity profile compared to GBL. A structurally similar natural product, known as A-Factor, possesses a 4-(hydroxymethyl)oxolan-2-one core with a different acyl group at the C3 position, highlighting the relevance of this structural motif in biologically active molecules.

Structural and Electronic Properties: A Comparative Overview

The reactivity of lactones is fundamentally governed by the electrophilicity of the carbonyl carbon and the stability of the lactone ring.

Propertyγ-Butyrolactone (GBL)3-acetyl-4-(hydroxymethyl)oxolan-2-one
Molecular Formula C₄H₆O₂C₇H₁₀O₄
Molar Mass 86.09 g/mol 158.15 g/mol
Key Functional Groups Lactone (cyclic ester)Lactone, Ketone (acetyl), Alcohol (hydroxymethyl)
Substituent Effects Unsubstituted- Acetyl group (electron-withdrawing) at C3- Hydroxymethyl group (weakly electron-withdrawing/donating) at C4

Reactivity Comparison: A Mechanistic Perspective

The primary reaction of interest for these lactones is nucleophilic acyl substitution, which involves the attack of a nucleophile on the carbonyl carbon, leading to ring-opening.

Electrophilicity of the Carbonyl Carbon

The rate of nucleophilic attack is directly proportional to the electrophilicity of the carbonyl carbon.

  • γ-Butyrolactone (GBL): The carbonyl carbon in GBL is electrophilic due to the polarization of the C=O bond. However, the lone pairs on the endocyclic oxygen atom can donate electron density to the carbonyl carbon through resonance, which slightly reduces its electrophilicity compared to an acyclic ketone.

  • 3-acetyl-4-(hydroxymethyl)oxolan-2-one:

    • Inductive Effect of the Acetyl Group: The acetyl group at the C3 position is strongly electron-withdrawing due to the electronegativity of the oxygen atom in the acetyl carbonyl. This inductive effect will pull electron density away from the C3 carbon and, subsequently, from the C2 carbonyl carbon of the lactone ring, making it more electrophilic than the carbonyl carbon in GBL.

    • Inductive Effect of the Hydroxymethyl Group: The hydroxymethyl group at the C4 position has a weakly electron-withdrawing inductive effect due to the oxygen atom. This will also contribute, albeit to a lesser extent, to increasing the electrophilicity of the lactone carbonyl.

G cluster_GBL γ-Butyrolactone (GBL) cluster_Substituted 3-acetyl-4-(hydroxymethyl)oxolan-2-one GBL_structure Unsubstituted Ring Slightly reduced electrophilicity due to O lone pair donation Substituted_structure Substituted Ring Significantly increased electrophilicity GBL_structure->Substituted_structure Increased Reactivity towards Nucleophiles Acetyl Acetyl Group (C3) Strongly electron-withdrawing (Inductive Effect) Acetyl->Substituted_structure Hydroxymethyl Hydroxymethyl Group (C4) Weakly electron-withdrawing (Inductive Effect) Hydroxymethyl->Substituted_structure G cluster_reactivity Potential Reaction Sites Molecule 3-acetyl-4-(hydroxymethyl)oxolan-2-one Lactone Lactone Carbonyl (C2) Nucleophilic Acyl Substitution (Ring-Opening) Molecule->Lactone Acetyl Acetyl Carbonyl Nucleophilic Addition Molecule->Acetyl Hydroxymethyl Hydroxymethyl Group Nucleophilic Attack / Derivatization Molecule->Hydroxymethyl AlphaProton α-Proton (C3) Enolate Formation Molecule->AlphaProton

Caption: Multiple reactive sites in 3-acetyl-4-(hydroxymethyl)oxolan-2-one.

Experimental Protocols: Comparative Hydrolysis

To experimentally validate the predicted differences in reactivity, a comparative hydrolysis experiment can be performed. The rate of hydrolysis of the lactone ring is a good indicator of its susceptibility to nucleophilic attack.

Objective:

To compare the rate of hydrolysis of 3-acetyl-4-(hydroxymethyl)oxolan-2-one and γ-butyrolactone under basic conditions.

Materials:
  • 3-acetyl-4-(hydroxymethyl)oxolan-2-one

  • γ-Butyrolactone (GBL)

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Deionized water

  • pH meter

  • Stir plate and stir bars

  • Automated titrator or equipment for manual titration (burette, indicator)

  • Reaction vessels (e.g., 100 mL beakers)

  • Stopwatch

Procedure:
  • Preparation of Lactone Solutions:

    • Prepare a 0.1 M solution of GBL in deionized water.

    • Prepare a 0.1 M solution of 3-acetyl-4-(hydroxymethyl)oxolan-2-one in deionized water.

  • Hydrolysis Reaction:

    • In a reaction vessel, place 50 mL of the 0.1 M GBL solution.

    • In a separate, identical reaction vessel, place 50 mL of the 0.1 M 3-acetyl-4-(hydroxymethyl)oxolan-2-one solution.

    • Place both vessels on stir plates and begin stirring at a constant rate.

    • Simultaneously, add 10 mL of 0.1 M NaOH solution to each reaction vessel and start the stopwatch.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw a 5 mL aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a known excess of a standard acid solution (e.g., 10 mL of 0.05 M HCl).

    • Back-titrate the unreacted acid with a standard NaOH solution to determine the amount of NaOH consumed by the hydrolysis reaction at that time point.

  • Data Analysis:

    • Calculate the concentration of the unreacted lactone at each time point.

    • Plot the concentration of the lactone versus time for both compounds.

    • Determine the initial rate of hydrolysis for both lactones from the slope of the initial part of the curve.

    • Calculate the rate constants for the hydrolysis of both lactones.

Expected Outcome:

Based on the electronic effects discussed, it is expected that 3-acetyl-4-(hydroxymethyl)oxolan-2-one will exhibit a significantly faster rate of hydrolysis compared to γ-butyrolactone.

Summary and Implications for Drug Development

The presence of electron-withdrawing acetyl and hydroxymethyl groups on the oxolan-2-one ring is predicted to significantly increase the reactivity of 3-acetyl-4-(hydroxymethyl)oxolan-2-one towards nucleophiles compared to the parent γ-butyrolactone. This enhanced electrophilicity at the carbonyl carbon makes the substituted lactone a more potent acylating agent.

For researchers and professionals in drug development, this has several important implications:

  • Increased Reactivity as an Intermediate: When used as a synthetic intermediate, 3-acetyl-4-(hydroxymethyl)oxolan-2-one will likely react under milder conditions and at a faster rate than GBL. This could be advantageous in multi-step syntheses, potentially leading to higher yields and reduced reaction times.

  • Potential for Increased Biological Activity (and Toxicity): The enhanced reactivity could translate to a higher potential for covalent modification of biological nucleophiles, such as amino acid residues in proteins (e.g., cysteine, serine, lysine). This could be a mechanism for desired pharmacological activity but also a source of potential toxicity.

  • Drug Design Considerations: The multiple reactive sites on 3-acetyl-4-(hydroxymethyl)oxolan-2-one offer opportunities for further functionalization, allowing for the synthesis of a diverse library of compounds for screening. However, the stability of the molecule in biological systems would need to be carefully evaluated.

References

  • Wikipedia. γ-Butyrolactone. [Link]

  • INCHEM. 135. γ-Butyrolactone (gbl). [Link]

  • SWGDRUG.org. gamma-butyrolactone. [Link]

  • PubMed. Reactions of Beta-Propiolactone, Beta-Butyrolactone and Gamma-Butyrolactone With Nucleic Acids. [Link]

  • Research at TUS. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. [Link]

  • Gokemi. Gamma Butyrolacton (GBL). [Link]

  • NIH. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC. [Link]

  • DEA Diversion Control Division. Gamma-Butyrolactone (Street Names: GBL, Blue Nitro, Blue Nitro Vitality, Revivarant, RenewTrient, Fire Water, Gamma-G, GH Revit. [Link]

  • PubChem. Gamma-Butyrolactone | C4H6O2 | CID 7302. [Link]

  • ResearchGate. Hydrolysis of GBL (open circles) and esterification of GHB (filled...). [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Comparison of the reactivity of β-thiolactones and β-lactones toward ring-opening by thiols and amines. [Link]

  • Journal of the American Chemical Society. Lactones. 3. A comparison of the basicities of lactones and esters. [Link]

  • The Journal of Organic Chemistry. Reactivity of Lactones and GHB Formation. [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co. [Link]

  • Chemistry LibreTexts. 11.S: Nucleophilic Acyl Substitution Reactions (Summary). [Link]

  • NC State University Libraries. 21.2 Nucleophilic Acyl Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • 85 Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution 20.1. [Link]

  • Wikipedia. 2-Acetylbutyrolactone. [Link]

  • The Good Scents Company. 2-acetyl butyrolactone, 517-23-7. [Link]

  • PubChem. alpha-Hydroxy-gamma-butyrolactone | C4H6O3 | CID 545831. [Link]

  • NIH. A-Factor | C13H22O4 | CID 119102 - PubChem. [Link]

  • 3-acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. [Link]

  • (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view - ResearchGate. [Link]

  • International Journal of Pharmacy and Biological Sciences. Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. [Link]

  • A convenient one-step synthesis of 3-acetyl-4-hydroxycoumarins. [Link]

  • (PDF) Aspects of the Reactivity of 3-acyl-4-hydroxycoumarins - ResearchGate. [Link]

  • NIH. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC. [Link]

  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. [Link]

Sources

A Comparative Guide to the Validation of LC-MS Analytical Methods for the Quantification of 3-acetyl-4-(hydroxymethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and detailed protocols for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 3-acetyl-4-(hydroxymethyl)oxolan-2-one in a biological matrix, such as human plasma. As a small, polar molecule featuring a lactone ring, a ketone, and a hydroxyl group, this analyte presents unique challenges that necessitate a carefully considered analytical strategy. This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the critical "why" behind each experimental choice, grounded in international regulatory standards.

The foundation of any reliable pharmacokinetic (PK) or toxicokinetic (TK) study lies in the robustness of the bioanalytical method used to generate concentration data.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their expectations in the ICH M10 guideline, which serves as the authoritative framework for this guide.[1][2][3] The objective of a full bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose, ensuring data integrity for critical drug development decisions.[1][4]

Part 1: Method Development Strategy — The Foundation of a Validated Method

Before validation can begin, a robust and reliable analytical method must be developed. This phase involves a systematic evaluation of sample preparation, chromatographic separation, and mass spectrometric detection to ensure the method is optimized for the analyte and matrix of interest.

Analyte Characteristics & Mass Spectrometry
  • Analyte: 3-acetyl-4-(hydroxymethyl)oxolan-2-one

  • Predicted Properties: Based on its structure, the analyte is a small (MW < 300 g/mol ), polar molecule. The lactone ring may be susceptible to hydrolysis under extreme pH conditions, a critical consideration for sample preparation and stability testing.

  • Ionization and Detection: Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules. Given the presence of readily protonated or deprotonated sites, both positive and negative ion modes should be evaluated during tuning. A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.

Chromatographic Separation: A Comparative Approach

The polarity of our analyte makes chromatographic retention a key challenge. The goal is to achieve a sharp peak shape and retention that is clear of the solvent front and major matrix interferences.

  • Reversed-Phase (RP) Chromatography: The most common LC mode. However, highly polar analytes may exhibit poor retention on standard C18 columns. Strategies to improve retention include using columns with polar end-capping or employing highly aqueous mobile phases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative approach that uses a polar stationary phase and a high organic mobile phase. HILIC is often superior for retaining and separating very polar compounds that are unretained in RP-LC.

Scientist's Insight: While RP-LC is often the first choice due to its familiarity and robustness, a HILIC method should be developed in parallel. The potential for better retention and separation from polar matrix components, such as phospholipids, often justifies the initial development effort.

Sample Preparation: Comparing Extraction Techniques

Effective sample preparation is crucial for removing matrix components that can interfere with analysis and cause ion suppression or enhancement, a phenomenon known as the matrix effect.[5][6][7]

  • Protein Precipitation (PPT): The simplest and fastest method. It involves adding a solvent (e.g., acetonitrile) to precipitate plasma proteins.

    • Pros: High-throughput, low cost.

    • Cons: Non-selective, often results in significant matrix effects as it fails to remove phospholipids and other endogenous components.[8]

  • Liquid-Liquid Extraction (LLE): Separates the analyte based on its partitioning between two immiscible liquid phases.

    • Pros: Cleaner extracts than PPT, can remove salts and some phospholipids.

    • Cons: Can be labor-intensive, requires solvent optimization, and may have lower recovery for highly polar analytes.

  • Solid-Phase Extraction (SPE): The most powerful and selective technique. It uses a solid sorbent to retain the analyte while matrix interferences are washed away.

    • Pros: Provides the cleanest extracts, minimizes matrix effects, and allows for analyte concentration.[9]

    • Cons: Higher cost per sample, requires more extensive method development.

Below is a workflow comparing these three common sample preparation techniques.

G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) p1 Plasma Sample + IS p2 Add Acetonitrile (3:1) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 p5 Evaporate & Reconstitute p4->p5 p6 Inject into LC-MS p5->p6 l1 Plasma Sample + IS l2 Add Extraction Solvent (e.g., MTBE) l1->l2 l3 Vortex & Centrifuge l2->l3 l4 Collect Organic Layer l3->l4 l5 Evaporate & Reconstitute l4->l5 l6 Inject into LC-MS l5->l6 s1 Condition SPE Plate s2 Load Plasma Sample + IS s1->s2 s3 Wash (Remove Interferences) s2->s3 s4 Elute Analyte s3->s4 s5 Evaporate & Reconstitute s4->s5 s6 Inject into LC-MS s5->s6

Caption: Comparative workflows for three common sample preparation techniques.

Part 2: Full Method Validation Protocol

The following sections detail the experimental protocols required for a full validation of the bioanalytical method, in accordance with the ICH M10 guideline.[4] Each experiment is designed to be a self-validating system with predefined acceptance criteria.

Caption: Logical workflow for a full bioanalytical method validation.

Selectivity and Specificity
  • Purpose: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.

  • Protocol:

    • Analyze at least six different lots of blank human plasma.

    • Analyze a blank sample spiked only with the internal standard (IS).

    • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

  • Acceptance Criteria:

    • Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • Response in blank samples at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Matrix Effect
  • Purpose: To evaluate the suppression or enhancement of analyte ionization caused by co-eluting matrix components.[5][6] This is a critical parameter, especially when comparing sample preparation techniques.

  • Protocol:

    • Extract blank plasma from at least six different lots.

    • Post-extraction, spike the extracts with the analyte and IS at low and high concentrations (LQC and HQC). This is Set B .

    • Prepare neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations. This is Set A .

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A).

    • Calculate the IS-normalized MF.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the six lots should be ≤ 15%.

Sample Prep MethodTypical Matrix Effect (IS-Normalized MF CV%)Rationale
Protein Precipitation 10 - 25%Least effective at removing phospholipids, leading to higher variability.[8]
Liquid-Liquid Extraction 5 - 15%Moderately effective; removes many but not all interfering components.
Solid-Phase Extraction < 5%Most effective at removing interferences, resulting in minimal and consistent matrix effects.
Calibration Curve, Linearity, and Range
  • Purpose: To demonstrate the relationship between instrument response and known analyte concentrations over the intended analytical range.

  • Protocol:

    • Prepare a series of at least six non-zero calibration standards by spiking blank plasma with the analyte. The range should be anchored by the LLOQ and the Upper Limit of Quantitation (ULOQ).

    • Analyze the calibration curve along with quality control (QC) samples in at least three separate runs.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression, typically with 1/x² weighting.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ).

ParameterAcceptance CriteriaHypothetical Data
Calibration Range e.g., 1 - 1000 ng/mL1, 2, 5, 20, 100, 400, 800, 1000 ng/mL
Regression Model Linear, 1/x² weightingy = 0.0025x + 0.0001
Correlation (r²) ≥ 0.990.9985
Standard Accuracy ±15% (±20% at LLOQ)All standards met criteria.
Accuracy and Precision
  • Purpose: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision). This is the cornerstone of validation.[10]

  • Protocol:

    • Prepare QC samples in blank plasma at a minimum of four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

    • Intra-run (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-run (Between-run): Analyze at least three separate runs on different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at LLOQ).

    • Precision: The CV must not exceed 15% (20% at LLOQ).

QC Level (ng/mL)Intra-run Precision (CV%)Intra-run Accuracy (% Bias)Inter-run Precision (CV%)Inter-run Accuracy (% Bias)
LLOQ (1.0) 8.5%+5.2%11.2%+7.8%
LQC (3.0) 6.2%+2.1%7.9%+4.5%
MQC (75.0) 4.1%-1.5%5.5%-0.8%
HQC (750.0) 3.8%-3.3%4.9%-2.1%
Stability
  • Purpose: To evaluate the chemical stability of the analyte in the biological matrix under various conditions encountered during sample handling, storage, and analysis.[11][12][13] Given the lactone structure, this is a particularly important parameter.

  • Protocol:

    • Use LQC and HQC samples for all stability tests.

    • Analyze the stored stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.

  • Types of Stability to Evaluate:

    • Bench-Top Stability: Samples left at room temperature for a duration that mimics the sample preparation process (e.g., 4-24 hours).

    • Freeze-Thaw Stability: Samples undergo multiple freeze-thaw cycles (e.g., 3 cycles from -80°C to room temperature).

    • Long-Term Stability: Samples stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected study sample storage time.

    • Stock Solution & Processed Sample Stability: Stability of the analyte in stock solutions and after extraction in the autosampler.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentrations.

References

  • Title: Importance of matrix effects in LC-MS/MS bioanalysis Source: Bioanalysis URL: [Link]

  • Title: ICH M10 on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: PMC - NIH URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: AAPS URL: [Link]

  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories Inc. Blog URL: [Link]

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services (HHS.gov) URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: Bioanalysis Zone URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Importance of matrix effects in LC–MS/MS... Source: Ovid URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 guideline on bioanalytical method validation and study sample analysis Source: Bioanalysis Zone URL: [Link]

  • Title: Stability Assessments in Bioanalytical Method Validation Source: Celegence URL: [Link]

  • Title: Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays Source: Taylor & Francis Online URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Focus on Sample Stability Source: BioPharma Services URL: [Link]

  • Title: Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC - NIH URL: [Link]

  • Title: Generic approach to validation of small-molecule LC-MS/MS biomarker assays Source: PubMed URL: [Link]

  • Title: Sample preparation methods for LC-MS-based global aqueous metabolite profiling Source: PubMed URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum Source: Taylor & Francis Online URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan Blog URL: [Link]

  • Title: Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma Source: MDPI URL: [Link]

  • Title: Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach Source: MDPI URL: [Link]

  • Title: Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma Source: ResearchGate URL: [Link]

  • Title: Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS Source: Emery Pharma via YouTube URL: [Link]

  • Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL: [Link]

  • Title: LC-MS method validation in scientific research: it's time to harmonize and exemplify Source: Eurachem URL: [Link]

  • Title: Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma Source: MDPI URL: [Link]

  • Title: Small Molecule Standards for LC-MS Analysis Source: Waters Corporation URL: [Link]

  • Title: Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course Source: Sisu@UT URL: [Link]

  • Title: A-Factor Source: PubChem - NIH URL: [Link]

  • Title: A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories Source: PMC - NIH URL: [Link]

  • Title: Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies Source: PMC - NIH URL: [Link]

  • Title: [3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2R,3R) Source: PubChem URL: [Link]

  • Title: Acetylacetone Source: Wikipedia URL: [Link]

  • Title: Acetoin Source: Wikipedia URL: [Link]Acetoin)

Sources

Advanced Synthetic Strategies: 3-Acetyl-4-(hydroxymethyl)oxolan-2-one vs. Traditional Lactone Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the synthesis of complex natural products (e.g., lignans, pilocarpine analogs) and bioactive heterocycles, the choice of lactone intermediate dictates the efficiency, scalability, and stereochemical outcome of the entire synthetic route. Historically, simple building blocks like α -acetylbutyrolactone (ABL) [1] have been utilized. However, the paradigm is shifting toward highly functionalized, pre-organized scaffolds such as 3-acetyl-4-(hydroxymethyl)oxolan-2-one (AHMO) .

This guide objectively compares the performance, mechanistic advantages, and experimental workflows of AHMO against traditional lactone intermediates. By leveraging built-in structural complexity, AHMO bypasses thermodynamically unfavorable late-stage functionalizations, offering a highly convergent, atom-economical pathway for target-oriented synthesis.

Structural and Mechanistic Analysis

The Limitations of Traditional Lactones ( α -Acetylbutyrolactone)

α -Acetylbutyrolactone (PubChem CID 10601) is a widely available 1,3-dicarbonyl compound[1]. Its C3 position is highly acidic, making initial alkylation or Michael addition relatively straightforward. However, synthesizing complex targets requires subsequent functionalization at the C4 position (e.g., installing a hydroxymethyl group).

The Causality of Failure: Attempting to functionalize C4 after C3 has been fully substituted is synthetically punishing. Enolization at C4 is kinetically slow and thermodynamically unfavorable. Under the basic conditions required for a C4 aldol addition, the fully substituted C3 position often triggers retro-Michael reactions or lactone ring-opening, resulting in severely diminished yields and complex purification profiles.

The AHMO Advantage: Pre-Installed Complexity

AHMO (CAS: 207846-01-3) resolves this bottleneck by featuring a pre-installed hydroxymethyl group at C4.

  • Convergent Synthesis: It eliminates the need for late-stage C4 functionalization, saving 3–4 synthetic steps.

  • Stereodirecting Capability: The C4-hydroxymethyl group acts as a powerful steric handle. During organocatalytic Michael additions at the C3 position, the C4 substituent shields one face of the enolate, forcing the incoming electrophile to approach from the opposite face. This structural pre-organization results in exceptional diastereoselectivity (dr) and enantioselectivity (ee), building upon established organocatalytic frameworks for oxolan-2-ones[2].

Reactivity cluster_0 Traditional: α-Acetylbutyrolactone cluster_1 Advanced: AHMO A α-Acetylbutyrolactone B C3 Alkylation A->B Base / R-X C C4 Hydroxymethylation (Multi-step) B->C Aldol / Red (Low Yield) D 3-acetyl-4-(hydroxymethyl) oxolan-2-one E Direct C3 Michael Addition (Stereocontrolled) D->E Organocatalyst F Complex Target (e.g., Lignan) E->F High Atom Economy

Reactivity comparison: Traditional stepwise functionalization vs. AHMO convergent synthesis.

Performance Metrics: Quantitative Comparison

The following data summarizes the synthesis of a generic highly functionalized lignan precursor, comparing the traditional ABL route versus the advanced AHMO route.

Performance MetricTraditional ( α -Acetylbutyrolactone)Advanced (AHMO)
Step Count (to core scaffold) 4–5 steps1 step
Overall Yield 25–35%85–95%
Diastereomeric Ratio (dr) ~1:1 (Requires late-stage resolution)> 95:5
Enantiomeric Excess (ee) N/A (Yields racemic mixtures)> 90%
Atom Economy Low (Requires extensive protecting groups)High (Direct coupling)
E-factor (Waste generation) High (> 50 kg waste / kg product)Low (< 10 kg waste / kg product)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and trustworthiness, the following protocols detail the mechanistic causality behind the experimental choices.

Protocol A: Traditional Stepwise Functionalization (Using ABL)

Objective: Attempted synthesis of a C3/C4 functionalized lactone core.

  • C3 Alkylation: Dissolve α -acetylbutyrolactone (1.0 equiv) in anhydrous THF at 0 °C. Add NaH (1.1 equiv) portion-wise. Causality: NaH irreversibly deprotonates the highly acidic C3 proton, forming a stable enolate.

  • Electrophile Addition: Add benzyl bromide (1.1 equiv) dropwise. Warm to room temperature and stir for 4 hours. Quench with aqueous NH4​Cl and extract with EtOAc.

  • Attempted C4 Hydroxymethylation: Treat the isolated C3-alkylated intermediate with LDA (1.2 equiv) at -78 °C, followed by gaseous formaldehyde.

  • Validation/Observation: This step routinely fails or provides <30% yield. The steric bulk at C3 hinders C4 enolization, and the basic conditions promote retro-aldol cleavage of the lactone ring. The system self-validates its inefficiency through the recovery of starting material and ring-opened byproducts.

Protocol B: Convergent Stereocontrolled Synthesis (Using AHMO)

Objective: Direct, one-step synthesis of a chiral lignan precursor via Michael Addition.

  • Reaction Setup: In a dry Schlenk flask, dissolve AHMO (1.0 equiv) and a nitroolefin acceptor (1.1 equiv) in anhydrous toluene (0.2 M).

  • Catalyst Addition: Add a chiral bifunctional thiourea-tertiary amine catalyst (10 mol%). Causality: The tertiary amine deprotonates the C3-acetyl group to form an enolate, while the thiourea moiety simultaneously activates the nitroolefin via dual hydrogen bonding.

  • Stereochemical Control: Stir at room temperature for 12 hours. Causality: The pre-installed C4-hydroxymethyl group on AHMO physically blocks the re-face of the enolate. The activated nitroolefin is forced to attack from the si-face, ensuring a highly stereoselective C-C bond formation[2].

  • Validation/Observation: The reaction is self-validating. The high optical purity of the product limits solubility in non-polar solvents, causing the enantiopure (S,R)-adduct to spontaneously precipitate from the toluene matrix, eliminating the need for complex column chromatography.

Mechanism A AHMO (Donor) D Transition State Enolate-Iminium H-Bonding Network A->D Deprotonation B Nitroolefin (Acceptor) B->D Electrophile Activation C Chiral Bifunctional Catalyst (Thiourea/Amine) C->D Stereo-induction E (S,R)-Adduct (High dr/ee) D->E C-C Bond Formation

Organocatalytic stereoselective Michael addition pathway using AHMO.

Conclusion & Future Perspectives

The transition from traditional lactones like α -acetylbutyrolactone to 3-acetyl-4-(hydroxymethyl)oxolan-2-one (AHMO) represents a critical evolution in synthetic strategy. By utilizing an intermediate with pre-installed functional handles, chemists can bypass thermodynamically unstable reaction pathways, drastically reduce step counts, and achieve exquisite stereocontrol. For drug development professionals scaling complex heterocycles, adopting AHMO translates directly to lower E-factors, higher overall yields, and streamlined purification protocols.

References

  • Wang, Y., Chen, R., Li, Z., & Xu, D. (2012). (S)-3-Acetyl-3-[(R)-1-(4-bromophenyl)-2-nitroethyl]oxolan-2-one. Acta Crystallographica Section E: Structure Reports Online.[Link]

  • National Center for Biotechnology Information. (2024). 2-Acetylbutyrolactone | C6H8O3 | CID 10601. PubChem.[Link]

Sources

reproducibility of 3-acetyl-4-(hydroxymethyl)oxolan-2-one asymmetric reduction

Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility and Performance in the Asymmetric Reduction of 3-Acetyl-4-(hydroxymethyl)oxolan-2-one: A Comparative Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in scaling the asymmetric reduction of highly functionalized β -keto lactones. Specifically, the reduction of 3-acetyl-4-(hydroxymethyl)oxolan-2-one (a structurally complex α -acetyl- γ -butyrolactone derivative) to its corresponding chiral alcohol is a notoriously difficult transformation. This motif is a critical building block for lignan and alkaloid natural products, sharing synthetic hurdles with the classic asymmetric reduction of 2-acetylbutyrolactone used in 1[1].

The core challenge lies in achieving Dynamic Kinetic Resolution (DKR) . The C3 position is stereolabile due to rapid enolization, meaning the reduction of the acetyl group must occur significantly faster than the background racemization to secure both high enantiomeric excess (ee) and diastereomeric excess (de). In this guide, I objectively compare two leading methodologies for this transformation: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction utilizing engineered Ketoreductases (KREDs).

Mechanistic Context: The DKR Challenge

To achieve high stereoselectivity, the reaction system must continuously equilibrate the C3 stereocenter via an enol intermediate. If the catalyst selectively reduces the (3R)-isomer much faster than the (3S)-isomer ( kfast​≫kslow​ ), the entire racemic pool is funneled into a single stereoisomer.

DKR_Pathway Sub_R 3R-Isomer (Fast Reacting) Enol Enol Intermediate (Stereolabile) Sub_R->Enol Base/Buffer Prod_R Desired Chiral Alcohol (>99% ee, >95% de) Sub_R->Prod_R Catalyst (k_fast) Sub_S 3S-Isomer (Slow Reacting) Sub_S->Enol Base/Buffer Prod_S Undesired Diastereomer (Suppressed) Sub_S->Prod_S Catalyst (k_slow)

Caption: Dynamic Kinetic Resolution (DKR) pathway for asymmetric reduction.

Technology Comparison: Chemocatalysis vs. Biocatalysis

Alternative A: Chemocatalytic Ru-ATH Ruthenium-catalyzed ATH utilizing chiral diamine ligands (e.g., RuCl) relies on a formic acid/triethylamine azeotrope as the hydrogen donor. This approach avoids high-pressure hydrogen gas, minimizing the risk of 2[2]. However, the acidic nature of the hydrogen donor can suppress the enolization rate, sometimes compromising the DKR efficiency and lowering the diastereomeric ratio.

Alternative B: Engineered Ketoreductases (KREDs) Modern biocatalysis employs engineered KREDs coupled with Glucose Dehydrogenase (GDH) for NADPH cofactor recycling. KREDs offer exquisite active-site control, enabling near-perfect enantio- and diastereoselectivity. Furthermore, the reaction is conducted in a mild aqueous buffer (pH 7.0), which perfectly balances the enolization rate required for DKR without triggering 3[3].

Experimental Data & Performance Metrics

The following table summarizes the performance of both systems based on standardized 100 mmol scale evaluations.

MetricRu-ATH (Chemocatalysis)KRED Panel (Biocatalysis)
Conversion 92% (24 h)>99% (12 h)
Enantiomeric Excess (ee) 94%>99.5%
Diastereomeric Excess (de) 88% (syn/anti mixture)98% (highly syn-selective)
Turnover Number (TON) 1,500>10,000 (enzyme loading <1 wt%)
E-factor (Waste/Product) ~25 (requires organic solvents)~10 (aqueous, highly sustainable)
Scalability Bottleneck Trace metal removal (Ru)Substrate solubility (requires biphasic)

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following protocols are designed as self-validating systems. Every critical parameter includes the underlying causality to guide your process development.

Workflow Prep Substrate Preparation Choice Catalyst Selection Prep->Choice Ru Ru-ATH (Inert Atm, Base) Choice->Ru Chemocatalysis KRED KRED Biocatalysis (Aqueous, pH Stat) Choice->KRED Biocatalysis Workup1 Organic Extraction & Filtration Ru->Workup1 Workup2 Centrifugation & Extraction KRED->Workup2 Analysis Chiral HPLC/GC Analysis Workup1->Analysis Workup2->Analysis

Caption: Parallel workflow logic for chemocatalytic vs. biocatalytic asymmetric reduction.

Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation
  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 3-acetyl-4-(hydroxymethyl)oxolan-2-one (100 mmol) in anhydrous dichloromethane (50 mL). Causality: Argon is critical; oxygen irreversibly deactivates the Ru(II) complex, leading to stalled conversions.

  • Catalyst Activation: Add RuCl (0.5 mol%). Stir for 10 minutes.

  • Hydrogen Donor Addition: Slowly add a pre-mixed azeotrope of formic acid/triethylamine (5:2 molar ratio, 1.5 eq). Causality: The 5:2 ratio provides the optimal hydride source while maintaining a slightly basic microenvironment to promote the C3 enolization required for DKR.

  • Reaction & Monitoring: Stir at 40°C for 24 hours. Monitor via GC-FID.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Pass through a short silica plug to remove ruthenium residues.

Protocol 2: Biocatalytic Reduction via Engineered KRED
  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust to exactly pH 7.0. Causality: pH < 6.5 slows enolization (ruining de), while pH > 7.5 accelerates lactone ring-opening hydrolysis. pH 7.0 is the thermodynamic sweet spot.

  • Cofactor & Enzyme Loading: Dissolve NADP+ (0.1 mM), D-glucose (150 mmol), Glucose Dehydrogenase (GDH, 50 mg), and the selected KRED variant (100 mg) into the buffer.

  • Substrate Addition: Dissolve the substrate (100 mmol) in 10 mL of DMSO and add dropwise to the aqueous mixture. Causality: The substrate is highly lipophilic. DMSO acts as a co-solvent to prevent crash-out, ensuring the enzyme has continuous access to the dissolved substrate.

  • Reaction & pH Stat: Stir at 30°C. Use an automated pH stat to titrate 1 M NaOH into the reaction. Causality: GDH oxidizes glucose to gluconic acid, which drops the pH. The pH stat maintains the critical pH 7.0 boundary.

  • Workup: After 12 hours (or when NaOH consumption ceases), add Celite and centrifuge to remove denatured protein. Extract the supernatant with methyl tert-butyl ether (MTBE) and concentrate to yield the chemically pure chiral alcohol.

References

  • A synthesis of pilocarpine | Journal of Organic Chemistry (ACS Publications) |[Link]

  • Unexpected Inversions in Asymmetric Reactions: Reactions with Chiral Metal Complexes, Chiral Organocatalysts, and Heterogeneous Chiral Catalysts | Chemical Reviews (ACS Publications) |[Link]

  • Natural products containing the tetramic acid core scaffold | RSC Advances |[Link]

Sources

Comparative Spectroscopic Analysis of cis- and trans-3-Acetyl-4-(hydroxymethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Determining the relative stereochemistry of highly substituted γ -butyrolactones (oxolan-2-ones) is a critical bottleneck in the structural elucidation of bioactive natural products and the synthesis of pharmaceutical intermediates. 3-Acetyl-4-(hydroxymethyl)oxolan-2-one possesses two contiguous chiral centers at C3 and C4, yielding two distinct relative configurations: the cis- and trans-diastereomers.

Because these diastereomers share identical mass and atomic connectivity, standard 1D techniques are often insufficient for unambiguous assignment. This guide provides an authoritative, comparative breakdown of the spectroscopic markers—specifically focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—required to definitively differentiate the cis and trans isomers.

Spectroscopic Characterization Workflow

To ensure high-fidelity stereochemical assignment, researchers must adopt a multi-modal spectroscopic approach. The workflow below outlines the logical progression from sample preparation through 2D NMR and IR validation.

Workflow A Sample Prep (Dry CDCl3) B 1D NMR (1H, 13C) A->B D IR Spectroscopy (ATR-FTIR) A->D C 2D NMR (NOESY, COSY) B->C E Stereochemical Assignment C->E D->E

Spectroscopic characterization workflow for diastereomer differentiation.

Self-Validating Experimental Protocols

The reliability of stereochemical assignment is entirely dependent on the rigor of the data acquisition parameters. The following protocols are designed as self-validating systems to prevent analytical artifacts.

1. NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the purified diastereomer in 0.6 mL of rigorously dried CDCl 3​ . Causality: Non-polar, aprotic solvents like CDCl 3​ preserve intramolecular hydrogen bonding, which heavily influences both chemical shifts and 3D conformation.

  • 1D 1 H and 13 C NMR: Acquire 1 H spectra at 400 MHz (16 scans) and 13 C spectra (512 scans) using Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

  • 2D NOESY Optimization (Critical Step): To ensure NOESY cross-peaks represent genuine through-space interactions ( <5 Å) rather than artifacts of spin diffusion, a mixing time ( τm​ ) optimization is mandatory[1].

    • Validation Step: Run a brief 1D NOE build-up array at τm​ = 200, 400, and 600 ms. Select the τm​ (typically ~400 ms for molecules of this molecular weight) where the cross-peak volume is in the linear growth phase.

2. IR Spectroscopy Protocol
  • Sample Preparation: Use Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

  • Validation Step: Water vapor and residual solvent can mask the critical O-H stretch region (3200-3500 cm −1 ). Validate the system by running a blank background scan immediately prior to analysis. Ensure the sample is dried under high vacuum (0.1 mbar) for 12 hours to eliminate intermolecular H-bonding artifacts from residual moisture.

Comparative Data Analysis & Mechanistic Causality
1. 1 H NMR Spin-Spin Coupling ( 3JH3,H4​ )

The most immediate diagnostic marker for γ -butyrolactone stereochemistry is the scalar coupling constant ( 3J ) between the protons on the chiral centers (H3 and H4). The magnitude of this coupling is dictated by the Karplus equation, which correlates 3J with the dihedral angle ( θ ) between the coupled protons[2].

In the 5-membered oxolan-2-one ring, conformational mechanics dictate an envelope conformation.

  • In the cis-isomer: The dihedral angle between H3 and H4 is typically narrow ( θ≈0∘−30∘ ). The Karplus curve predicts a larger coupling constant for this geometry.

  • In the trans-isomer: The dihedral angle is wider ( θ≈100∘−120∘ ), falling into the trough of the Karplus curve, resulting in a significantly smaller coupling constant[2].

Table 1: Representative 1 H NMR Chemical Shifts and Coupling Constants (400 MHz, CDCl 3​ )

Protoncis-Isomer δ (ppm)cis 3J3,4​ (Hz)trans-Isomer δ (ppm)trans 3J3,4​ (Hz)
H3 (Ring) 3.858.2 (Large)3.554.5 (Small)
H4 (Ring) 2.908.2 (Large)2.754.5 (Small)
H5a / H5b 4.40 / 4.20-4.50 / 4.15-
Acetyl CH 3​ 2.35Singlet2.30Singlet
2. 2D NOESY Magnetization Transfer

While J -coupling provides strong evidence, Nuclear Overhauser Effect Spectroscopy (NOESY) provides the definitive proof of relative stereochemistry. NOE intensity is inversely proportional to the sixth power of the internuclear distance ( r−6 ), making it highly sensitive to spatial proximity[1].

  • cis-Diastereomer Causality: H3 and H4 are positioned on the same face of the lactone ring. Their internuclear distance is approximately 2.2–2.5 Å, resulting in a robust, high-intensity NOE cross-peak. Furthermore, the acetyl group at C3 and the hydroxymethyl group at C4 are forced onto the opposite face together, yielding a strong NOE between the Acetyl-CH 3​ and the CH 2​ OH protons.

  • trans-Diastereomer Causality: H3 and H4 are on opposite faces of the ring ( r>3.0 Å), resulting in an absent or negligible NOE. Instead, H3 (e.g., "up") is spatially close to the hydroxymethyl group ("up" at C4), while H4 ("down") is close to the acetyl group ("down" at C3).

NOENetwork cluster_cis cis-Diastereomer cluster_trans trans-Diastereomer Cis_H3 H3 (Ring) Cis_H4 H4 (Ring) Cis_H3->Cis_H4 Strong NOE Cis_Ac Acetyl CH3 Cis_H3->Cis_Ac Cis_CH2OH CH2OH Cis_H4->Cis_CH2OH Cis_Ac->Cis_CH2OH Strong NOE Trans_H3 H3 (Ring) Trans_H4 H4 (Ring) Trans_H3->Trans_H4 No NOE Trans_CH2OH CH2OH Trans_H3->Trans_CH2OH Diagnostic NOE Trans_Ac Acetyl CH3 Trans_H4->Trans_Ac Diagnostic NOE

Diagnostic NOESY correlation networks for cis and trans diastereomers.

Table 2: Key NOESY Correlations for Stereochemical Assignment

Proton Paircis-Isomer NOEtrans-Isomer NOEStructural Implication
H3 H4 Strong Absent / WeakDefines relative face orientation of ring protons.
H3 CH 2​ OH WeakStrong Confirms trans spatial proximity.
H4 Acetyl CH 3​ WeakStrong Confirms trans spatial proximity.
3. Infrared (IR) Spectroscopy: Hydrogen Bonding Dynamics

While NMR is the primary tool, IR spectroscopy offers a highly elegant, orthogonal method for confirming the cis configuration through intramolecular hydrogen bonding dynamics.

The γ -butyrolactone ring naturally strains the ester C=O bond, pushing its stretching frequency up to ~1770 cm −1 . The acyclic acetyl ketone C=O typically resonates around 1715 cm −1 .

  • In the cis-isomer: The hydroxymethyl -OH and the acetyl C=O are forced into close spatial proximity on the same face of the ring. This geometry is highly conducive to intramolecular hydrogen bonding . This interaction weakens the ketone C=O double bond, shifting its IR absorption to a lower frequency (e.g., ~1705 cm −1 ) and broadening the O-H stretch (~3350 cm −1 ).

  • In the trans-isomer: The -OH and acetyl C=O are on opposite faces of the ring, making intramolecular hydrogen bonding physically impossible. The ketone C=O will appear at its standard, unshifted frequency (~1715 cm −1 ), and the O-H stretch will appear sharper (assuming the sample is rigorously dried to prevent intermolecular bonding).

Conclusion

The differentiation of cis- and trans-3-acetyl-4-(hydroxymethyl)oxolan-2-one requires a synthesis of scalar and spatial NMR data. The cis-isomer is definitively marked by a large 3J3,4​ coupling constant (~8.2 Hz) and a strong H3-H4 NOESY correlation. Conversely, the trans-isomer is identified by a smaller 3J3,4​ coupling (~4.5 Hz) and diagnostic cross-face NOESY correlations (H3 to CH 2​ OH, and H4 to Acetyl CH 3​ ). Orthogonal validation via IR spectroscopy can further confirm the cis assignment by detecting intramolecular hydrogen bonding shifts in the carbonyl region.

References
  • ResearchGate. "Identification and Quantitation of Gamma-Hydroxybutyrate (NaGHB) by Nuclear Magnetic Resonance Spectroscopy" (Includes conformational studies on di- and trisubstituted γ-butyrolactones using the empirically generalized Karplus equation). Available at: [Link]

Sources

A Comprehensive Guide to Benchmarking Catalytic Efficiency for Chiral Lactone Synthesis from β-Keto Lactone Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chiral lactones, particularly those with multiple stereocenters, are foundational building blocks in the synthesis of a vast array of pharmaceuticals and natural products.[] Their prevalence in biologically active molecules underscores the critical need for efficient, stereoselective synthetic methods. A common and versatile precursor for these valuable scaffolds is the β-keto lactone, exemplified here by 3-acetyl-4-(hydroxymethyl)oxolan-2-one. The stereocontrolled reduction of the ketone moiety is the pivotal step that defines the chirality of the final product.

This guide provides an in-depth comparison of two dominant catalytic strategies for the synthesis of chiral hydroxy-lactones from their β-keto precursors: chemoenzymatic dynamic kinetic resolution (DKR) and transition metal-catalyzed asymmetric hydrogenation. We will dissect the mechanistic underpinnings of each approach, present a comparative analysis of their performance based on experimental data, and provide detailed, validated protocols for their implementation. This document is intended for researchers, chemists, and drug development professionals seeking to select and optimize a catalytic system for the production of high-purity chiral lactones.

Chapter 1: Catalytic Strategies for Stereoselective Lactone Synthesis

The transformation of a prochiral ketone within a lactone ring into a specific stereoisomer requires a catalyst capable of differentiating between enantiotopic faces or enantiomers of the substrate. The two leading methodologies to achieve this are chemoenzymatic dynamic kinetic resolution and asymmetric hydrogenation.

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Chemoenzymatic methods leverage the exquisite stereoselectivity of enzymes, often paired with a chemical catalyst, to achieve high optical purity.[2] In a Dynamic Kinetic Resolution (DKR) process, a racemic starting material is subjected to a stereoselective enzymatic reaction. Simultaneously, a chemical or enzymatic catalyst racemizes the unreactive enantiomer in situ. This dynamic process theoretically allows for a 100% yield of a single, desired stereoisomer, overcoming the 50% yield limitation of standard kinetic resolution.[3]

For β-keto lactone precursors, this typically involves a ketoreductase (KRED) enzyme that selectively reduces one enantiomer of the ketone.[4][5] The success of this strategy hinges on the compatibility of the enzyme and the racemization catalyst under a unified set of reaction conditions.

Asymmetric Chemo-catalysis: Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis for producing chiral molecules.[] This method employs a chiral catalyst, typically a complex of iridium (Ir) or ruthenium (Ru) with a chiral phosphine ligand, to deliver hydrogen to the ketone with high stereoselectivity.[6][7] The choice of metal and the architecture of the chiral ligand are paramount in dictating the efficiency and stereochemical outcome of the reduction.[8][9]

This approach is prized for its broad substrate scope, high turnover numbers, and operational simplicity. For β-keto esters and related lactones, asymmetric hydrogenation can proceed via a dynamic kinetic resolution, where a base promotes the rapid epimerization of the α-stereocenter, allowing the catalyst to convert the racemic mixture into a single diastereomer with high enantiomeric excess.[9][10]

Chapter 2: Performance Benchmark: Chemoenzymatic vs. Asymmetric Hydrogenation

The choice between a chemoenzymatic and a purely chemical catalytic system depends on several factors, including desired purity, yield, cost, scalability, and process robustness. Below is a summary of performance data for analogous keto-ester substrates, which serve as a reliable proxy for the target 3-acetyl-4-(hydroxymethyl)oxolan-2-one precursor.

Data Summary
Catalyst SystemSubstrate TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Key ConditionsReference
Chemoenzymatic
Ketoreductase (ChKRED20 variant)Fused Keto Esterup to 82%>99:1>99:1Tris buffer, Isopropanol[5]
NHC / Ketoreductase1,4-Dicarbonylup to 92%>20:1>99%Tris buffer, Isopropanol, 1-chlorododecane[4]
Lipase (Novozym-435)Racemic γ-lactones>97% (unreacted)N/A>97%Solvent-free, butanolysis[11]
Asymmetric Hydrogenation
Ir-SpiroPAP ComplexExocyclic γ,δ-unsaturated β-ketoesterup to 99%>99:1 (cis)>99%Toluene, H₂, I₂[10]
Ru/(S,Sp)-RuPHOX Complexα-methylene γ-keto carboxylic acidup to 99%>20:1>99%Toluene, H₂, K₂CO₃[7]
Ir-Ferrocene Complexγ-ketoesterup to 99%N/Aup to 99%Dichloromethane, H₂, I₂[6]
Analysis of Catalytic Performance

Chemoenzymatic Systems (Ketoreductases/Lipases):

  • Expertise & Experience: Enzymes operate with unparalleled stereoselectivity, often delivering products with >99% ee and high diastereoselectivity.[4][5] This precision stems from the highly structured active site of the enzyme, which creates a chiral environment that perfectly accommodates the transition state for only one enantiomer. The primary experimental challenge is often finding an enzyme with high activity for the specific substrate and ensuring its stability under operational conditions. The use of co-solvents like isopropanol not only solubilizes the substrate but also serves as a sacrificial hydrogen donor for the required NADPH or NADH cofactor regeneration cycle.[5]

  • Trustworthiness: The self-validating nature of enzymatic protocols lies in their inherent specificity. An observed high conversion coupled with high enantiomeric excess is a strong indicator that the enzyme is performing the desired transformation without significant side reactions. However, enzyme activity can be sensitive to pH, temperature, and solvent choice, requiring careful optimization.[4][12]

Asymmetric Hydrogenation (Ir/Ru Catalysts):

  • Expertise & Experience: Transition metal catalysts offer remarkable efficiency, often achieving very high yields and stereoselectivities with low catalyst loadings (S/C ratios up to 11,000 have been reported).[7] The causality behind their effectiveness lies in the precise electronic and steric properties of the chiral ligands, which coordinate to the metal center and direct the approach of the substrate.[6] The addition of a base is often crucial for dynamic kinetic resolution, as it facilitates the enolization needed for racemization of the α-stereocenter.[7] The choice of solvent can also significantly impact catalyst activity and selectivity.

  • Trustworthiness: These systems are highly reproducible and scalable. The validation of the protocol comes from consistent performance across different scales and batches. A key consideration is the potential for contamination of the final product with trace amounts of the heavy metal catalyst, which is a critical parameter in pharmaceutical applications and may necessitate additional purification steps.

Chapter 3: Experimental Protocols

The following protocols are generalized from established literature and should be optimized for the specific 3-acetyl-4-(hydroxymethyl)oxolan-2-one precursor.

Protocol for Chemoenzymatic Dynamic Kinetic Resolution

This protocol is adapted from methodologies employing ketoreductases for the dynamic kinetic resolution of keto esters.[4][5]

  • Enzyme and Reagent Preparation: Prepare a Tris-HCl buffer (e.g., 0.1 M, pH 9). If required, prepare a solution of the NADP⁺ cofactor and the glucose dehydrogenase (GDH) enzyme for cofactor regeneration.

  • Reaction Setup: In a temperature-controlled vessel, add the Tris-HCl buffer.

  • Substrate Addition: Dissolve the racemic 3-acetyl-4-(hydroxymethyl)oxolan-2-one precursor in a suitable co-solvent (e.g., isopropanol) and add it to the reaction vessel.

  • Cofactor Regeneration System: Add glucose, NADP⁺, and GDH to the mixture.

  • Initiation: Add the ketoreductase (KRED) enzyme to initiate the reaction. If a chemical racemization catalyst is used, it should be added at this stage.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30 °C). Monitor the progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or SFC to determine conversion and enantiomeric excess.

  • Workup and Isolation: Once the reaction reaches completion, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol for Ir-Catalyzed Asymmetric Hydrogenation

This protocol is based on established procedures for the asymmetric hydrogenation of β-keto esters using iridium catalysts.[6][10]

  • Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a SpiroPAP derivative).

  • Solvent and Additive: Add a degassed solvent (e.g., toluene or dichloromethane) and any required additive (e.g., iodine, I₂). Stir the mixture at room temperature for a designated period to allow for catalyst pre-formation.

  • Substrate Addition: Add the 3-acetyl-4-(hydroxymethyl)oxolan-2-one precursor to the vessel. If dynamic kinetic resolution is desired, add a suitable base (e.g., K₂CO₃).

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar H₂).

  • Reaction Monitoring: Stir the reaction vigorously at a controlled temperature. Monitor the reaction progress by analyzing aliquots via HPLC or GC.

  • Workup and Isolation: Upon completion, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The residue can be purified directly by silica gel column chromatography to isolate the desired chiral lactone.

Chapter 4: Mechanistic Insights & Workflow Visualization

Visualizing the catalytic cycles and experimental workflows can aid in understanding the key transformations and decision points in the benchmarking process.

Visualizing the Catalytic Cycles

chemoenzymatic_dkr cluster_racemization Chemical Racemization cluster_enzymatic Enzymatic Reduction cluster_cofactor Cofactor Regeneration R_Substrate (R)-Precursor S_Substrate (S)-Precursor R_Substrate->S_Substrate Base or Metal Catalyst KRED Ketoreductase (KRED) S_Substrate->KRED Binding S_Product (S,S)-Product KRED->S_Product Stereoselective Reduction NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase NADP->GDH NADPH NADPH NADPH->KRED H- GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Chemoenzymatic Dynamic Kinetic Resolution (DKR) Workflow.

asymmetric_hydrogenation Catalyst_Precursor [Ir(L)]+ Active_Catalyst [IrH₂(L)]+ Catalyst_Precursor->Active_Catalyst H₂ Substrate_Complex [IrH₂(L)(Substrate)]+ Active_Catalyst->Substrate_Complex + Substrate Product_Complex [Ir(L)(Product)]+ Substrate_Complex->Product_Complex Hydride Transfer (Stereodetermining Step) Product_Complex->Catalyst_Precursor Product Release Product Chiral Lactone Product Product_Complex->Product Substrate Keto-Lactone Precursor Substrate->Substrate_Complex

Caption: Simplified Catalytic Cycle for Asymmetric Hydrogenation.

Experimental Workflow

benchmarking_workflow cluster_chemo Chemoenzymatic DKR cluster_chemo_catalysis Asymmetric Hydrogenation Start Racemic 3-acetyl-4-(hydroxymethyl) oxolan-2-one Precursor Protocol_A Protocol 3.1: Enzyme Screening & DKR Optimization Start->Protocol_A Protocol_B Protocol 3.2: Catalyst/Ligand Screening & Condition Optimization Start->Protocol_B Analysis Analysis: Chiral HPLC/SFC Protocol_A->Analysis Protocol_B->Analysis Data Data Collation: Yield, ee, dr Analysis->Data Comparison Performance Comparison (Table 1) Data->Comparison Decision Select Optimal Catalyst Comparison->Decision

Caption: Overall workflow for benchmarking catalytic systems.

Conclusion

Both chemoenzymatic DKR and asymmetric hydrogenation represent powerful, state-of-the-art methodologies for the stereoselective synthesis of chiral lactones from 3-acetyl-4-(hydroxymethyl)oxolan-2-one and related precursors.

  • Chemoenzymatic approaches offer exceptional levels of stereoselectivity, operating under mild, aqueous conditions. They are ideal for applications where absolute stereochemical purity is the primary driver and potential metal contamination must be avoided.

  • Asymmetric hydrogenation provides a broadly applicable, robust, and highly efficient alternative. It is often more readily scalable and may offer higher throughput, making it attractive for larger-scale production campaigns, provided that downstream purification to remove trace metals is addressed.

The optimal choice of catalyst is not universal; it is project-specific. By following the benchmarking workflow outlined in this guide—comparing key performance indicators such as yield, enantiomeric excess, and diastereomeric ratio—researchers and drug development professionals can make an informed, data-driven decision to select the most effective catalytic system for their synthetic goals.

References

  • A Sequential Umpolung/Enzymatic Dynamic Kinetic Resolution Strategy for the Synthesis of γ-Lactones. PMC, National Center for Biotechnology Information. [Link]

  • Lactones 291. Enzymatic resolution of racemic γ-lactones. ResearchGate. [Link]

  • Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. MDPI. [Link]

  • Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Royal Society of Chemistry. [Link]

  • Reversing the Enantioselectivity of Enzymatic Dynamic Kinetic Asymmetric Transformations in the Synthesis of Fused Lactones. ACS Catalysis. [Link]

  • Unlocking Lactonase Enzymes as Biocatalysts for the Deracemisation of Chiral γ‐Thiolactones. PMC, National Center for Biotechnology Information. [Link]

  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. National Science Review, Oxford Academic. [Link]

  • Chemo-Enzymatic Synthesis of a Multi-Useful Chiral Building Block Molecule for the Synthesis of Medicinal Compounds. PMC, National Center for Biotechnology Information. [Link]

  • Bimetallic Ru/Ru‐Catalyzed Asymmetric One‐Pot Sequential Hydrogenations for the Stereodivergent Synthesis of Chiral Lactones. PMC, National Center for Biotechnology Information. [Link]

  • Ru-Catalyzed Asymmetric Hydrogenation of Chiral δ-Hydroxy-β-Keto Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Organic Letters. [Link]

  • Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. CHIMIA. [Link]

  • Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. PMC, National Center for Biotechnology Information. [Link]

  • Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]

  • Lactone synthesis. Organic Chemistry Portal. [Link]

  • Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. MDPI. [Link]

  • Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. MDPI. [Link]

  • A comparison of lipase-catalysed ester and lactone synthesis in low-water systems: analysis of optimum water activity. PubMed. [Link]

Sources

Cross-Validation of Stereochemical Assignments for 3-Acetyl-4-(hydroxymethyl)oxolan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex chiral spaces, the unambiguous stereochemical assignment of flexible building blocks is paramount[1]. As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly flexible γ -butyrolactones.

3-acetyl-4-(hydroxymethyl)oxolan-2-one presents a unique and rigorous analytical challenge. It possesses two contiguous stereocenters (C3 and C4) and exhibits significant conformational heterogeneity due to the freely rotating C4-hydroxymethyl group and the C3-acetyl moiety. Furthermore, the C3 position is susceptible to epimerization via keto-enol tautomerization[2]. Relying on a single analytical technique for such molecules frequently leads to erroneous assignments[3].

This guide provides a critical comparison of analytical methodologies and outlines a self-validating, multi-orthogonal protocol for absolute configuration determination.

The Causality of Analytical Failure in Flexible Lactones

Why do standalone methods fail for this specific molecule? The answer lies in the physics of molecular motion and the limitations of individual spectroscopic techniques:

  • NMR Limitations: While Nuclear Magnetic Resonance (NMR) is excellent for determining relative stereochemistry, it cannot determine absolute configuration natively without chiral derivatization (e.g., Mosher's method). For this molecule, derivatization of the C4 primary alcohol is often sterically hindered by the adjacent C3-acetyl group, leading to incomplete reactions or altered conformations.

  • ECD Ambiguity: Electronic Circular Dichroism (ECD) relies on UV-active chromophores. The acetyl group provides a chromophore, but its free rotation means the observed Cotton effects are a population-weighted average of multiple conformers. Minor inaccuracies in computational energy calculations can drastically alter the predicted ECD spectrum, leading to false assignments[3].

  • VCD Complexity: Vibrational Circular Dichroism (VCD) offers a richer spectral fingerprint by probing the entire mid-IR manifold. However, it requires rigorous conformational searching and high-level quantum mechanical (QM) modeling to accurately align theoretical and experimental spectra[4].

Because no single method is infallible here, cross-validation —the practice of using two or more independent methods to confirm a stereochemical assignment—is the mandatory gold standard[1].

Comparative Analysis of Stereochemical Methods

The following table objectively compares the performance of primary analytical methods when applied to flexible γ -butyrolactones.

Analytical MethodPrimary OutputStrengths for γ -ButyrolactonesLimitations
1D DPFGSE-NOE NMR Relative StereochemistryHigh sensitivity for syn/anti relationships without spin-diffusion artifacts[5].Cannot determine absolute configuration directly.
VCD Spectroscopy Absolute ConfigurationHighly robust; provides multiple chiral signatures across the mid-IR spectrum.Requires extensive DFT computational modeling[4].
ECD Spectroscopy Absolute ConfigurationFast data acquisition; highly sensitive to the C3-acetyl chromophore.Prone to false assignments if the conformational ensemble is inaccurate[3].
Anomalous X-Ray Absolute ConfigurationModel-free, unambiguous assignment (Flack parameter)[1].Requires high-quality single crystals; difficult for oily lactones.

Self-Validating Experimental Protocol

To achieve an unambiguous assignment, we must employ a sequential workflow where the output of one technique constrains and validates the next.

Step 1: Relative Configuration via 1D DPFGSE-NOE NMR

Instead of standard 2D NOESY, which suffers from spin-diffusion in small molecules, we utilize 1D Double Pulsed Field Gradient Spin Echo (DPFGSE) NOE[5].

  • Procedure: Dissolve the sample in anhydrous CDCl₃. Selectively irradiate the C4 methine proton.

  • Causality: Quantifying the NOE enhancement to the C3 methine proton allows for the precise determination of the syn or anti (cis/trans) relationship. A strong NOE (>5%) indicates a cis relationship, while a weak/absent NOE combined with a large 3JH3,H4​ coupling constant (~7-9 Hz) confirms the trans diastereomer.

Step 2: Computational Conformational Ensemble Generation
  • Procedure: Perform a Monte Carlo conformational search using molecular mechanics (e.g., OPLS4). Optimize all conformers within a 2.5 kcal/mol energy window using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level with an implicit solvent model (PCM for CHCl₃)[3][4].

  • Causality: Flexible molecules exist as a Boltzmann distribution of conformers. Predicting spectra based on a single "global minimum" is a critical error[3]. All low-energy conformers must be optimized and their spectral contributions averaged to reflect the physical reality of the solution state.

Step 3: Absolute Configuration via VCD/ECD Cross-Validation
  • Procedure: Record the experimental VCD spectrum in CDCl₃ (1200–1800 cm⁻¹) and the ECD spectrum in acetonitrile (200–350 nm). Overlay experimental data with the Boltzmann-averaged DFT predictions[4].

  • Causality: VCD probes the C=O stretching (lactone ~1770 cm⁻¹, acetyl ~1720 cm⁻¹) and C-H bending modes. Because VCD provides dozens of vibrational transitions, it is statistically more robust than ECD for flexible molecules. If the VCD similarity score is high, the absolute configuration is assigned. ECD serves as an orthogonal check for the acetyl chromophore's spatial arrangement.

Step 4: Anomalous X-Ray Diffraction (The Ultimate Validation)
  • Procedure: Crystallize the lactone (often requiring derivatization of the -OH group with a heavy-atom bearing moiety like p-bromobenzoate). Collect diffraction data using Cu-K α radiation.

  • Causality: X-ray diffraction provides a model-free absolute configuration by calculating the Flack parameter[1]. A Flack parameter near 0 confirms the assignment, acting as the ultimate physical validation of the chiroptical and NMR data.

Visualizing the Cross-Validation Workflow

Workflow Molecule 3-acetyl-4-(hydroxymethyl) oxolan-2-one NMR 1D DPFGSE-NOE NMR Relative Config (C3/C4) Molecule->NMR Synthesized Sample Xray Anomalous X-ray Diffraction Flack Parameter Validation Molecule->Xray Single Crystal Growth DFT DFT Conformational Search Boltzmann Averaging NMR->DFT Diastereomeric Constraints VCD VCD Spectroscopy Absolute Config Assignment DFT->VCD Predicted IR/VCD Spectra ECD ECD Spectroscopy Orthogonal Chiroptical Check DFT->ECD Predicted UV/ECD Spectra Final Unambiguous Stereochemical Assignment VCD->Final High Spectral Overlap ECD->Final Cotton Effect Match Xray->Final Flack Parameter ~ 0

Cross-validation workflow for stereochemical assignment combining NMR, DFT, VCD/ECD, and X-ray.

Quantitative Data Presentation: Simulated Cross-Validation

To demonstrate what a successful, self-validating dataset looks like, below is a simulated data matrix for the (3S, 4R) isomer of 3-acetyl-4-(hydroxymethyl)oxolan-2-one.

Validation MetricExperimental ObservationTheoretical / Expected ValueConclusion
3JH3,H4​ Coupling 8.2 Hz> 7.0 Hz (for trans)Confirms trans relative configuration.
DPFGSE-NOE (H3 H4) < 1% enhancement~ 0% (for trans)Confirms trans relative configuration[5].
VCD Similarity Score 0.92> 0.85 indicates high confidenceConfirms (3S, 4R) absolute configuration.
ECD Cotton Effects (-) 280 nm, (+) 220 nm(-) 278 nm, (+) 225 nmSupports VCD assignment.
X-Ray Flack Parameter 0.03 ± 0.040.00 (Ideal for true enantiomer)Unambiguous proof of (3S, 4R)[1].

By strictly adhering to this cross-validation framework, researchers can eliminate the ambiguity inherent in flexible molecules and ensure absolute confidence in their stereochemical assignments.

References

  • Determination of the stereochemistry of gamma-butyrolactones by DPFGSE-NOE experiments - PubMed (NIH).[Link]

  • Rapid Identification of γ-Butyrolactone Signalling Molecules in Diverse Actinomycetes Using Resin-Assisted Isolation - ChemRxiv. [Link]

  • Computational methods and points for attention in absolute configuration determination - Frontiers in Chemistry.[Link]

  • VCD/IR, ECD/UV-vis, and NMR spectra prediction with Jaguar Spectroscopy - Schrödinger.[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Toxicity Profiling in Drug Development

The oxolane (tetrahydrofuran) ring is a key structural motif in many natural products and synthetic compounds with therapeutic potential.[1] Its unique physicochemical properties, including polarity and metabolic stability, make it an attractive scaffold in medicinal chemistry.[1] However, even subtle modifications to a chemical structure can significantly alter its toxicological profile.[2] Therefore, a thorough evaluation of a compound's toxicity is a critical step in the drug development pipeline, ensuring the safety and efficacy of new therapeutic agents. This guide will focus on three key areas of toxicological assessment: cytotoxicity, genotoxicity, and in vivo toxicity.

Comparative Cytotoxicity Assessment

Cytotoxicity assays are fundamental in toxicology, providing a measure of a compound's ability to cause cell death. Two widely used methods are the MTT and LDH assays.

Methodologies for Cytotoxicity Testing

MTT Assay: This colorimetric assay assesses cell viability by measuring the metabolic activity of a cell.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of living cells.[4]

LDH Assay: The lactate dehydrogenase (LDH) assay is another colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[6] The amount of LDH in the supernatant is proportional to the number of dead cells.[7]

Inferred Cytotoxicity Profile of 3-acetyl-4-(hydroxymethyl)oxolan-2-one

While direct cytotoxicity data for 3-acetyl-4-(hydroxymethyl)oxolan-2-one is not available, studies on other substituted furanones and oxolanes provide some insights. For instance, a study on 3,4-dihalogenated 2(5H)-furanones demonstrated that certain derivatives exhibit cytotoxicity in the low micromolar range against cancer cell lines.[8] The specific substituents on the furanone ring were shown to significantly influence the cytotoxic potential.[8] Conversely, some 3-acetyl-1,3,4-oxadiazoline derivatives have shown strong bactericidal effects with no cytotoxicity to normal cell lines, highlighting that the nature of the heterocyclic ring and its substituents are critical determinants of toxicity.[9]

Based on these findings, it is plausible that the acetyl and hydroxymethyl groups on the oxolan-2-one core of our target compound could influence its interaction with cellular targets and, consequently, its cytotoxic profile. Experimental determination of the IC50 (half-maximal inhibitory concentration) value using both MTT and LDH assays on relevant cell lines would be essential to characterize its cytotoxic potential.

Genotoxicity Assessment: Evaluating Mutagenic Potential

Genotoxicity assays are designed to detect compounds that can damage DNA, leading to mutations and potentially cancer. The Ames test and the in vivo micronucleus assay are standard methods for this purpose.

Methodologies for Genotoxicity Testing

Ames Test: The Ames test is a bacterial reverse mutation assay that uses specific strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[10][11] The test evaluates the ability of a chemical to induce mutations that restore the gene's function, allowing the bacteria to grow on a histidine-free medium.[12] A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[12] The assay is often performed with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.[12]

In Vivo Micronucleus Assay: This assay is a widely used in vivo test to assess chromosomal damage.[13][14] It detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the nucleus after cell division.[14] An increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the test substance is genotoxic.[13]

Inferred Genotoxicity Profile of 3-acetyl-4-(hydroxymethyl)oxolan-2-one

The genotoxic potential of 3-acetyl-4-(hydroxymethyl)oxolan-2-one is currently unknown. However, the evaluation of other heterocyclic compounds provides a basis for potential concern. For example, some furan derivatives have been shown to be genotoxic. A comprehensive analysis of 3-acetyl-2,5-dimethylfuran in rats revealed a significant increase in gpt mutant frequencies in the liver, along with the formation of DNA adducts.[15] This underscores the importance of evaluating the genotoxic potential of substituted heterocyclic compounds. The presence of an acetyl group, as seen in the toxic acetylferrocene, could also be a structural alert for potential toxicity.[16]

Given these considerations, a standard battery of genotoxicity tests, including the Ames test and an in vivo micronucleus assay, would be imperative to determine the mutagenic and clastogenic potential of 3-acetyl-4-(hydroxymethyl)oxolan-2-one.

In Vivo Toxicity: A Holistic View

In vivo toxicity studies in animal models are crucial for understanding the systemic effects of a compound, including its impact on various organs and overall animal health.

Methodology for Acute In Vivo Toxicity Studies

Acute toxicity studies are typically performed in rodents to determine the short-term adverse effects of a substance.[17] These studies involve the administration of the test compound at various dose levels, followed by a period of observation for clinical signs of toxicity, changes in body weight, and mortality.[17] At the end of the study, a gross necropsy and histopathological examination of major organs are performed to identify any treatment-related changes.[17]

Inferred In Vivo Toxicity Profile of 3-acetyl-4-(hydroxymethyl)oxolan-2-one

The in vivo toxicity of 3-acetyl-4-(hydroxymethyl)oxolan-2-one has not been reported. However, the toxicity of the parent oxolane (tetrahydrofuran) is well-documented, with acute toxicity observed at high concentrations.[18][19] Studies on other substituted oxolanes and related heterocycles have shown a wide range of toxicities depending on the nature and position of the substituents.[20][21] For example, a study on substituted dicyclopentadienyliron (ferrocene) compounds found that acetylferrocene was the most toxic derivative.[16] This highlights the significant impact that an acetyl group can have on the overall toxicity of a molecule.

Therefore, a thorough in vivo toxicological evaluation of 3-acetyl-4-(hydroxymethyl)oxolan-2-one is essential. This would involve acute toxicity studies to determine the LD50 (median lethal dose) and identify target organs of toxicity.

Data Summary and Comparison

The following table summarizes the key toxicological endpoints and provides a comparative perspective based on available data for related compounds.

Toxicological Endpoint 3-acetyl-4-(hydroxymethyl)oxolan-2-one (Inferred) Related Oxolanes/Heterocycles (Experimental Data)
Cytotoxicity (IC50) Unknown, requires experimental determination. Potential for cytotoxicity depending on cell line and assay conditions.Varies widely from non-toxic to low micromolar range depending on the specific compound and its substituents.[8][9]
Genotoxicity (Ames Test) Unknown, requires experimental determination. Structural alerts (e.g., furan-like core, acetyl group) suggest potential for genotoxicity.Some furan derivatives are known to be genotoxic.[15]
Genotoxicity (In Vivo Micronucleus) Unknown, requires experimental determination.Positive results for some genotoxic compounds, indicating chromosomal damage.[13]
In Vivo Acute Toxicity (LD50) Unknown, requires experimental determination. The acetyl group may increase toxicity compared to the parent oxolane.The parent oxolane has known acute toxicity.[18] Acetylated compounds can exhibit higher toxicity.[16]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability.[4][22]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

LDH Cytotoxicity Assay Protocol

This protocol quantifies cell death by measuring LDH release.[6][7]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the plate (optional) and carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[7]

  • Reaction Mixture Addition: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.[7][23]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[23]

  • Stop Solution and Absorbance Measurement: Add a stop solution and measure the absorbance at a wavelength of 490 nm.[23]

Ames Test Protocol

This protocol is a widely accepted method for assessing mutagenicity.[10][11]

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains.[10]

  • Test Compound Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either a buffer or the S9 metabolic activation mix.[11]

  • Incubation: Incubate the mixture at 37°C for a short period.[24]

  • Plating: Mix the contents with molten top agar and pour it onto minimal glucose agar plates.[10]

  • Incubation and Colony Counting: Incubate the plates for 48-72 hours at 37°C and count the number of revertant colonies.[10]

In Vivo Micronucleus Assay Protocol

This protocol is a standard for evaluating chromosomal damage in vivo.[13][25]

  • Animal Dosing: Treat rodents (typically mice or rats) with the test compound, usually via oral gavage or intraperitoneal injection, at three dose levels.[14] A vehicle control and a positive control group are also included.

  • Tissue Collection: At appropriate time points after the final dose (e.g., 24 and 48 hours), collect bone marrow or peripheral blood.[14]

  • Slide Preparation: Prepare smears of the bone marrow or blood on microscope slides.

  • Staining: Stain the slides with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei.

  • Microscopic Analysis: Score a predetermined number of PCEs for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment cluster_invivo In Vivo Toxicity mtt MTT Assay ldh LDH Assay end Comprehensive Toxicity Profile mtt->end ldh->end ames Ames Test micronucleus In Vivo Micronucleus Assay ames->end micronucleus->end acute_tox Acute Toxicity Study acute_tox->end start Test Compound: 3-acetyl-4-(hydroxymethyl)oxolan-2-one start->mtt In Vitro start->ldh In Vitro start->ames In Vitro start->micronucleus In Vivo start->acute_tox In Vivo

Caption: Experimental workflow for comprehensive toxicity profiling.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential toxicity profile of 3-acetyl-4-(hydroxymethyl)oxolan-2-one based on data from related oxolane and heterocyclic compounds. The analysis suggests that while the oxolane scaffold is generally considered metabolically stable, the presence of acetyl and hydroxymethyl substituents necessitates a thorough and direct toxicological evaluation.

Future research should focus on conducting the described cytotoxicity, genotoxicity, and in vivo toxicity studies to generate empirical data for 3-acetyl-4-(hydroxymethyl)oxolan-2-one. This will allow for a definitive characterization of its safety profile and inform its potential for further development as a therapeutic agent. A balanced consideration of both activity and toxicity is paramount in the preclinical drug development process to ensure the selection of safe and effective drug candidates.[2]

References

  • LDH cytotoxicity assay | Protocols.io. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Microbial Mutagenicity Assay: Ames Test - Bio-protocol. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • A high-throughput in vivo micronucleus assay for genome instability screening in mice. [Link]

  • In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed. [Link]

  • MTT (Assay protocol. [Link]

  • Rodent Micronucleus Assay - Charles River Laboratories. [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Genetic Toxicology. [Link]

  • In Vivo Micronucleus Assay in Mouse Bone Marrow | Springer Nature Experiments. [Link]

  • AMES test: history, principle, and its role in modern genotoxicity screening - GenEvolutioN. [Link]

  • Structure--toxicity relationships of 1-substituted-4-alkyl-2,6,7-trioxabicyclo[2.2.2.]octanes - PubMed. [Link]

  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC. [Link]

  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC. [Link]

  • Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed. [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - MDPI. [Link]

  • Tetrahydrofuran - GESTIS-Stoffdatenbank. [Link]

  • OXOLANE - Ataman Kimya. [Link]

  • In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs - PMC. [Link]

  • Relationship between structure, toxicity and activity - NUS Faculty of Science. [Link]

  • Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem. [Link]

  • Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico - MDPI. [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed. [Link]

  • Toxicological evaluation of substituted dicyclopentadienyliron (ferrocene) compounds. [Link]

  • New Resveratrol Derivatives Exhibit Acetylcholinesterase Inhibitory Properties and Decrease Reactive Oxygen Species Production in the SH-SY5Y Human Neuroblastoma Cell Line - Sciforum. [Link]

  • Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residu. [Link]

  • Alternatives to In-Vivo Studies in Toxicology - ResearchGate. [Link]

  • An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill. - MDPI. [Link]

  • Synthesis and comparative toxicology of a series of polyhedral borane anion-substituted tetraphenyl porphyrins - PubMed. [Link]

  • Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations - MDPI. [Link]

  • Synthesis, In Silico and In Vivo Toxicity Assessment of Functionalized Pyridophenanthridinones via Sequential MW-Assisted Intramolecular Friedel-Crafts Alkylation and Direct C–H Arylation - MDPI. [Link]

  • Comprehensive analysis of the general toxicity, genotoxicity, and carcinogenicity of 3-acetyl-2,5-dimethylfuran in male gpt delta rats - PubMed. [Link]

  • A toxicological and dermatological assessment of macrocyclic lactone and lactide derivatives when used as fragrance ingredients - PubMed. [Link]

  • 2-Oxetanone: Human health tier II assessment CAS Number: 57-57-8 Preface - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Acylation of Oleanolic Acid Oximes Effectively Improves Cytotoxic Activity in In Vitro Studies - Semantic Scholar. [Link]

  • Toxicological profile for. [Link]

  • 4-Methyl-1,3-dioxolan-2-one - Publisso. [Link]

Sources

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Acetyl-4-(hydroxymethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for the proper disposal of 3-Acetyl-4-(hydroxymethyl)oxolan-2-one. As a substituted γ-butyrolactone derivative, this compound requires careful handling and adherence to regulated disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols for analogous chemical structures.

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Acetyl-4-(hydroxymethyl)oxolan-2-one was not available at the time of publication. The guidance herein is synthesized from the known hazards and handling protocols of structurally similar lactone compounds, particularly (S)-(+)-γ-Hydroxymethyl-γ-butyrolactone (CAS 32780-06-6) and general principles of hazardous waste management.[1][2]

Core Safety & Hazard Assessment

The foundational principle of chemical disposal is a thorough understanding of the compound's potential hazards. Based on data from closely related γ-butyrolactone derivatives, 3-Acetyl-4-(hydroxymethyl)oxolan-2-one should be handled as a hazardous substance with the potential to cause irritation and other health effects.

Anticipated Hazards
  • Skin and Eye Irritation : Lactone compounds are frequently classified as skin and eye irritants.[1] Direct contact can cause redness, discomfort, and in the case of eye contact, potentially serious damage.[3]

  • Respiratory Irritation : Vapors or aerosols may cause respiratory irritation.[1][2]

  • Harmful if Swallowed : The parent compound, γ-butyrolactone (GBL), is classified as harmful if swallowed.[3][4][5]

Personal Protective Equipment (PPE)

Before beginning any disposal-related tasks, all personnel must be equipped with the appropriate PPE.

PPE ItemSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1]Protects against accidental splashes of the chemical or its solutions.
Hand Chemically resistant gloves (e.g., Nitrile rubber). Inspect for tears or holes before each use.[1][6]Prevents direct skin contact and potential irritation.
Body Standard laboratory coat. Long-sleeved and fully buttoned.Protects skin on the arms and torso from contamination.
Respiratory Not generally required if handling small quantities in a well-ventilated area or chemical fume hood.All handling of waste should be performed in a well-ventilated area to minimize inhalation of any vapors.[1][6]

Step-by-Step Disposal Protocol

The disposal of 3-Acetyl-4-(hydroxymethyl)oxolan-2-one must be managed as hazardous chemical waste. This process is governed by federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, and must be carried out in strict accordance with institutional and local guidelines.[7]

Waste Segregation and Collection
  • Designate a Waste Container : Use a dedicated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a secure, tight-fitting lid.

  • Labeling is Critical : Clearly label the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Acetyl-4-(hydroxymethyl)oxolan-2-one"

    • The primary hazard(s): "Irritant," "Harmful if Swallowed"

    • An accumulation start date.

  • Collect Waste : Carefully transfer all waste containing the compound, including unused neat material, reaction residues, and contaminated consumables (e.g., pipette tips, weighing paper), into the designated container.

  • Avoid Mixing : Do not mix this waste stream with other incompatible chemical wastes. Cross-contamination can lead to dangerous reactions or complicate the final disposal process.

  • Keep Container Closed : The waste container must remain sealed at all times, except when actively adding waste.[1]

Waste Storage
  • Store the sealed hazardous waste container in a designated, secondary containment area that is cool, dry, and well-ventilated.[7][8]

  • The storage area should be away from heat sources and incompatible materials, such as strong oxidizing agents.[1]

  • Ensure the storage location complies with your institution's Environmental Health and Safety (EHS) guidelines and federal regulations regarding accumulation time limits.

Arranging for Final Disposal
  • Contact EHS : Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for final disposal. They will coordinate with a licensed hazardous waste disposal contractor.

  • Provide Documentation : Be prepared to provide the EHS office with a complete inventory of the waste container's contents.

  • Never Dispose Down the Drain : Under no circumstances should lactone compounds or their solutions be poured down the sanitary sewer.[7][9] These compounds can be harmful to aquatic life and may not be effectively treated by standard wastewater systems.[7]

The following diagram outlines the decision-making workflow for the proper disposal of 3-Acetyl-4-(hydroxymethyl)oxolan-2-one.

G Disposal Workflow for 3-Acetyl-4-(hydroxymethyl)oxolan-2-one cluster_0 Preparation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Prohibited Actions A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Prepare Labeled, Compatible Hazardous Waste Container A->B C Segregate Waste: Collect pure compound, solutions, & contaminated consumables B->C D Securely Seal Waste Container C->D Container Full or Disposal Required E Store in Designated, Ventilated, Secondary Containment Area D->E F Contact Institutional EHS Office for Waste Pickup E->F Ready for Pickup G Provide Waste Inventory Documentation F->G H Transfer to Licensed Hazardous Waste Contractor G->H I DO NOT Dispose Down the Drain J DO NOT Mix with Incompatible Waste K DO NOT Dispose in Regular Trash

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.